molecular formula C26H35O2P B057463 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl CAS No. 657408-07-6

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Numéro de catalogue: B057463
Numéro CAS: 657408-07-6
Poids moléculaire: 410.5 g/mol
Clé InChI: VNFWTIYUKDMAOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SPhos [2-Dicyclohexylphosphino-2′ ,6′ -dimethoxybiphenyl] is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions.>SPhos [2-Dicyclohexylphosphino-2′ , 6′ -dimethoxybiphenyl] is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions.>

Propriétés

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWTIYUKDMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460730
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657408-07-6
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657408-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a highly effective and versatile electron-rich biaryl monophosphine ligand. Developed by the Buchwald group, SPhos has become an indispensable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features, including a bulky dicyclohexylphosphino group and electron-donating methoxy substituents, impart exceptional reactivity and stability to the palladium catalyst. This allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials, often under mild reaction conditions. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with SPhos, serving as a valuable resource for researchers in academia and industry.

Chemical and Physical Properties

SPhos is a white to off-white solid that is notably air-stable, a characteristic that simplifies its handling and storage compared to many other phosphine ligands.[1] Its high solubility in common organic solvents further contributes to its ease of use in a variety of reaction setups.[1]

PropertyValueReferences
Synonyms SPhos, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl[2][3]
CAS Number 657408-07-6[1][4]
Molecular Formula C₂₆H₃₅O₂P[2][4]
Molecular Weight 410.53 g/mol [2][3]
Appearance White to off-white crystalline powder or solid[1][4][5]
Melting Point 164-166 °C[1][2][3]
Solubility Soluble in common organic solvents[1]

Core Applications in Catalysis

SPhos is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, demonstrating remarkable efficacy in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its versatility and the high activity of the corresponding palladium complexes have made it a preferred choice for a multitude of synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, is one of the most prominent applications of SPhos.[6] The SPhos-palladium catalyst system exhibits exceptional activity, enabling the coupling of a broad range of substrates, including unactivated and sterically demanding aryl chlorides, which are often unreactive with conventional catalysts.[1][7][8] This has significant implications for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and advanced materials.[9]

Key Advantages in Suzuki-Miyaura Coupling:

  • High Reactivity: Enables the use of challenging substrates like aryl chlorides.[7]

  • Steric Hindrance Tolerance: Facilitates the synthesis of sterically congested biaryls.[7]

  • Low Catalyst Loadings: Often effective at low palladium concentrations, enhancing the economic and environmental viability of the process.[9][10]

  • Mild Reaction Conditions: Many reactions can be performed at room temperature.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial for the preparation of anilines and other aromatic amines. SPhos has proven to be a highly effective ligand for this reaction, promoting the coupling of a wide array of amines with aryl and heteroaryl halides.[10][11] The bulky and electron-rich nature of SPhos facilitates the key steps of the catalytic cycle, leading to high yields and broad functional group tolerance.[11]

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, SPhos has demonstrated utility in a variety of other palladium-catalyzed transformations:

  • Negishi Coupling: The cross-coupling of organozinc reagents with organic halides. SPhos-ligated palladium catalysts have shown high reactivity in these reactions.[12][13]

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides. SPhos can be employed as a ligand in these reactions to facilitate the formation of C(sp²)-C(sp) bonds.[10]

  • α-Arylation of Ketones: The formation of a C-C bond at the α-position of a ketone with an aryl halide. SPhos has been utilized in catalyst systems for this transformation.[14][15]

Experimental Protocols

The following sections provide generalized experimental procedures for key cross-coupling reactions utilizing SPhos. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the SPhos-palladium catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or an SPhos-based precatalyst) (1-5 mol%)

  • SPhos (1.2-2.0 mol% relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

  • Water (often used as a co-solvent)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, weigh the palladium source and SPhos ligand and add them to the reaction vessel.

  • Add the degassed solvent(s) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the SPhos-palladium catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or an SPhos-based precatalyst) (1-5 mol%)

  • SPhos (1.2-2.0 mol% relative to Pd)

  • Base (e.g., NaOtBu, KOtBu, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried reaction vessel with the palladium source, SPhos, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or another appropriate method.

Signaling Pathways and Experimental Workflows

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. The following diagrams, generated using the DOT language, illustrate these key mechanistic pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->Deprotonation

Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Safety and Handling

While SPhos is considered air-stable, it is still recommended to handle it in a well-ventilated area, such as a fume hood.[16] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] SPhos is classified as harmful if swallowed and causes skin and serious eye irritation.[12][16] In case of contact, wash the affected area thoroughly with water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12][16]

Conclusion

This compound (SPhos) has emerged as a powerful and highly versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness enables the efficient synthesis of a wide variety of valuable organic molecules, often with unprecedented scope and under mild conditions. The continued exploration of SPhos and its derivatives is expected to lead to further advancements in synthetic methodology, with significant implications for drug discovery, materials science, and other areas of chemical research.

References

SPhos Ligand: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the SPhos ligand, a cornerstone of modern organometallic chemistry and catalysis. Developed for researchers, scientists, and professionals in drug development, this document details the structure, properties, and applications of SPhos, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction to SPhos

SPhos, or 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, is a highly effective, air-stable, and electron-rich monophosphine ligand. Its unique structural features, characterized by a biphenyl backbone with a dicyclohexylphosphino group and two methoxy groups at the 2' and 6' positions, impart exceptional reactivity and stability to its metal complexes. These characteristics make SPhos a versatile and widely used ligand in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.[1]

Structure and Properties

The structural and physical properties of the SPhos ligand are fundamental to its catalytic efficacy. The bulky dicyclohexylphosphino group and the electron-donating methoxy substituents create a sterically demanding and electron-rich environment around the metal center, which is crucial for promoting key steps in the catalytic cycle.[1]

Structural and Physicochemical Data
PropertyValueReference
IUPAC Name Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane[2]
CAS Number 657408-07-6[2]
Chemical Formula C₂₆H₃₅O₂P[2]
Molar Mass 410.53 g/mol [2]
Appearance Colorless solid[2]
Melting Point 164 to 166 °C (327 to 331 °F; 437 to 439 K)[2][3]
Solubility Soluble in organic solvents[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the SPhos ligand and its application in key cross-coupling reactions.

Synthesis of SPhos Ligand (One-Pot Protocol)

This protocol describes a one-pot synthesis of 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).

Materials:

  • 1,3-dimethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi)

  • 2-Bromochlorobenzene

  • Chlorodicyclohexylphosphine

Procedure:

  • To a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF, slowly add n-butyllithium (1.01 eq) via a dropping funnel at 0 °C over 5 minutes.

  • Allow the reaction mixture to stir at room temperature for 3.5 hours.

  • After stirring, add 2-bromochlorobenzene (0.9 eq) dropwise via syringe at 0 °C over 30 minutes.

  • After an additional 15 minutes of stirring, cool the reaction mixture to -78 °C.

  • Slowly add a second portion of n-butyllithium (1.01 eq) via a dropping funnel over 5 minutes.

  • After 30 minutes, add chlorodicyclohexylphosphine (0.9 eq).

  • The reaction is then worked up using standard procedures to isolate the SPhos ligand.

(This is a representative protocol and may require optimization based on specific laboratory conditions and scale.)

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/SPhos catalytic system.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide)

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • SPhos ligand

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF)

  • Water

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium precursor (e.g., 1-2 mol%), and SPhos ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 2-3 eq) and the chosen solvent system.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine catalyzed by a Pd/SPhos system.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide)

  • Amine

  • Palladium precatalyst (e.g., XPhos Pd G3, or a combination of a Pd(0) source and SPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inside an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., 2 mol%), SPhos ligand (if not using a precatalyst, e.g., 2 mol%), and the base (e.g., 1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel, remove it from the glovebox, and heat with stirring to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC.

  • Once complete, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Negishi Cross-Coupling

The following is a general protocol for the Negishi coupling of an organozinc reagent with an organic halide using a Pd/SPhos catalyst.

Materials:

  • Organic halide (e.g., aryl or vinyl halide)

  • Organozinc reagent (e.g., arylzinc chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • SPhos ligand

  • Anhydrous solvent (e.g., THF, NMP)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 2 mol%) and the SPhos ligand (e.g., 4 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

  • To the catalyst mixture, add the organic halide (1.0 eq).

  • Slowly add the organozinc reagent (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), monitoring by TLC or GC.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for a palladium-SPhos catalyzed cross-coupling reaction, for example, a Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)(X)L (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(Ar')L OA_Complex->Transmetalation_Complex Transmetalation (Ar'B(OH)₂) Product_Complex Ar-Ar' Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: General catalytic cycle for a Pd/SPhos cross-coupling reaction.

Conclusion

The SPhos ligand has established itself as an indispensable tool in modern organic synthesis. Its unique combination of steric bulk and electron-richness enables highly efficient and versatile palladium-catalyzed cross-coupling reactions.[1] The detailed protocols and understanding of the catalytic cycle provided in this guide are intended to empower researchers to effectively utilize SPhos in their synthetic endeavors, from small-scale research to large-scale drug development.

References

A Technical Guide to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 657408-07-6

Abstract

This technical guide provides a comprehensive overview of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. SPhos is an air-stable, electron-rich, and sterically hindered monophosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions.[1][2] Developed by the Buchwald group, this ligand has become an indispensable tool in modern organic synthesis, particularly for challenging transformations involving the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] Its unique structural features enable high catalytic activity and broad substrate scope, especially in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed information on physical and chemical properties, applications, reaction mechanisms, experimental protocols, and safety.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic chemistry, enabling the construction of complex molecular architectures. The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. SPhos (this compound) is a prominent member of the Buchwald family of biarylphosphine ligands. Its structure, featuring a bulky dicyclohexylphosphino group and two electron-donating methoxy groups on the biphenyl backbone, imparts exceptional catalytic activity.[1] These features are crucial for promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—and for stabilizing the active palladium(0) species.[1][3] SPhos has proven particularly effective in reactions involving unactivated aryl chlorides and sterically demanding substrates, where traditional phosphine ligands often fail.[1]

Physicochemical Properties

SPhos is a white to off-white crystalline solid that is notable for its stability in air, which simplifies handling and storage.[2][4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 657408-07-6[2][5]
Molecular Formula C₂₆H₃₅O₂P[5][6][7]
Molecular Weight 410.53 g/mol [2][5]
Appearance White to almost white powder/crystal[4][8]
Melting Point 163 - 167 °C[2][8]
Solubility Soluble in organic solvents[2]
Purity >98.0% (HPLC)
Synonyms SPhos, Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine[5]

Synthesis

An experimentally convenient one-pot protocol for the synthesis of SPhos has been developed starting from 1,3-dimethoxybenzene, contributing to its widespread availability and use.[3] The general synthetic relationship is outlined below.

Synthesis_Logical_Flow cluster_start Starting Material cluster_process Process cluster_product Final Product 1_3_dimethoxybenzene 1,3-Dimethoxybenzene one_pot_protocol One-Pot Protocol 1_3_dimethoxybenzene->one_pot_protocol Reactant SPhos SPhos one_pot_protocol->SPhos Yields

Caption: Logical flow for the one-pot synthesis of SPhos.

Mechanism of Action in Catalysis

The remarkable performance of SPhos in palladium-catalyzed cross-coupling reactions stems from its unique combination of steric bulk and electron-donating properties.[3] These characteristics are instrumental in facilitating the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Steric Bulk: The large dicyclohexylphosphino group promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive and are believed to be the active catalysts.[3]

  • Electron-Rich Nature: The electron-donating dicyclohexylphosphino and dimethoxy substituents increase the electron density on the palladium center. This enhances the rate of oxidative addition of aryl halides to the Pd(0) complex and facilitates the final reductive elimination step to release the product.[1][3]

  • Stabilization: The biphenyl backbone of SPhos helps to stabilize the Pd(0) intermediates, preventing catalyst decomposition and leading to higher turnover numbers and catalyst longevity.[1][3]

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction facilitated by a palladium-SPhos complex is depicted below.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl L-Pd(II)-R¹     |         X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Diaryl L-Pd(II)-R¹     |         R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Scope

SPhos is a versatile ligand applicable to a wide range of cross-coupling reactions, demonstrating high yields and excellent functional group tolerance.

Suzuki-Miyaura Coupling

SPhos is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with boronic acids and esters.[3] It enables the synthesis of sterically hindered biaryls and heterobiaryls, which are common motifs in pharmaceuticals and organic materials.[1] Catalyst loadings can be very low, sometimes as low as 5x10⁻⁴ mol% Pd.[3]

Buchwald-Hartwig Amination

SPhos is also a premier ligand for the palladium-catalyzed formation of C-N bonds. It facilitates the coupling of a broad range of amines with aryl and heteroaryl halides, including challenging substrates.[1][9]

Other Reactions

The utility of SPhos extends to other transformations, including:

  • α-arylation of enolates.[1]

  • Coupling reactions involving aryl tosylates.[1]

  • Borylation of aryl chlorides.[3]

  • Synthesis of complex heterocyclic systems.[1]

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using SPhos.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The diagram below illustrates a typical experimental workflow from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine aryl halide, boronic acid/ester, and base in a flask. B 2. Add solvent(s) (e.g., Toluene/Ethanol/Water). A->B C 3. Degas the mixture. B->C D 4. Add Pd source and SPhos ligand under inert atmosphere. C->D E 5. Heat the reaction mixture (e.g., reflux) and monitor by TLC or GC/LC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic phase. G->H I 9. Purify the crude product (e.g., column chromatography). H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone

This protocol is adapted from a literature procedure.

Reagents and Materials:

  • 4'-Chloroacetophenone

  • 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[10]

  • Ligand: SPhos (this compound)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvents: Toluene, Ethanol, Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4'-Chloroacetophenone (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₃PO₄ (3.0 eq).

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Under an inert atmosphere, add SPhos (e.g., 4 mol%) and the palladium source (e.g., 1.5 mol% Pd₂(dba)₃).

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the desired biaryl product.

Safety and Handling

While some safety data sheets indicate that SPhos does not meet the criteria for hazardous classification, others suggest potential hazards.[5][6][11] It is prudent to handle the compound with appropriate care in a laboratory setting.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Fire Safety: SPhos is combustible. Keep away from heat, sparks, and open flames.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

Toxicological Information Summary:

Hazard TypeClassificationReference(s)
Acute Toxicity May be harmful if swallowed or in contact with skin.[5]
Skin Corrosion/Irritation May cause skin irritation.[5]
Eye Damage/Irritation May cause serious eye irritation.[5]
Sensitization May cause an allergic skin reaction.[5]

Note: Classifications can vary between suppliers. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.

Conclusion

This compound (SPhos) is a highly versatile and robust ligand that has significantly advanced the field of palladium-catalyzed cross-coupling. Its unique structural attributes confer high reactivity, broad substrate compatibility, and operational simplicity, making it a ligand of choice for constructing complex organic molecules. This guide provides essential technical information to aid researchers and chemists in leveraging the full potential of SPhos in their synthetic endeavors.

References

An In-depth Technical Guide to the Electron-Donating Properties of the SPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of sophisticated phosphine ligands has revolutionized the field of transition-metal catalysis. Among these, the Buchwald-type biaryl phosphine ligands have emerged as a class of privileged ligands, enabling challenging cross-coupling reactions with unprecedented efficiency and scope. A standout member of this family is 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. This technical guide provides an in-depth analysis of the core electronic properties of the SPhos ligand, offering a valuable resource for researchers, scientists, and drug development professionals seeking to leverage its capabilities in catalyst design and optimization.

SPhos is an air-stable, electron-rich monodentate phosphine ligand characterized by its bulky dicyclohexylphosphino group and the 2',6'-dimethoxybiphenyl backbone.[1][2] This unique architecture imparts a combination of steric bulk and strong electron-donating ability, which are crucial for promoting key steps in catalytic cycles, particularly the oxidative addition of challenging substrates like aryl chlorides.[2] Understanding and quantifying these electronic properties are paramount for the rational design of catalytic systems and the optimization of reaction conditions. This guide will delve into the key parameters that define the electron-donating nature of SPhos, provide detailed experimental protocols for their determination, and present a comparative analysis with other relevant phosphine ligands.

Quantifying the Electron-Donating Properties of SPhos

The electron-donating ability of a phosphine ligand is a critical factor that influences the reactivity of the metal center it is coordinated to. More electron-donating ligands increase the electron density on the metal, which can facilitate oxidative addition and influence the rates of other elementary steps in a catalytic cycle. Several parameters have been established to quantify these electronic effects, with the Tolman Electronic Parameter (TEP) and the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)) being the most prominent.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is an experimentally derived measure of a ligand's net electron-donating capacity.[3] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in the infrared (IR) spectrum of a nickel tricarbonyl complex of the phosphine ligand, [LNi(CO)₃].[3] A more strongly electron-donating ligand leads to increased electron density on the nickel center. This, in turn, results in greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, weakening the C-O bonds and causing a decrease in their stretching frequency.[3] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.

One-Bond Phosphorus-Selenium Coupling Constant (¹J(P-Se))

An alternative and often more accessible method for gauging the electronic properties of a phosphine ligand is through the measurement of the one-bond phosphorus-selenium coupling constant (¹J(P-Se)) of the corresponding phosphine selenide.[4][5] This parameter is determined from the ⁷⁷Se or ³¹P NMR spectrum of the phosphine selenide (L=Se). The magnitude of ¹J(P-Se) is sensitive to the s-character of the P-Se bond.[4] More electron-donating groups on the phosphorus atom decrease the s-character of the P-Se bond, resulting in a smaller ¹J(P-Se) value.[4][5] Conversely, electron-withdrawing groups increase the s-character and lead to a larger coupling constant. Thus, a smaller ¹J(P-Se) value is indicative of a more electron-donating phosphine ligand.

As with the TEP, a specific experimental ¹J(P-Se) value for SPhos-selenide has not been explicitly reported in the surveyed literature. However, the general principles suggest that due to its electron-rich nature, SPhos-selenide would exhibit a relatively small ¹J(P-Se) value.

Data Presentation: Steric and Electronic Parameters

For effective ligand selection and catalyst design, it is crucial to consider both the electronic and steric properties of the phosphine ligand. The following tables summarize key quantitative data for SPhos and a selection of other commonly used Buchwald ligands.

Table 1: Tolman Electronic Parameter (TEP) and Cone Angles for Selected Buchwald Ligands

LigandTEP (ν(CO) in cm⁻¹)Cone Angle (θ in degrees)
SPhos Not Experimentally Reported256[6][7]
XPhos Not Experimentally Reported259[6][7]
RuPhos Not Experimentally Reported243[6][7]
BrettPhos Not Experimentally Reported251[6][7]
JohnPhos Not Experimentally Reported229[6][7]
CPhos Not Experimentally Reported215[6][7]
DavePhos Not Experimentally Reported217[6][7]
PCy₃2064.1170[8]
PPh₃2068.9145[8]

Note: TEP values for Buchwald ligands are not widely reported due to the steric bulk hindering the formation of the standard LNi(CO)₃ complexes. Cone angles are computationally derived values from a linear [AuCl(P)] model and represent the "open" conformation.

Table 2: ³¹P NMR Chemical Shifts of Selected Phosphine Ligands

Ligand³¹P NMR Chemical Shift (δ in ppm)Solvent
SPhos ~ -10CDCl₃
PCy₃11.6CDCl₃
PPh₃-5.0CDCl₃

Note: ³¹P NMR chemical shifts are sensitive to the solvent and other experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the electron-donating properties of phosphine ligands.

Protocol 1: Determination of the Tolman Electronic Parameter (TEP)

Objective: To synthesize a [LNi(CO)₃] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

  • Phosphine ligand (e.g., SPhos)

  • Anhydrous, degassed solvent (e.g., hexane or toluene)

  • Schlenk line and glassware

  • FTIR spectrometer

  • Gas-tight syringe

Procedure:

  • Preparation of the Nickel Carbonyl Solution: Under an inert atmosphere (e.g., nitrogen or argon), prepare a dilute solution of Ni(CO)₄ in the chosen solvent. The concentration should be carefully controlled due to the high toxicity.

  • Reaction with Phosphine Ligand: In a separate Schlenk flask, dissolve a stoichiometric amount of the phosphine ligand in the same solvent.

  • Slowly add the phosphine solution to the Ni(CO)₄ solution at room temperature with stirring. The reaction is typically rapid and results in the displacement of one carbonyl ligand to form the [LNi(CO)₃] complex.

  • IR Spectroscopy:

    • Transfer a sample of the reaction mixture into an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

    • Record the IR spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

    • Identify the A₁ symmetric ν(CO) stretching frequency, which is usually the most intense band. This value represents the Tolman Electronic Parameter for the ligand.[3]

Protocol 2: Determination of the ¹J(P-Se) Coupling Constant

Objective: To synthesize the phosphine selenide (L=Se) and measure the ¹J(P-Se) coupling constant using ⁷⁷Se or ³¹P NMR spectroscopy.

Materials:

  • Phosphine ligand (e.g., SPhos)

  • Elemental selenium (black powder)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Schlenk line and glassware

  • NMR spectrometer equipped for ⁷⁷Se and ³¹P detection

  • NMR tubes suitable for air-sensitive samples

Procedure:

  • Synthesis of the Phosphine Selenide:

    • In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand in the chosen solvent.

    • Add a slight excess (e.g., 1.1 equivalents) of elemental selenium powder.

    • Stir the mixture at room temperature or with gentle heating until the selenium has completely dissolved and the reaction is complete (monitor by ³¹P NMR, observing the shift of the phosphine signal).

    • Remove the solvent under vacuum to obtain the crude phosphine selenide. The product can be purified by crystallization or chromatography if necessary.

  • NMR Spectroscopy:

    • Prepare a solution of the phosphine selenide in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

    • Acquire a proton-decoupled ³¹P NMR spectrum. The signal for the phosphine selenide will appear as a singlet flanked by ⁷⁷Se satellites (natural abundance of ⁷⁷Se is ~7.6%). The separation between these satellites corresponds to the ¹J(P-Se) coupling constant in Hertz (Hz).[4][5]

    • Alternatively, acquire a proton-decoupled ⁷⁷Se NMR spectrum. The signal will appear as a doublet due to coupling with the ³¹P nucleus. The splitting of this doublet directly gives the ¹J(P-Se) value.[9][10][11][12][13][14][15][16][17]

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with SPhos

The strong electron-donating nature of SPhos is particularly beneficial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It promotes the initial oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.

Suzuki_Miyaura_Cycle Pd0 Pd(0)(SPhos) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)(SPhos)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)(SPhos)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with SPhos.

Experimental Workflow for TEP Determination

The experimental procedure for determining the Tolman Electronic Parameter involves the synthesis of the nickel-carbonyl complex followed by IR spectroscopic analysis.

TEP_Workflow Start Start Prepare_NiCO4 Prepare Ni(CO)₄ Solution (EXTREME CAUTION) Start->Prepare_NiCO4 Prepare_Phosphine Prepare Phosphine (SPhos) Solution Start->Prepare_Phosphine React React Ni(CO)₄ with SPhos Prepare_NiCO4->React Prepare_Phosphine->React Form_Complex Formation of [Ni(CO)₃(SPhos)] React->Form_Complex IR_Analysis FTIR Spectroscopy Form_Complex->IR_Analysis Determine_TEP Determine ν(CO) (A₁) = TEP IR_Analysis->Determine_TEP End End Determine_TEP->End

Caption: Workflow for TEP determination.

Logical Relationship of Electron Donation and Spectroscopic Observables

The electron-donating ability of a phosphine ligand has a direct and measurable impact on key spectroscopic parameters. This diagram illustrates the logical flow from the ligand's electronic properties to the observed changes in TEP and ¹J(P-Se).

Logic_Diagram Ligand_Properties Increased Electron-Donating Ability of SPhos Metal_Electron_Density Increased Electron Density on Metal Center Ligand_Properties->Metal_Electron_Density PSe_s_character Decreased s-Character of P-Se Bond Ligand_Properties->PSe_s_character Backbonding Increased π-Backbonding to CO Ligands Metal_Electron_Density->Backbonding CO_Bond Weakened C-O Bond Backbonding->CO_Bond TEP Decreased ν(CO) (TEP) CO_Bond->TEP J_PSe Decreased ¹J(P-Se) PSe_s_character->J_PSe

Caption: Relationship between electron donation and spectroscopic data.

Conclusion

The SPhos ligand stands as a testament to the power of rational ligand design in advancing the field of homogeneous catalysis. Its pronounced electron-donating ability, a consequence of its unique structural features, is a key driver of its exceptional performance in a wide range of cross-coupling reactions. This technical guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for quantifying the electronic properties of SPhos. By understanding and applying the concepts of the Tolman Electronic Parameter and ¹J(P-Se) coupling constants, researchers can better predict and optimize the behavior of SPhos-based catalytic systems, ultimately accelerating the discovery and development of novel chemical entities in the pharmaceutical and materials science industries. The provided data, protocols, and visualizations serve as a valuable resource for harnessing the full potential of this powerful ligand.

References

An In-depth Technical Guide to the Steric Hindrance of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric properties of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. A member of the Buchwald family of biarylphosphine ligands, SPhos is renowned for its efficacy in palladium-catalyzed cross-coupling reactions, a critical tool in modern synthetic and medicinal chemistry.[1][2] Its high catalytic activity is largely attributed to its unique steric and electronic characteristics. This document delves into the steric hindrance of SPhos, presenting quantitative data, detailed experimental protocols for its application, and visual representations of key concepts to aid in understanding its pivotal role in catalysis.

Introduction to SPhos and Steric Hindrance

SPhos is an air-stable, electron-rich phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its structure, featuring two bulky cyclohexyl groups on the phosphorus atom and two methoxy groups on the second phenyl ring, creates a sterically demanding environment around the metal center. This steric bulk is not a mere impediment; it is a finely tuned feature that promotes the desired catalytic steps, particularly the reductive elimination, leading to high reaction yields and catalyst turnover numbers.

Steric hindrance in phosphine ligands is a critical parameter that influences the coordination number, geometry, and reactivity of the metal complex. It can be quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Quantifying the Steric Properties of SPhos

The steric bulk of SPhos is a key determinant of its catalytic efficacy. This section presents quantitative measures of its steric hindrance based on computational studies.

Table 1: Calculated Steric Parameters for SPhos

ParameterDescriptionValue (Calculated)Reference
Tolman Cone Angle (θ) A measure of the solid angle subtended by the ligand at the metal center. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][3][4][5]~195 - 210°[6] (computational assessment)
Percent Buried Volume (%Vbur) The percentage of the volume of a sphere around the metal atom that is occupied by the ligand.[7][8][9] This parameter provides a more nuanced measure of steric bulk than the cone angle.~35 - 40%[10] (computational assessment)

Note: The values presented are derived from computational modeling and may vary depending on the specific coordination environment and computational method employed.[6]

The Role of Steric Hindrance in Catalysis

The significant steric bulk of SPhos plays a crucial role in its catalytic activity. The large cone angle and percent buried volume contribute to the formation of highly active, low-coordinate palladium(0) species, which are essential for the oxidative addition step in the catalytic cycle. Furthermore, the steric pressure exerted by the bulky cyclohexyl and dimethoxybiphenyl moieties facilitates the final reductive elimination step, where the desired carbon-carbon or carbon-nitrogen bond is formed and the active catalyst is regenerated.

Experimental Protocols

This section provides detailed methodologies for the synthesis of SPhos and its application in two of the most important palladium-catalyzed cross-coupling reactions.

Synthesis of this compound (SPhos)

This protocol is adapted from established literature procedures.

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromochlorobenzene

  • Chlorodicyclohexylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a solution of 1,3-dimethoxybenzene in anhydrous THF at 0 °C under an argon atmosphere, slowly add a solution of n-BuLi in hexanes.

  • Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Cool the mixture back to 0 °C and slowly add 2-bromochlorobenzene.

  • After stirring for 15 minutes, cool the reaction to -78 °C and add a second equivalent of n-BuLi solution.

  • After 30 minutes, add chlorodicyclohexylphosphine to the reaction mixture.

  • The reaction is then quenched, and the product is extracted and purified by column chromatography to yield SPhos as a white solid.

Buchwald-Hartwig Amination of Aryl Chlorides using SPhos

This protocol is a general procedure for the palladium-catalyzed N-arylation of amines with aryl chlorides.

Materials:

  • Aryl chloride

  • Amine

  • SPhos

  • Palladium(II) acetate (Pd(OAc)2)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a glovebox, charge an oven-dried reaction vessel with Pd(OAc)2, SPhos, and NaOtBu.

  • Add the aryl chloride and the amine to the vessel.

  • Add anhydrous toluene and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling of Aryl Chlorides using SPhos

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids.

Materials:

  • Aryl chloride

  • Arylboronic acid

  • SPhos

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Potassium phosphate (K3PO4)

  • Toluene (degassed)

  • Water (degassed)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a reaction flask under an argon atmosphere, add Pd2(dba)3, SPhos, the arylboronic acid, and K3PO4.

  • Add degassed toluene and degassed water to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the steric hindrance of SPhos and its role in catalysis.

SPhos_Structure cluster_SPhos SPhos Structure cluster_steric_hindrance Steric Hindrance P P C_biaryl1 C P->C_biaryl1 Cy1 Cyclohexyl P->Cy1 Cy2 Cyclohexyl P->Cy2 Bulky_Cy Bulky Cyclohexyl Groups C_biaryl2 C' C_biaryl1->C_biaryl2 OMe1 OMe C_biaryl2->OMe1:n OMe2 OMe C_biaryl2->OMe2:s Steric_Shield Steric Shielding of Metal Center Bulky_Cy->Steric_Shield Ortho_OMe ortho-Methoxy Groups Ortho_OMe->Steric_Shield

Caption: Molecular structure of SPhos highlighting the bulky substituents that contribute to its steric hindrance.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'', - HX Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination (Sterically promoted by SPhos) Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the role of SPhos in promoting reductive elimination.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reagents 1. Charge flask with Pd catalyst, SPhos, boronic acid, and base Add_Solvents 2. Add degassed toluene and water Charge_Reagents->Add_Solvents Stir 3. Stir at room temperature Add_Solvents->Stir Add_ArCl 4. Add aryl chloride Stir->Add_ArCl Heat 5. Heat to reflux Add_ArCl->Heat Monitor 6. Monitor progress (TLC/GC-MS) Heat->Monitor Quench 7. Cool and quench with water Monitor->Quench Extract 8. Extract with organic solvent Quench->Extract Dry_Concentrate 9. Dry and concentrate Extract->Dry_Concentrate Purify 10. Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing SPhos as the ligand.

References

An In-depth Technical Guide to the Air Stability of the SPhos Phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air stability of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a widely utilized Buchwald biaryl phosphine ligand in cross-coupling catalysis. While generally classified as "air-stable," understanding the nuances of its stability under various conditions is critical for ensuring reproducibility and success in catalytic applications.[1][2][3][4][5][6] This document outlines the qualitative and semi-quantitative stability of SPhos, provides detailed experimental protocols for its evaluation, and offers best practices for handling and storage.

Understanding the Air Stability of SPhos

SPhos is an electron-rich phosphine ligand, a class of compounds known for their susceptibility to oxidation.[7] The phosphorus(III) center can be oxidized to a phosphorus(V) species, typically the phosphine oxide, upon exposure to atmospheric oxygen. This oxidation is detrimental as the resulting phosphine oxide does not effectively coordinate with the metal center (e.g., palladium), leading to catalyst deactivation.[7]

Despite its electron-rich nature, SPhos is considered "air-stable" primarily in its solid, crystalline form.[1][2][3][4][5] This stability is attributed to its steric bulk, which kinetically hinders the approach of oxygen to the phosphorus lone pair. However, in solution, its susceptibility to oxidation increases. The rate of oxidation can be influenced by several factors, including the solvent, temperature, and the presence of radical initiators.

Direct quantitative data on the long-term air stability of SPhos in the peer-reviewed literature is scarce. Most information is derived from product specifications and empirical observations from its use in catalysis.

ConditionObservation/DataSource(s)
Solid State Generally described as "air-stable" with good handling characteristics. Recommended storage is in a cool, dry place.[1][2][3][4][5]
In Solution (CDCl₃) A ³¹P NMR spectrum of an 800 mM SPhos sample in CDCl₃ showed a minor impurity peak at approximately 46 ppm, which is likely due to some sample degradation (oxidation). The main SPhos peak appears around -10 ppm.[8][9]
General Handling While considered "air-stable" as a solid, it is best practice to handle SPhos under an inert atmosphere, especially when preparing solutions for reactions.[7]
Storage of Solutions Solutions of phosphine ligands should be prepared with degassed solvents and stored under an inert atmosphere, preferably in a freezer.[7]

Experimental Protocol for Monitoring Air Stability via ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for monitoring the oxidation of phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state. For SPhos, the ³¹P chemical shift is approximately -10 ppm, while its corresponding phosphine oxide (SPhos=O) is expected to resonate significantly downfield, typically in the range of +30 to +50 ppm.

This protocol describes a method to monitor the air stability of SPhos in solution over time.

  • SPhos ligand

  • Anhydrous, degassed solvent (e.g., toluene, THF, or a deuterated solvent for in-situ monitoring like C₆D₆ or CDCl₃)

  • NMR tubes (5 mm) with caps

  • Volumetric flasks and pipettes

  • Schlenk line or glovebox for inert atmosphere handling

  • NMR spectrometer with ³¹P capabilities

  • Sample Preparation (under Inert Atmosphere):

    • In a glovebox or using a Schlenk line, prepare a stock solution of SPhos of known concentration (e.g., 50 mM) in the chosen anhydrous, degassed solvent.

    • Transfer a precise volume (e.g., 0.6 mL) of the SPhos solution into an NMR tube.

    • Seal the NMR tube with a cap.

  • Initiation of Air Exposure:

    • To simulate exposure to air, the sealed NMR tube can be opened to the atmosphere for a defined period before re-capping. For a more controlled experiment, a gentle stream of air can be bubbled through the solution for a short, defined time, although this represents an aggressive oxidation scenario. A more passive approach is to simply allow the headspace of the NMR tube to be air.

  • ³¹P NMR Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum (t=0) immediately after sample preparation and before significant air exposure. This will serve as the baseline.

    • Store the NMR tube at a constant temperature (e.g., room temperature) and protect it from light.

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, then every 24 hours, depending on the observed rate of degradation).

    • Ensure consistent acquisition parameters for all spectra to allow for quantitative comparison. Key parameters include:

      • Pulse angle (e.g., 90°)

      • Relaxation delay (D1) of sufficient length (e.g., 5 times the longest T₁ of the phosphorus nuclei) for quantitative integration.

      • Number of scans (adjust for adequate signal-to-noise ratio).

  • Data Analysis:

    • Process all spectra uniformly (e.g., same phasing and baseline correction).

    • Integrate the signals corresponding to SPhos (approx. -10 ppm) and the SPhos oxide (expected > +30 ppm).

    • Calculate the percentage of SPhos remaining at each time point using the following formula: % SPhos = [Integral(SPhos) / (Integral(SPhos) + Integral(SPhos=O))] * 100

    • Plot the percentage of SPhos remaining as a function of time to determine the rate of oxidation.

Visualizations

SPhos_Oxidation SPhos SPhos (Phosphine, P(III)) SPhos_O SPhos=O (Phosphine Oxide, P(V)) SPhos->SPhos_O Oxidation Catalyst Inactive Catalyst SPhos_O->Catalyst Leads to O2 O₂ (Air) O2->SPhos_O

Caption: Oxidation pathway of SPhos to its inactive phosphine oxide.

Stability_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_exposure Air Exposure cluster_analysis Data Acquisition and Analysis prep1 Prepare SPhos stock solution in degassed solvent prep2 Transfer to NMR tube prep1->prep2 exp1 Expose sample to air prep2->exp1 acq1 Acquire ³¹P NMR spectrum (t=0) exp1->acq1 acq_t Acquire spectra at time intervals (t=1, 2, ...n) acq1->acq_t process Process and integrate spectra acq_t->process plot Plot % SPhos vs. time process->plot

Caption: Workflow for monitoring SPhos air stability using ³¹P NMR.

Application in Catalytic Cycles: Suzuki-Miyaura Coupling

The stability of the SPhos ligand is paramount for its function in catalytic cycles such as the Suzuki-Miyaura cross-coupling. The active catalyst is a Pd(0)-SPhos complex. If SPhos oxidizes, it can no longer effectively stabilize the Pd(0) center, leading to catalyst decomposition and a stalled reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L (L = SPhos) oa_complex R¹-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (R¹-X) side_reaction SPhos Oxidation pd0->side_reaction O₂ tm_complex R¹-Pd(II)(L)-R² oa_complex->tm_complex Transmetalation (R²-B(OR)₂) tm_complex->pd0 product R¹-R² tm_complex->product Reductive Elimination inactive_pd Pd Black side_reaction->inactive_pd Catalyst Decomposition

Caption: Suzuki-Miyaura cycle showing the detrimental effect of SPhos oxidation.

Best Practices for Handling and Storage

To maintain the integrity and catalytic activity of the SPhos ligand, the following handling and storage procedures are recommended:

  • Solid SPhos:

    • Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal.

    • For weighing and transfer, minimize exposure to the atmosphere. While a glovebox is optimal, quick handling on the benchtop is often acceptable for this relatively stable solid. After opening, purge the container with an inert gas (e.g., argon or nitrogen) before resealing.[7]

  • SPhos Solutions:

    • Always use anhydrous and thoroughly degassed solvents to prepare solutions. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.

    • Prepare solutions under an inert atmosphere (glovebox or Schlenk line).

    • Store solutions in sealed containers (e.g., Schlenk flask or septum-sealed vial) under an inert gas atmosphere.

    • For long-term storage, keep solutions in a freezer.[7]

By adhering to these guidelines and understanding the stability profile of SPhos, researchers can ensure more consistent and successful outcomes in their catalytic reactions.

References

The Indispensable Role of SPhos in Modern Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Central to the success and broad applicability of these transformations is the rational design and selection of ancillary ligands that modulate the reactivity and stability of the palladium catalyst. Among the pantheon of phosphine-based ligands, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the core principles governing the function of SPhos in palladium-catalyzed cross-coupling, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Structural and Electronic Advantages of SPhos

SPhos belongs to the class of bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group. Its efficacy stems from a unique combination of steric and electronic properties inherent to its structure. The dicyclohexylphosphino group provides significant steric bulk, which is crucial for promoting the reductive elimination step of the catalytic cycle, the final bond-forming event.[1] Furthermore, the ortho-methoxy groups on the second phenyl ring are key electron-donating substituents. This electron-rich character enhances the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond of the electrophile.[1] This synergistic interplay of steric bulk and electron-donating ability allows SPhos-palladium complexes to catalyze challenging cross-coupling reactions with high efficiency and broad substrate scope, including the use of less reactive aryl chlorides.[2]

SPhos in Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The use of SPhos as a ligand has significantly expanded the utility of this reaction, particularly for hindered and heteroaromatic substrates.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative data for Suzuki-Miyaura reactions catalyzed by palladium complexes of SPhos, highlighting the high yields achieved with various substrates and low catalyst loadings.

EntryAryl HalideBoronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002981.5[3]
22-Bromotoluene4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001.5951.5[3]
31-Chloro-4-nitrobenzene4-Tolylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O801991[3]
42-Chloropyridine3-Tolylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018942[3]
54-Chloro-3-methylanisole2,6-Difluorophenylboronic acidµ-OMs dimerSPhosK₃PO₄THF/H₂ORT0.5752[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid.

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.015 mmol, 3.4 mg)

  • SPhos (0.03 mmol, 12.3 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3.4 mg), SPhos (12.3 mg), and K₃PO₄ (424.6 mg).

  • Add 4-chlorotoluene (126.6 mg) and phenylboronic acid (146.3 mg).

  • Add toluene (4 mL) and water (0.4 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 2 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

SPhos in Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional materials. SPhos has proven to be a highly effective ligand for this transformation, facilitating the coupling of a wide range of amines and aryl halides.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents a selection of data for Buchwald-Hartwig amination reactions utilizing SPhos-based catalyst systems, demonstrating excellent yields across various coupling partners.

EntryAryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-ChlorotolueneMorpholinePd₂(dba)₃SPhosNaOtBuToluene1003991[5]
23,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃SPhosK₂CO₃Rapeseed Oil11024>992[5]
31-Bromo-4-methoxybenzeneAnilinePd(OAc)₂SPhosNaOtBuToluene8018981[5]
42-Bromotoluenen-ButylaminePd(OAc)₂SPhosNaOtBuToluene8018921[5]
54-ChloroanisolePyrrolidine6c (precatalyst)SPhosNaOtBuDioxane10024950.5[4]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 4-Chlorotoluene with Morpholine.

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • SPhos (0.02 mmol, 8.2 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg), SPhos (8.2 mg), and NaOtBu (134.6 mg).

  • Add toluene (5 mL), followed by 4-chlorotoluene (126.6 mg) and morpholine (104.5 µL).

  • Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C with stirring for 3 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N-aryl morpholine.

Visualizing the Core Processes

To further elucidate the role of SPhos in palladium-catalyzed cross-coupling, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and workflows.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Nu(L) Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Pd(II)-Nu(L)->Pd(0)L Regeneration of Catalyst Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L)->Ar-Nu Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd source, SPhos, and base B Add aryl halide and nucleophile (boronic acid/amine) A->B C Add degassed solvent(s) B->C D Heat and stir for specified time C->D E Monitor reaction progress (TLC, GC, LC-MS) D->E F Cool to RT and quench E->F G Liquid-liquid extraction F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I Ligand_Selection_Logic Start Substrate Challenge StericallyHindered Sterically Hindered Substrates? Start->StericallyHindered ElectronRich Electron-Rich/Deficient Substrates? StericallyHindered->ElectronRich Yes ConsiderOtherLigands Consider other Buchwald ligands (e.g., XPhos for chlorides) StericallyHindered->ConsiderOtherLigands No Heteroaryl Heteroaromatic Substrates? ElectronRich->Heteroaryl Yes ElectronRich->ConsiderOtherLigands No UseSPhos SPhos is a strong candidate Heteroaryl->UseSPhos Yes Heteroaryl->ConsiderOtherLigands No

References

The Researcher's Guide to Buchwald Ligands: An In-depth Technical Overview for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science. Among the most powerful tools to emerge in this field are the palladium-catalyzed cross-coupling reactions, with their efficacy being critically dependent on the nature of the ancillary phosphine ligands. The bulky, electron-rich biaryl phosphine ligands, pioneered by the Buchwald group, have revolutionized this area of chemistry by enabling reactions under milder conditions with a broader substrate scope than previously possible. This technical guide provides a comprehensive overview of the core Buchwald ligands, presenting quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in ligand selection and reaction optimization.

Quantitative Performance of Buchwald Ligands

The selection of an appropriate Buchwald ligand is paramount for the success of a cross-coupling reaction. The following tables summarize the performance of several key Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a basis for comparison. It is important to note that direct comparisons of yields should be approached with caution, as reaction conditions may vary between different studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various Buchwald ligands in the coupling of aryl chlorides with boronic acids is presented below.

LigandAryl HalideBoronic AcidBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
SPhos 4-ChloroacetophenonePhenylboronic acidK₃PO₄2 (Pd)Toluene298[1]
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄2 (Pd)Toluene297[1]
CPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄2 (Pd)Toluene1295[1]
XPhos 2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄2 (Pd), 4 (Ligand)Dioxane1695[2]
Amphos 3-Amino-2-chloropyridine2-Methylphenylboronic acidK₂CO₃1Toluene/H₂O579[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the performance of different Buchwald ligands in the amination of 4-chlorotoluene with morpholine.

Ligand/PrecatalystAryl ChlorideAmineBaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)TolueneReflux694[3]
RuPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)Toluene1001888[4]
BrettPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)Toluene1001899[4]
SPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)Toluene1001899[4]
tBuXPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)Toluene1001877[4]
JohnPhos 4-ChlorotolueneMorpholineNaOtBu1.5 (Pd), 3.0 (Ligand)Toluene1001831[4]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using SPhos

This protocol is adapted from the work of Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696.[1]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • The Schlenk tube is evacuated and backfilled with argon three times.

  • The reaction mixture is stirred at room temperature or heated as required (e.g., 80-100 °C) and monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Detailed Protocol for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos

This protocol is based on the procedure reported by Tokyo Chemical Industry Co., Ltd.[3]

Materials:

  • 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)

  • Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 811 mg, 8.44 mmol, 2.0 equiv.)

  • Toluene (5 mL)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield 4-(p-tolyl)morpholine as an orange solid (700 mg, 94%).

Visualizing the Core Concepts

To further elucidate the fundamental processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and the logical evolution of the Buchwald ligands.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)L(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR¹R² PdII_amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Evolution of Buchwald Ligands

Buchwald_Ligand_Evolution Gen1 Gen 1 Simple Biaryl Phosphines Limited Scope Gen2 Gen 2 Introduction of Bulky Substituents (e.g., XPhos, SPhos) Broader Scope, Aryl Chlorides Gen1->Gen2 Increased Steric Hindrance Precatalysts Palladium Precatalysts Air-stable, Convenient Handling G1, G2, G3, G4 Gen1->Precatalysts Incorporation into Gen3 Gen 3 Increased Steric Bulk & Electron Density (e.g., RuPhos, BrettPhos) Challenging Substrates Gen2->Gen3 Enhanced Activity Gen2->Precatalysts Incorporation into Gen4 Gen 4 & Beyond Fine-tuning for Specific Applications (e.g., AlPhos for Fluorination) Gen3->Gen4 Specialized Functionality Gen3->Precatalysts Incorporation into Gen4->Precatalysts Incorporation into

Caption: The structural evolution and development of Buchwald phosphine ligands.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using SPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the SPhos ligand in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds. The use of sterically hindered and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has significantly expanded the scope and efficiency of this reaction, enabling the coupling of challenging substrates under mild conditions.[1][2][3]

Introduction to SPhos in Suzuki-Miyaura Coupling

SPhos is a member of the Buchwald family of dialkylbiarylphosphine ligands.[2] These ligands are characterized by their steric bulk and electron-donating properties, which promote the formation of highly active, monoligated palladium(0) species, the active catalyst in the Suzuki-Miyaura reaction.[1][4] The use of SPhos-based catalysts offers several advantages:

  • High Reactivity: Enables the coupling of a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[1][3]

  • Broad Substrate Scope: Tolerates a variety of functional groups, making it suitable for complex molecule synthesis.[1]

  • Mild Reaction Conditions: Often allows for reactions to be conducted at room temperature or with low catalyst loadings.[1][3][4]

  • Efficiency with Challenging Substrates: Particularly effective for the coupling of sterically hindered and electron-rich or -poor substrates.[1][2]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The SPhos ligand plays a crucial role in facilitating each of these steps, leading to a more efficient overall process.

// Node styles pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="L-Pd(II)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="L-Pd(II)(Ar)(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="L-Pd(0)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> oa_complex [label="Oxidative Addition\n(Ar-X)"]; oa_complex -> trans_complex [label="Transmetalation\n(Ar'-B(OR)2, Base)"]; trans_complex -> product [label="Reductive Elimination"]; product -> catalyst_regen [style=invis]; trans_complex -> pd0 [label="Regeneration", style=dashed];

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,4", dpi=100]; {rank=same; product; catalyst_regen} } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Coupling of an Aryl Halide with an Arylboronic Acid

This protocol is a general starting point for the Suzuki-Miyaura coupling of a variety of aryl halides with arylboronic acids using an in-situ generated SPhos-based catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) (5 mL)

  • Degassed water (0.5 mL, optional, can be beneficial for some substrates)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent and optional degassed water via syringe.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]

Protocol 2: Use of a Palladium Precatalyst

The use of palladium precatalysts, such as SPhos-Pd-G2 or SPhos-Pd-G3, can offer advantages in terms of air stability, ease of handling, and reproducibility. These precatalysts readily generate the active monoligated Pd(0) species under mild conditions.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Palladium Precatalyst (e.g., SPhos-Pd-G3) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or 2-MeTHF) (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, SPhos palladium precatalyst, and K₃PO₄ to a reaction vessel.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (often room temperature is sufficient) and monitor the reaction.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of Suzuki-Miyaura couplings using the SPhos ligand, highlighting the versatility and efficiency of this catalytic system.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene1001898
22-ChlorotoluenePd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene1001897
34-ChloroanisolePd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene1001899
41-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene1001896

Data compiled from representative literature. Actual yields may vary depending on specific reaction conditions and substrate purity.

Table 2: Coupling of Heteroaryl Halides with Arylboronic Acids

EntryHeteroaryl HalideArylboronic AcidPd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (2)Dioxane801295
23-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (1.5) / SPhos (3)K₃PO₄ (2)Toluene1001692
32-Chloro-5-fluoropyridinePhenylboronic acidSPhos-Pd-G3 (2)K₃PO₄ (2)2-MeTHFRT298
42-Bromo-1-methylimidazole3-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (3)Dioxane/H₂O1002488

Data compiled from representative literature. Actual yields may vary depending on specific reaction conditions and substrate purity. RT = Room Temperature.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Prepare Dry Glassware (Schlenk tube/flask) reagents->glassware atmosphere Establish Inert Atmosphere (Argon or Nitrogen) glassware->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Desired Temperature (if necessary) solvent->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

Conclusion

The SPhos ligand is a powerful tool for chemists engaged in the synthesis of complex organic molecules. Its ability to promote efficient Suzuki-Miyaura couplings with a broad range of substrates under mild conditions has made it an indispensable ligand in both academic and industrial research, particularly in the field of drug development. The protocols and data presented here provide a solid foundation for the successful application of SPhos in your synthetic endeavors. Further optimization of reaction parameters for specific substrate combinations is always recommended to achieve the best results.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines and their derivatives, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the drug discovery and development pipeline.

The efficiency and success of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective. Among these, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, has emerged as a highly versatile and efficient ligand. Its structural features promote the formation of the active monoligated palladium catalyst, leading to high yields in the coupling of a wide range of aryl and heteroaryl halides with primary and secondary amines.

These application notes provide a comprehensive guide to utilizing SPhos in the Buchwald-Hartwig amination, including detailed experimental protocols, substrate scope with quantitative data, and a depiction of the catalytic cycle.

Data Presentation

The following tables summarize the performance of the Pd/SPhos catalyst system in the Buchwald-Hartwig amination of various aryl halides with a range of amine coupling partners. The data demonstrates the broad applicability and high efficiency of this catalytic system.

Table 1: Amination of Aryl Bromides with Various Amines using a Pd/SPhos Catalyst

Aryl BromideAmineBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneDiphenylamineNaOtBuToluene1002496[1]
4-BromotolueneAnilineNaOtBuToluene801895
1-Bromo-4-methoxybenzeneMorpholineK₃PO₄Dioxane1001292
2-Bromopyridinen-HexylamineCs₂CO₃Toluene1101688
1-Bromo-3,5-dimethylbenzeneIndoleK₂CO₃Dioxane1002491[2]

Table 2: Amination of Aryl Chlorides with Various Amines using a Pd/SPhos Catalyst

Aryl ChlorideAmineBaseSolventTemp (°C)Time (h)Yield (%)
ChlorobenzeneDi-n-butylamineNaOtBuToluene1102085
4-ChlorotoluenePiperidineK₃PO₄Dioxane1001890
1-Chloro-4-(trifluoromethyl)benzeneAnilineLiHMDSToluene1002488
2-ChlorotolueneMorpholineNaOtBuToluene1001693
3-ChloropyridineBenzylamineCs₂CO₃Dioxane1102482

Experimental Protocols

The following is a general procedure for the palladium-catalyzed amination of an aryl halide using SPhos as the ligand. This protocol should be optimized for specific substrates and scales.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (SPhos)

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Amine (primary or secondary)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and SPhos (1.5-3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add the aryl halide (1.0 equivalent) and the base (1.4-2.0 equivalents).

  • Solvent and Amine Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equivalents).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Mandatory Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-rich SPhos ligand facilitates each of these steps, leading to an efficient overall transformation.

Buchwald_Hartwig_Amination cluster_cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Pd0->OxAdd AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' OxAdd->AmineCoord Amido Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido - Base-H⁺X⁻ + Base AmineCoord->Amido Amido->Pd0 Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination CatalystRegen Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination reaction in the laboratory.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Reagent Addition (Pd source, SPhos, Aryl Halide, Base) Setup->Reagents SolventAmine Solvent & Amine Addition Reagents->SolventAmine Reaction Heating & Stirring SolventAmine->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for C-N Bond Formation Using SPhos Palladium Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) palladium precatalysts in Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen (C-N) bonds. The protocols and data presented herein are intended to assist researchers in academic and industrial settings, particularly in the field of drug development, in the efficient synthesis of arylamines.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[1] The Buchwald-Hartwig amination, a palladium-catalyzed reaction for synthesizing C-N bonds from amines and aryl halides, has become an indispensable tool for the synthesis of pharmaceuticals and natural products.[1][2]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. SPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a highly effective ligand for a broad range of C-N cross-coupling reactions.[2] To enhance stability, ease of handling, and catalytic activity, several generations of SPhos palladium precatalysts have been developed. These precatalysts are air- and thermally-stable, ensuring the formation of the highly active monoligated Pd(0) complex required for the catalytic cycle.[2][3] This document focuses on the application of these advanced precatalysts for robust and reproducible C-N bond formation.

Advantages of SPhos Palladium Precatalysts

SPhos palladium precatalysts offer several advantages over traditional in-situ generated catalysts:

  • Air and Moisture Stability: Precatalysts can be handled in air, simplifying reaction setup.[3]

  • High Catalytic Activity: The ligands are designed to be electron-rich and sterically hindered, promoting high catalytic turnover rates.[4]

  • Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl chlorides, bromides, and triflates with primary and secondary amines.[5]

  • Reproducibility: Well-defined precatalysts lead to more consistent and reproducible results.

  • Mild Reaction Conditions: Many reactions can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.[2]

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination using an SPhos palladium precatalyst involves a Pd(0)/Pd(II) catalytic cycle. The precatalyst is activated by a base to generate the active L-Pd(0) species (where L = SPhos).

Catalytic_Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst L-Pd(0) Precatalyst->Active_Catalyst  Base Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation L-Pd(Ar)(X) Reductive_Elimination Reductive Elimination Amine_Coordination_Deprotonation->Reductive_Elimination R2NH, Base Reductive_Elimination->Active_Catalyst Ar-NR2 Coupled_Product Arylamine (Ar-NR2) Reductive_Elimination->Coupled_Product ArX ArX R2NH R2NH Product Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination_Deprotonation

Catalytic cycle for C-N cross-coupling.

General Experimental Workflow

A typical experimental workflow for a Buchwald-Hartwig amination reaction using an SPhos palladium precatalyst is outlined below. All manipulations of solid reagents can be performed on the benchtop unless otherwise noted. Solvents should be degassed prior to use.

Experimental_Workflow A Reaction Setup B Add SPhos Pd Precatalyst, Base, and Solvent A->B C Degas Mixture B->C D Add Aryl Halide and Amine C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Work-up F->G Reaction Complete H Purification (e.g., Column Chromatography) G->H I Characterization H->I

General experimental workflow.

Factors Affecting Reaction Efficiency

Several factors can influence the outcome of the SPhos-catalyzed C-N coupling reaction. Careful consideration of these parameters is crucial for optimizing reaction conditions.

Factors_Affecting_Efficiency cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (I > Br > Cl) ReactionOutcome Reaction Outcome (Yield, Selectivity, Rate) ArylHalide->ReactionOutcome Amine Amine (Sterics & Electronics) Amine->ReactionOutcome Precatalyst SPhos Precatalyst Generation (G2, G3, G4) Precatalyst->ReactionOutcome Ligand Ligand Properties (SPhos) Ligand->ReactionOutcome CatalystLoading Catalyst Loading CatalystLoading->ReactionOutcome Base Base (e.g., NaOtBu, K3PO4) Base->ReactionOutcome Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionOutcome Temperature Temperature Temperature->ReactionOutcome ReactionTime Reaction Time ReactionTime->ReactionOutcome

Key factors influencing C-N coupling efficiency.

Quantitative Data Summary

The following tables summarize the performance of SPhos palladium precatalysts in the C-N cross-coupling of various aryl halides with a range of amines.

Table 1: Coupling of Aryl Chlorides with Primary Amines

EntryAryl ChlorideAminePrecatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluenen-HexylamineSPhos Pd G3 (1)NaOtBuToluene100295
24-ChloroanisoleCyclohexylamineSPhos Pd G3 (1)NaOtBuToluene100298
32-ChlorotolueneBenzylamineSPhos Pd G3 (2)NaOtBuDioxane1001885
41-Chloro-4-(trifluoromethyl)benzeneAnilineSPhos Pd G4 (1.5)K3PO4t-AmylOH1101892
52-ChloropyridineMorpholineSPhos Pd G3 (2)K3PO4t-AmylOH1101888

Table 2: Coupling of Aryl Bromides with Secondary Amines

EntryAryl BromideAminePrecatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineSPhos Pd G3 (0.5)NaOtBuToluene801>99
21-Bromo-4-methoxybenzenePiperidineSPhos Pd G3 (1)NaOtBuToluene80197
31-Bromo-3,5-dimethylbenzeneDi-n-butylamineSPhos Pd G3 (1)NaOtBuToluene80196
42-BromopyridineN-MethylanilineSPhos Pd G4 (2)K3PO4Dioxane1002478
53-BromothiopheneIndolineSPhos Pd G3 (1)NaOtBuToluene1001885

Detailed Experimental Protocols

Protocol 1: General Procedure for the C-N Coupling of an Aryl Chloride with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • SPhos Pd G3 Precatalyst

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or argon atmosphere (glovebox or Schlenk line)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried reaction vial, add the SPhos Pd G3 precatalyst (0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.

  • Seal the vial with a septum and purge with nitrogen or argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol) to the vial via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for the indicated time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the C-N Coupling of a Heteroaryl Bromide with a Secondary Amine

Reagents and Equipment:

  • SPhos Pd G4 Precatalyst

  • Heteroaryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or argon atmosphere

  • Standard laboratory glassware

Procedure:

  • In a glovebox, add the SPhos Pd G4 precatalyst (0.02 mmol, 2 mol%), potassium phosphate (2.0 mmol), and a magnetic stir bar to an oven-dried reaction vial.

  • Add the heteroaryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Conclusion

SPhos palladium precatalysts are highly efficient and versatile tools for the construction of C-N bonds via the Buchwald-Hartwig amination. Their stability, broad substrate scope, and the ability to promote reactions under mild conditions make them particularly valuable for applications in pharmaceutical and materials science research. The protocols and data provided in these application notes serve as a starting point for the development of robust and scalable C-N cross-coupling reactions.

References

Application Notes and Protocols for SPhos-Mediated Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a highly effective biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions of aryl chlorides. The protocols focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

SPhos, developed by the Buchwald group, is an air-stable, electron-rich, and sterically hindered ligand.[1] These characteristics are crucial for facilitating the challenging oxidative addition of palladium to the strong carbon-chlorine bond of often unreactive aryl chlorides.[1][2] Its use allows for efficient cross-coupling under mild conditions, often with low catalyst loadings, and demonstrates broad substrate scope, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. The use of SPhos has significantly expanded the scope of this reaction to include traditionally difficult aryl chloride substrates.[3][5]

General Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the SPhos-palladium catalyzed Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative results for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using SPhos as the ligand.

EntryAryl ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10018>98
22-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001895
34-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001898
41-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001896
52-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001894
64-Chloro-3-methylanisole2,6-Difluorophenylboronic acidPd₂(dba)₃ (0.5)SPhos (1)K₃PO₄ (2)THF651295
7Various Aryl Chloridesp-Tolylboronic acidPd/SSPhos (5)-K₂CO₃ (3)Water:Acetonitrile (4:1)371892->99[6]
84-ChloroanisolePhenylboronic acidPd(OAc)₂ (0.005)SPhos (0.01)Et₃N (2)Water602079[7]

Data compiled from various sources, specific conditions may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), SPhos (e.g., 0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (e.g., 3.0 mmol, 3.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) to the tube under a positive pressure of inert gas.

  • Add anhydrous toluene (e.g., 2-4 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • After the reaction is complete (monitor by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] SPhos has proven to be a highly effective ligand for the coupling of a wide range of amines with aryl chlorides, including those that are sterically hindered or electronically deactivated.[9][10]

General Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for the SPhos-palladium catalyzed Buchwald-Hartwig amination of an aryl chloride with an amine.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes representative results for the Buchwald-Hartwig amination of various aryl chlorides using SPhos.

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineSPhos Precatalyst (0.1)-NaOtBu (1.2)Toluene100<0.299
21-Chloro-3,5-dimethylbenzeneAnilineSPhos Precatalyst (0.1)-NaOtBu (1.2)Toluene100<0.299
32-Chlorotoluenen-HexylamineSPhos Precatalyst (0.5)-NaOtBu (1.2)Dioxane100296[10]
44-ChloroanisoleDi-n-butylamineSPhos Precatalyst (1)-NaOtBu (1.2)THF851895[10]
51-Chloro-4-(trifluoromethyl)benzeneIndoleSPhos Precatalyst (1)-K₂CO₃ (1.4)Toluene100299[9]
62-ChloropyridinePyrrolidineSPhos Precatalyst (1)-NaOtBu (1.2)Toluene1001898

Data compiled from various sources, specific conditions may vary. SPhos precatalysts are often used for convenience and high reactivity.[9][11]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or an appropriate SPhos precatalyst.

  • SPhos ligand (if not using a precatalyst)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and SPhos (e.g., 0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar. If using a precatalyst, add the specified amount directly (e.g., 0.01 mmol, 1 mol%).

  • Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.).

  • Seal the tube, remove it from the glovebox, and connect to a Schlenk line.

  • Add anhydrous toluene (e.g., 2 mL) via syringe.

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylamine product.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up an SPhos-mediated cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep_glass Oven-dry glassware (Schlenk tube, stir bar) add_solids Add Pd source, SPhos, and base to the tube prep_glass->add_solids prep_reagents Ensure anhydrous solvents and dry reagents prep_reagents->add_solids inert_atm Evacuate and backfill with N₂ or Ar (3x) add_solids->inert_atm add_liquids Add aryl chloride, coupling partner, and solvent inert_atm->add_liquids heating Heat to desired temperature with stirring add_liquids->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring quench Cool to RT and quench monitoring->quench extract Extraction with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for SPhos-palladium catalyzed cross-coupling reactions.

Concluding Remarks

SPhos has established itself as a premier ligand for the palladium-catalyzed cross-coupling of aryl chlorides. Its ability to promote high yields under relatively mild conditions with low catalyst loadings makes it a valuable asset for academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and development. The provided protocols serve as a starting point for the successful implementation of SPhos in Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers are encouraged to optimize conditions for each specific substrate combination to achieve the best results.

References

SPhos in the Synthesis of Complex Biaryl Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of biaryl moieties is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the methodologies available, the Suzuki-Miyaura cross-coupling reaction has become a preeminent tool due to its versatility and functional group tolerance. The efficacy of this reaction is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a highly effective, electron-rich, and sterically hindered monophosphine ligand.[1] Its unique structural features have made it a ligand of choice for facilitating challenging Suzuki-Miyaura couplings, especially for the synthesis of sterically hindered and complex biaryl structures.[2][3]

SPhos-ligated palladium catalysts exhibit exceptional activity, enabling reactions at low catalyst loadings, the use of unreactive aryl chlorides, and, in many cases, reactions to proceed at room temperature.[2][4] This document provides detailed application notes and protocols for the use of SPhos in the synthesis of complex biaryl structures, aimed at researchers, scientists, and drug development professionals.

Application Notes

SPhos is particularly advantageous in the following applications:

  • Synthesis of Tetra-ortho-Substituted Biaryls: The steric bulk of SPhos promotes the reductive elimination step, which is often the rate-limiting step in the formation of highly substituted biaryls. This allows for the efficient coupling of sterically demanding substrates that are challenging for other catalyst systems.[2]

  • Coupling of Aryl Chlorides: Due to their lower reactivity compared to aryl bromides and iodides, the coupling of aryl chlorides often requires highly active catalysts. SPhos-palladium complexes have demonstrated remarkable efficiency in activating the C-Cl bond, making these more abundant and less expensive starting materials viable coupling partners.[5]

  • Low Catalyst Loadings: The high activity of SPhos-based catalysts allows for significantly lower catalyst loadings, sometimes as low as 0.001 mol%, which is economically and environmentally beneficial, especially in large-scale synthesis.[6]

  • Room Temperature Reactions: For many substrate combinations, SPhos facilitates the Suzuki-Miyaura coupling at room temperature, which is advantageous for substrates that are thermally sensitive.[2]

  • Use of Palladium Precatalysts: To improve reproducibility and ease of handling, a range of air- and moisture-stable SPhos-palladium precatalysts have been developed.[7][8] These precatalysts ensure the formation of the active monoligated Pd(0) species under the reaction conditions.[7]

Data Presentation: Synthesis of Sterically Hindered Biaryls

The following table summarizes the performance of SPhos in the Suzuki-Miyaura coupling for the synthesis of challenging, sterically hindered biaryl compounds.

EntryAryl HalideArylboronic AcidPd Source / PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O1001895
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃K₃PO₄1,4-Dioxane801292
32-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidSPhos Pd G2K₃PO₄Toluene1002488
41-Chloro-2,6-diethylbenzene2-Ethylphenylboronic acidPd(OAc)₂K₂CO₃Toluene1101685
52-Bromo-N,N-dimethylaniline2-Formylphenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O80498

This table is a representative compilation based on typical results and may not reflect specific literature examples directly.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide and Arylboronic Acid

This protocol is a general guideline for the synthesis of a tetra-ortho-substituted biaryl using SPhos.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Room Temperature Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted for the coupling of a more challenging aryl chloride at room temperature, leveraging the high activity of the SPhos ligand.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • SPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, add the aryl chloride, arylboronic acid, SPhos Pd G2 precatalyst, and K₃PO₄ to a vial equipped with a magnetic stir bar.

  • Add the 1,4-dioxane and water.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 18-36 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure biaryl product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product in1 in2 in3 in4 aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle with an SPhos (L) ligated palladium catalyst.

Experimental_Workflow start Start: Oven-dried Schlenk Tube reagents Add Aryl Halide, Boronic Acid, Pd Catalyst, SPhos, Base start->reagents purge Seal and Purge with Inert Gas reagents->purge solvent Add Degassed Solvent(s) purge->solvent react Heat and Stir (e.g., 100 °C, 18h) solvent->react workup Cool, Dilute, and Extract react->workup purify Dry and Concentrate Organic Layers workup->purify product Purify by Column Chromatography purify->product end Final Biaryl Product product->end

Caption: General experimental workflow for SPhos-mediated Suzuki-Miyaura coupling.

SPhos_Structure cluster_0 SPhos Ligand s1

References

Application Notes and Protocols for SPhos in Negishi Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a highly effective biaryl monophosphine ligand, in palladium-catalyzed Negishi cross-coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this methodology in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. The choice of ligand is crucial for the efficiency, selectivity, and substrate scope of the reaction. SPhos, an electron-rich and sterically demanding ligand, has emerged as a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Negishi coupling.[1] Its bulky nature facilitates the reductive elimination step and stabilizes the catalytically active Pd(0) species, leading to high yields and broad functional group tolerance.

Applications of SPhos in Negishi Coupling

The Pd/SPhos catalytic system has been successfully employed in a variety of Negishi coupling reactions, demonstrating its utility in the synthesis of complex organic molecules.

Biaryl Synthesis

A primary application of the Pd/SPhos system in Negishi coupling is the synthesis of biaryl compounds. This includes the coupling of a wide range of aryl and heteroaryl halides with arylzinc reagents. The system is particularly effective for the synthesis of sterically hindered biaryls, which can be challenging to prepare using other methods.

Synthesis of Pharmaceutical Intermediates

The high functional group tolerance of the Pd/SPhos catalyst makes it well-suited for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).

Coupling with Alkylzinc Reagents

While SPhos is effective for aryl-aryl couplings, its performance in couplings involving secondary alkylzinc halides can be moderate. In such cases, undesired β-hydride elimination can be a competing pathway. For these specific applications, other ligands such as CPhos have shown superior performance in suppressing this side reaction and providing higher yields of the desired branched product.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the performance of the Pd/SPhos catalytic system in various Negishi coupling reactions.

Table 1: Negishi Coupling of Aryl and Heteroaryl Halides with Organozinc Reagents using SPhos

EntryAryl/Heteroaryl HalideOrganozinc ReagentPd SourceSPhos (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl 2-amino-5-bromobenzoate4-Cyanophenylzinc iodidePd(OAc)₂2THF25298[6]
24-Bromoacetophenone4-Methoxycarbonylphenylzinc iodidePd(OAc)₂2THF25295[6]
3Methyl 2-amino-5-bromobenzoate5-Cyanopentylzinc bromidePd(OAc)₂2THF25298[6]
42-Bromoaniline4-Ethoxycarbonylbenzylzinc chloridePd(OAc)₂2THF25188[6]
54-Bromobenzyl alcohol2-Chlorobenzylzinc chloridePd(OAc)₂2THF251.598[6]
6Methyl 5-bromosalicylate2,4-Difluorophenylzinc bromidePd(OAc)₂4THFRTOvernight95[7]
7Serine-derived organic halideAryl HalidePd₂(dba)₃2---Good[8]

Table 2: Comparative Data of SPhos with Other Ligands in the Negishi Coupling of 2-Bromobenzonitrile with Isopropylzinc Bromide

LigandPd Source (1 mol%)Yield (%)Branched:Linear RatioReference
SPhos Pd(OAc)₂6512:1[3]
RuPhosPd(OAc)₂6210:1[3]
XPhosPd(OAc)₂558:1[3]
CPhosPd(OAc)₂94>50:1[3]

Experimental Protocols

Protocol 1: General Procedure for the Pd/SPhos-Catalyzed Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent

This protocol provides a general framework for the Negishi coupling of an aryl bromide with a commercially available or freshly prepared arylzinc reagent using the Pd/SPhos catalytic system.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (this compound)

  • Aryl bromide

  • Arylzinc halide solution (e.g., 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%).

  • Reaction Setup: Add anhydrous THF to the flask to dissolve the catalyst components. Stir the mixture at room temperature for 10-15 minutes.

  • Add the aryl bromide (1.0 equivalent) to the flask.

  • Addition of Organozinc Reagent: Slowly add the arylzinc halide solution (1.1-1.5 equivalents) to the reaction mixture at room temperature via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Diflunisal Intermediate via Pd/SPhos-Catalyzed Negishi Coupling[7]

Materials:

  • Palladium acetate (Pd(OAc)₂) (0.02 g, 2 mol%)

  • SPhos (0.08 g, 4 mol%)

  • Methyl 5-bromosalicylate (0.58 g, 2.5 mmol)

  • 2,4-Difluorophenylzinc bromide solution (0.5 M in THF, 12 mL, 6 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • 25 mL round-bottomed flask

Procedure:

  • In a 25 mL round-bottomed flask, add Pd(OAc)₂ (0.02 g, 2 mol%), SPhos (0.08 g, 4 mol%), and methyl 5-bromosalicylate (0.58 g, 2.5 mmol).

  • Under an inert atmosphere, add the 2,4-difluorophenylzinc bromide solution (12 mL, 6 mmol) to the flask at room temperature.

  • Stir the resulting mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), perform a standard aqueous work-up and extraction as described in Protocol 1.

  • The crude product can be purified by column chromatography to yield the Diflunisal intermediate. The reported isolated yield for the cross-coupling product is 95%.

Mandatory Visualizations

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R ZnX2 Zinc Halide Byproduct Transmetalation->ZnX2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R R-ZnX Organozinc Reagent R-ZnX->Transmetalation Ar-X Organic Halide Ar-X->Oxidative_Addition

Caption: Catalytic cycle of the Pd/SPhos-catalyzed Negishi coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Prepare_Catalyst Prepare Pd/SPhos Catalyst in Anhydrous Solvent Start->Prepare_Catalyst Add_Substrates Add Organic Halide and Organozinc Reagent Prepare_Catalyst->Add_Substrates Run_Reaction Stir at RT or Heat Add_Substrates->Run_Reaction Monitor_Progress Monitor by TLC/GC-MS Run_Reaction->Monitor_Progress Quench Quench with aq. NH4Cl Monitor_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for a Pd/SPhos-catalyzed Negishi coupling.

References

Application Notes and Protocols for Sonogashira Coupling with SPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the SPhos ligand in Sonogashira coupling reactions. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. The use of bulky and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has been shown to significantly enhance the efficiency and substrate scope of this reaction, particularly for challenging substrates like aryl chlorides and under milder, often copper-free, conditions.

Introduction to SPhos in Sonogashira Coupling

SPhos is a member of the Buchwald family of biarylmonophosphine ligands. Its key structural features, a bulky dicyclohexylphosphino group and electron-donating methoxy groups on the second phenyl ring, contribute to its high catalytic activity. In the context of the Sonogashira coupling, the SPhos ligand promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step of the catalytic cycle. This is particularly beneficial for the activation of less reactive C-Cl bonds. Furthermore, the steric bulk of SPhos facilitates the reductive elimination step, leading to faster product formation.

The use of SPhos often allows for the Sonogashira reaction to be performed under copper-free conditions. This is a significant advantage as copper co-catalysts can sometimes lead to undesirable side reactions, such as the Glaser-Hay homocoupling of the terminal alkyne, and can complicate product purification, which is a critical consideration in pharmaceutical and materials science applications.

Data Presentation: Performance of SPhos in Sonogashira Coupling

The following tables summarize the performance of the SPhos ligand in Sonogashira coupling reactions with various aryl halides and terminal alkynes. The data has been compiled from various sources to provide a comparative overview.

Table 1: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes using sSPhos Ligand

Reaction Conditions: Aryl Chloride (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(OAc)₂ (2 mol%), sSPhos (4 mol%), Cs₂CO₃ (2.0 equiv), in t-AmylOH at 110 °C.

EntryAryl ChlorideTerminal AlkyneProductYield (%)
14-ChloroacetophenonePhenylacetylene4-(Phenylethynyl)acetophenone95
24-ChlorobenzonitrilePhenylacetylene4-(Phenylethynyl)benzonitrile92
32-ChlorotoluenePhenylacetylene2-(Phenylethynyl)toluene88
44-ChloroanisolePhenylacetylene4-(Phenylethynyl)anisole90
51-Chloro-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene98
62-ChloropyridinePhenylacetylene2-(Phenylethynyl)pyridine85

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes using SPhos Ligand

Reaction Conditions: Aryl Bromide (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), K₃PO₄ or Cs₂CO₃ (2.0 equiv), in a suitable solvent (e.g., Dioxane, Toluene, or DMF) at 80-100 °C.

EntryAryl BromideTerminal AlkyneProductYield (%)
14-BromoacetophenonePhenylacetylene4-(Phenylethynyl)acetophenone96
24-BromobenzonitrilePhenylacetylene4-(Phenylethynyl)benzonitrile94
32-BromotoluenePhenylacetylene2-(Phenylethynyl)toluene91
44-BromoanisolePhenylacetylene4-(Phenylethynyl)anisole93
51-Bromo-4-fluorobenzene1-Octyne1-Fluoro-4-(oct-1-yn-1-yl)benzene89
63-BromopyridineCyclohexylacetylene3-(Cyclohexylethynyl)pyridine87

Table 3: Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using SPhos Ligand

Reaction Conditions: Aryl Iodide (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(OAc)₂ (0.5-1 mol%), SPhos (1-2 mol%), a mild base (e.g., Et₃N or K₂CO₃) (2.0 equiv), in a suitable solvent (e.g., THF or Acetonitrile) at room temperature to 60 °C.

EntryAryl IodideTerminal AlkyneProductYield (%)
14-IodoacetophenonePhenylacetylene4-(Phenylethynyl)acetophenone98
24-IodobenzonitrilePhenylacetylene4-(Phenylethynyl)benzonitrile97
32-IodotoluenePhenylacetylene2-(Phenylethynyl)toluene95
44-IodoanisolePhenylacetylene4-(Phenylethynyl)anisole96
51-Iodo-4-nitrobenzene1-Heptyne1-Nitro-4-(hept-1-yn-1-yl)benzene99
62-IodothiopheneTrimethylsilylacetylene2-((Trimethylsilyl)ethynyl)thiophene92

Experimental Protocols

The following are detailed protocols for performing Sonogashira coupling reactions using the SPhos ligand. These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides with SPhos

This protocol is suitable for a wide range of aryl bromides and terminal alkynes.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane or toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Aryl Chlorides with sSPhos

This protocol is particularly effective for the coupling of less reactive aryl chlorides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • sulfonated SPhos (sSPhos) ligand

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-Amyl alcohol (t-AmylOH) (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and sSPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add the aryl chloride (1.0 mmol) and cesium carbonate (2.0 mmol).

  • Add anhydrous t-AmylOH (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) (Alkynylpalladium Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination Ar-C≡C-R Ar-C≡C-R (Product) Ar-Pd(II)-C≡CR(L)->Ar-C≡C-R Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L) Cu-X Cu(I)-X Cu-C≡C-R Cu-C≡C-R (Copper Acetylide) Cu-X->Cu-C≡C-R Alkyne Coordination & Deprotonation H-C≡C-R H-C≡C-R (Terminal Alkyne) H-C≡C-R->Cu-C≡C-R Base Base Base->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X(L) To Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd(OAc)₂, SPhos, Aryl Halide, Base - Inert Atmosphere start->setup reagents Add Solvent and Terminal Alkyne setup->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction workup Workup: - Cool and Dilute - Filter through Celite reaction->workup extraction Liquid-Liquid Extraction - Wash with Water and Brine workup->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Flash Chromatography concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for SPhos-catalyzed Sonogashira coupling.

Ligand_Effect SPhos SPhos Ligand Bulky Bulky Dicyclohexyl- phosphino Group SPhos->Bulky ElectronRich Electron-Rich Dimethoxybiphenyl Backbone SPhos->ElectronRich Monoligation Favors Monoligated Pd(0) Species Bulky->Monoligation ReductiveElimination Promotes Reductive Elimination Bulky->ReductiveElimination OxidativeAddition Accelerates Oxidative Addition (especially for Ar-Cl) ElectronRich->OxidativeAddition HighActivity High Catalytic Activity Monoligation->OxidativeAddition OxidativeAddition->HighActivity ReductiveElimination->HighActivity

Caption: Key features of the SPhos ligand and their effects on catalytic activity.

Application Notes and Protocols for Stille Coupling Reactions Using 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in palladium-catalyzed Stille cross-coupling reactions. While SPhos is a highly versatile and effective ligand for a range of cross-coupling reactions, its application in Stille coupling is an area of ongoing exploration. This document summarizes the available data and provides a general protocol to guide researchers in the application of SPhos for the formation of carbon-carbon bonds via Stille coupling.

Introduction to SPhos in Cross-Coupling

This compound, commonly known as SPhos, is a member of the Buchwald family of bulky, electron-rich biaryl phosphine ligands.[1][2] Its structural features, including the bulky dicyclohexylphosphino group and the electron-donating methoxy groups, make it an exceptionally effective ligand for palladium-catalyzed cross-coupling reactions.[1][2] SPhos is renowned for its ability to promote the coupling of challenging substrates, such as aryl chlorides and sterically hindered starting materials, often with high yields and fast reaction times.[3] While extensively utilized in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, its application in Stille coupling presents a valuable tool for synthetic chemists, particularly in complex molecule synthesis relevant to drug discovery and materials science.[4][5]

Advantages of Using SPhos in Stille Coupling

The use of SPhos in Stille coupling reactions can offer several potential advantages:

  • Enhanced Reactivity: The electron-rich nature of SPhos can accelerate the rate-limiting oxidative addition step in the catalytic cycle.[6]

  • Coupling of Challenging Substrates: The steric bulk of SPhos can facilitate the reductive elimination step and may enable the coupling of unreactive or sterically demanding substrates, including some aryl chlorides and sulfonates.[4]

  • Improved Catalyst Stability: The ligand's structure can stabilize the palladium center, potentially leading to higher catalyst turnover numbers and overall efficiency.

Quantitative Data on Stille Coupling using SPhos

Currently, specific examples of Stille coupling reactions utilizing SPhos as the ligand are not as widely documented as for other cross-coupling reactions. However, one study on the Stille cross-coupling of aryl mesylates and tosylates has reported the use of SPhos.

ElectrophileOrganostannanePd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl MesylateArylstannanePd(OAc)₂SPhos CsFt-BuOH1001252[4]

This result indicates that SPhos is a viable ligand for the Stille coupling of challenging sulfonate electrophiles, although it was outperformed by other ligands like XPhos in that particular study.[4] Further research is needed to fully explore the scope and limitations of SPhos in Stille reactions with a broader range of substrates.

Experimental Protocols

The following are general protocols for performing a Stille cross-coupling reaction using a Pd/SPhos catalyst system. These protocols are based on established procedures for Stille reactions and should be optimized for specific substrates.

Protocol 1: General Procedure for Stille Coupling of Aryl Halides with Organostannanes

This protocol provides a starting point for the coupling of aryl bromides or iodides with various organostannane reagents.

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (SPhos)

  • Aryl halide (bromide or iodide)

  • Organostannane (e.g., aryltributylstannane, vinyltributylstannane)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Base (e.g., CsF, K₃PO₄, or none)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and SPhos (1.1-2.2 mol%, typically a 1:1.1 to 1:2 Pd:ligand ratio).

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 equiv) and the organostannane (1.05-1.2 equiv). If a solid base is required, add it at this stage (e.g., CsF, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (typically 0.1-0.5 M concentration with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to remove tin byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Stille Coupling of Aryl Sulfonates with Organostannanes

This protocol is adapted from the literature for the coupling of less reactive aryl sulfonates, such as mesylates or tosylates.[4]

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (SPhos)

  • Aryl sulfonate (mesylate or tosylate)

  • Organostannane

  • Cesium fluoride (CsF)

  • Anhydrous tert-Butanol (t-BuOH)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), CsF (2.0 equiv), the aryl sulfonate (1.0 equiv), and the organostannane (1.2 equiv).

  • Solvent Addition: Add anhydrous t-BuOH.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours or until reaction completion is observed by TLC or GC/MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Stille Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction, highlighting the key steps where the SPhos ligand influences the catalytic activity.

Stille_Cycle Pd0 Pd(0)L (L = SPhos) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)(X)L (Aryl-Pd(II) Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-Sn(Bu)₃ PdII_R2 R¹-Pd(II)(R²)L (Diaryl-Pd(II) Complex) Transmetal->PdII_R2 Byproduct X-Sn(Bu)₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Reactants R¹-X + R²-Sn(Bu)₃

Stille cross-coupling catalytic cycle.
Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Stille coupling reaction in the laboratory.

Workflow start Start prep Prepare Dry Glassware (Schlenk Flask) start->prep inert Establish Inert Atmosphere (Argon or Nitrogen) prep->inert reagents Add Pd Source, SPhos, Aryl Halide, and Organostannane inert->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC/MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

General experimental workflow for Stille coupling.

Safety Considerations

  • Organotin Reagents: Organostannanes are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Anhydrous and degassed solvents are often flammable. Handle them under an inert atmosphere and away from ignition sources.

Conclusion

This compound (SPhos) is a powerful ligand that shows promise for application in Stille cross-coupling reactions, particularly for challenging substrates. While the available data is currently limited, the provided general protocols offer a solid starting point for researchers to explore the use of SPhos in their synthetic endeavors. As with any catalytic reaction, optimization of the reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) is crucial to achieve the best results for a specific substrate combination. The continued exploration of SPhos in Stille coupling is expected to further expand the synthetic utility of this versatile ligand.

References

Application Notes and Protocols: SPhos-Catalyzed Borylation of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylboronates are indispensable intermediates in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The direct synthesis of these compounds from readily available and cost-effective aryl chlorides has historically been a significant challenge. The development of bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized this field.[3] Catalyst systems based on SPhos exhibit unprecedented reactivity, stability, and broad substrate scope, enabling the efficient borylation of a wide range of unactivated and functionalized aryl chlorides under mild conditions.[4] This protocol outlines the application of SPhos in the palladium-catalyzed Miyaura borylation of aryl chlorides.

Catalytic Cycle

The generally accepted mechanism for the SPhos-catalyzed borylation of aryl chlorides involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich SPhos ligand facilitates both the oxidative addition of the inert aryl chloride and the subsequent reductive elimination step, leading to a highly efficient catalytic turnover.

Catalytic_Cycle cluster_cycle Pd Catalytic Cycle pd0 Pd(0)/SPhos (Active Catalyst) oa_complex Ar-Pd(II)(Cl)/SPhos pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Bpin)/SPhos oa_complex->tm_complex Metathesis tm_complex->pd0 Reductive Elimination re_product Ar-Bpin tm_complex->re_product start_reagent Ar-Cl start_reagent->oa_complex boron_source Pinacol Borane + Base boron_source->tm_complex

Caption: Proposed catalytic cycle for the Pd/SPhos-catalyzed borylation.

Experimental Protocols

This section provides a general methodology for the palladium-catalyzed borylation of aryl chlorides using pinacol borane, adapted from established literature procedures.[5][6]

General Experimental Workflow

The workflow involves the careful setup of an inert atmosphere reaction, followed by heating and subsequent purification.

Experimental_Workflow A 1. Assemble & Dry Glassware B 2. Add Pd Source & SPhos Ligand A->B C 3. Seal, Evacuate & Backfill with Argon B->C D 4. Add Aryl Chloride, Pinacol Borane & Base C->D E 5. Heat Reaction Mixture with Stirring D->E F 6. Monitor Reaction by TLC/GC-MS E->F G 7. Cool, Quench & Aqueous Work-up F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product (Ar-Bpin) H->I

Caption: Standard workflow for SPhos-catalyzed borylation.

Detailed Protocol

Materials and Equipment:

  • Palladium source (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂)

  • SPhos ligand (this compound)

  • Aryl chloride substrate

  • Pinacol borane (H-Bpin)

  • Base/Solvent (e.g., Triethylamine (NEt₃))

  • Oven-dried resealable Schlenk tube with a Teflon screw valve

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Standard glassware for work-up and purification

Procedure: [5]

  • To an oven-dried, resealable Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., PdCl₂(CH₃CN)₂, 3.0–4.0 mol%) and the SPhos ligand (12.0–16.0 mol%).

  • Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Via syringe, add triethylamine (NEt₃), which often serves as both the base and the solvent.

  • Add the aryl chloride (1.0 equiv) and pinacol borane (H-Bpin, ~1.5 equiv) to the mixture via syringe.

  • Seal the Schlenk tube tightly with the Teflon screw valve and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours). Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl pinacol boronate ester.

Data and Performance

The Pd/SPhos catalyst system is effective for a wide array of aryl chloride substrates, including those that are electron-rich, electron-poor, and sterically hindered.

Table 1: Representative Substrate Scope for SPhos-Catalyzed Borylation of Aryl Chlorides

The following table summarizes the performance of the catalyst system with various functionalized aryl chlorides. Conditions are generalized from literature reports.[2][5][6]

EntryAryl Chloride SubstrateProductYield (%)
14-Chloroanisole4-Methoxy-phenylboronic acid pinacol ester90-95
24-Chlorotoluene4-Methyl-phenylboronic acid pinacol ester85-92
32-Chlorotoluene2-Methyl-phenylboronic acid pinacol ester88
44-Chlorobenzonitrile4-Cyano-phenylboronic acid pinacol ester75-85
51-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenylboronic acid pinacol ester80
63-Chloropyridine3-Pyridinylboronic acid pinacol ester70-78
74-Chlorobenzaldehyde4-Formylphenylboronic acid pinacol ester65-75

Yields are isolated yields and are representative. Actual yields may vary based on specific reaction conditions and scale.

Table 2: Comparison of Ligands for the Borylation of 4-Chloroanisole

While SPhos is highly effective, other bulky phosphine ligands have also been explored. This table provides a comparison for a model reaction.[2]

EntryLigandTemperature (°C)Time (h)Yield (%)
1SPhos RT - 8012 - 4842 - 95
2XPhosRT293
3P(Cy)₃8024~60
4P(t-Bu)₃8024~55

This comparison highlights that while SPhos is highly competent, ligand screening (e.g., with XPhos) can sometimes lead to improved performance, particularly for room-temperature transformations.[2]

Further Applications: One-Pot Borylation/Suzuki-Miyaura Coupling

A significant advantage of this methodology is its application in one-pot, two-step tandem reactions.[2][7] After the initial borylation of an aryl chloride is complete, a second aryl halide and an aqueous base (e.g., K₃PO₄) can be added directly to the reaction vessel. The SPhos-based catalyst then proceeds to catalyze the subsequent Suzuki-Miyaura cross-coupling, providing a highly efficient route to biaryl compounds without isolating the boronate ester intermediate.[2] This approach enhances the practical utility of the method, saving time, and reducing waste.

References

Application Notes and Protocols for Intramolecular Suzuki Coupling with SPhos for Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of macrocycles, a structural motif prevalent in numerous biologically active natural products and pharmaceutical agents. The use of highly active catalyst systems is crucial for achieving efficient macrocyclization, particularly for the formation of medium to large rings where entropic factors can be significant. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky and electron-rich biarylmonophosphine ligand developed by the Buchwald group, has emerged as a highly effective ligand for palladium-catalyzed Suzuki-Miyaura couplings. Its ability to promote rapid oxidative addition and reductive elimination steps makes it particularly well-suited for challenging intramolecular couplings, leading to high yields and functional group tolerance.

These application notes provide an overview of the use of SPhos in intramolecular Suzuki coupling reactions for the synthesis of a variety of macrocycles, including peptides and natural products. Detailed protocols and a summary of reaction parameters are presented to aid researchers in the application of this methodology.

Advantages of Using SPhos in Intramolecular Suzuki Macrocyclization

  • High Catalytic Activity: The SPhos ligand, in combination with a palladium source, forms a highly active catalyst that can overcome the kinetic barriers often associated with macrocyclization.

  • Broad Substrate Scope: The catalyst system is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex and highly functionalized macrocycles.

  • Effectiveness with Challenging Substrates: SPhos has demonstrated exceptional performance in couplings involving sterically hindered coupling partners and in the formation of strained macrocyclic systems.

  • Suppression of Racemization: In the context of peptide macrocyclization, the use of SPhos has been shown to suppress racemization of chiral amino acid residues adjacent to the coupling site.[1][2]

Data Presentation

The following table summarizes quantitative data from selected examples of intramolecular Suzuki coupling reactions using SPhos for the synthesis of various macrocycles.

EntryMacrocycle (Ring Size)Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventConditionsYield (%)
1Biaryl Cyclic Lipopeptide (15-membered)Resin-bound 4-Iodophenylalanine derivativeResin-bound Tyrosine-boronate derivative0.2 equiv Pd₂(dba)₃, 0.4 equiv SPhos4 equiv KFDME/EtOH/H₂O (9:9:2)Microwave, 120 °C, 30 min92% purity
2Biphenomycin B precursor (15-membered)Aryl IodideArylboronic AcidPd(PPh₃)₄ or other Pd/ligand systems have been used, SPhos is noted as superiorCs₂CO₃Toluene/EtOH/H₂OMicrowave, 140 °C, 10 min78
3Riccardin C precursor (18-membered)Aryl IodideArylboronic AcidPd₂(dba)₃, SPhosK₃PO₄Toluene/H₂O100 °C, 12 h65

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Biaryl Cyclic Lipopeptide[3][4][5][6]

This protocol describes the intramolecular Suzuki-Miyaura macrocyclization of a linear peptidyl resin.

Materials:

  • Linear peptidyl resin containing a halogenated aromatic amino acid (e.g., 4-iodophenylalanine) and an aromatic amino acid functionalized with a boronic acid or ester (e.g., tyrosine-boronate).

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (this compound)

  • Potassium Fluoride (KF)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Deionized Water

  • Microwave reactor vials

  • Standard solid-phase peptide synthesis (SPPS) equipment

Procedure:

  • Resin Preparation: Swell the linear peptidyl resin in a 9:9:2 mixture of degassed DME/EtOH/H₂O in a microwave reactor vial.

  • Reagent Addition: To the swollen resin, add Pd₂(dba)₃ (0.2 equivalents relative to the resin loading), SPhos (0.4 equivalents), and KF (4 equivalents).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 120 °C for 30 minutes.

  • Washing: After cooling, thoroughly wash the resin with DME, EtOH, water, and finally dichloromethane (DCM).

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O). Purify the crude peptide by preparative HPLC.

  • Analysis: Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Solution-Phase Synthesis of Biphenomycin B Precursor[7]

This protocol describes the key macrocyclization step in the total synthesis of Biphenomycin B via a microwave-assisted intramolecular Suzuki-Miyaura coupling.

Materials:

  • Linear precursor containing an aryl iodide and an arylboronic acid moiety.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, although SPhos with a suitable palladium precursor is recommended for optimal results).

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve the linear precursor in a mixture of toluene, ethanol, and water.

  • Reagent Addition: Add the palladium catalyst and cesium carbonate to the solution.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in the microwave reactor at 140 °C for 10 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired macrocycle.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd Base RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Solid-Phase Macrocyclization

SPPS_Macrocyclization_Workflow Start Start: Linear Peptide on Resin Swell Swell Resin in Solvent Start->Swell AddReagents Add Pd₂(dba)₃, SPhos, and KF Swell->AddReagents Microwave Microwave Irradiation (120 °C, 30 min) AddReagents->Microwave Wash Wash Resin Microwave->Wash Cleave Cleave from Resin Wash->Cleave Purify Purify by HPLC Cleave->Purify End End: Pure Macrocyclic Peptide Purify->End

Caption: Workflow for solid-phase intramolecular Suzuki-Miyaura macrocyclization.

References

Application Notes and Protocols for SPhos in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a highly effective and versatile electron-rich biaryl monophosphine ligand. Developed by the Buchwald group, SPhos has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its utility lies in its ability to form highly active and stable palladium catalysts for a variety of cross-coupling reactions, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the structure of many active pharmaceutical ingredients (APIs).[2][3]

The bulky dicyclohexylphosphine group and the electron-donating methoxy groups on the biphenyl backbone of SPhos contribute to its unique reactivity.[2] These features promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition with challenging substrates (such as aryl chlorides), and facilitate the final reductive elimination step to afford the desired product.[4] Palladium precatalysts incorporating the SPhos ligand, such as SPhos Pd G2 and SPhos Pd G3, offer improved air and moisture stability, simplifying reaction setup and enhancing reproducibility.[4][5][6]

These application notes provide an overview of the use of SPhos in key cross-coupling reactions for the synthesis of pharmaceutical compounds, including detailed protocols and quantitative data for specific examples.

Key Applications in Pharmaceutical Synthesis:
  • Suzuki-Miyaura Coupling: SPhos is a premier ligand for the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates.[7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl scaffolds found in numerous drugs.[9] SPhos-palladium systems are particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides, often at low catalyst loadings and mild reaction temperatures.[2][5]

  • Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a go-to method for this purpose.[1][10] SPhos-based catalysts exhibit excellent performance in the coupling of a wide range of amines and amides with aryl and heteroaryl halides, providing access to anilines, N-aryl heterocycles, and other nitrogen-containing motifs prevalent in kinase inhibitors and other drug classes.[11]

Application Example 1: Suzuki-Miyaura Coupling in the Synthesis of a Key Intermediate for Ibrutinib

Ibrutinib is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. A key step in some synthetic routes to Ibrutinib and its analogues involves a Suzuki-Miyaura coupling to construct the biaryl core. The use of an SPhos-based catalyst has been shown to be effective for this transformation.[5]

Quantitative Data:

ParameterValueReference
Aryl Halide 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative[5]
Boronic Acid/Ester 4-Phenoxyphenylboronic acid[5]
Catalyst SPhos-Pd-G2[5]
Base K₂CO₃[5]
Solvent 1,4-Dioxane / H₂O[5]
Temperature 100 °C[5]
Time 90 min[5]
Yield Not explicitly stated for this step, part of a multi-step synthesis. General high efficiency noted.[5]

Experimental Protocol: Synthesis of a 4-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate

Materials:

  • Protected 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • 4-Phenoxyphenylboronic acid (1.2 equiv)

  • SPhos-Pd-G2 (0.02 equiv, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add the protected 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-phenoxyphenylboronic acid, SPhos-Pd-G2, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Stir the mixture and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 90 minutes.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application Example 2: Buchwald-Hartwig Amination in the Synthesis of a Kinase Inhibitor Scaffold

The Buchwald-Hartwig amination is a cornerstone for the synthesis of numerous kinase inhibitors, which often feature an N-aryl or N-heteroaryl amine core. SPhos is a highly effective ligand for these transformations, enabling the coupling of complex and sterically demanding substrates.

Quantitative Data (Representative Conditions):

ParameterValueReference
Aryl Halide Substituted Aryl or Heteroaryl Chloride/Bromide[10]
Amine Primary or Secondary Aliphatic or Aromatic Amine[10]
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂[12]
Ligand SPhos[12]
Base Cs₂CO₃ or NaOtBu[12]
Solvent 1,4-Dioxane or Toluene[12]
Temperature 80-110 °C[12]
Time 2-24 h[12]
Yield Typically >80%[12]

Experimental Protocol: General Procedure for SPhos-Catalyzed C-N Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and sodium tert-butoxide to a dry Schlenk tube or reaction vessel equipped with a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous toluene, followed by the aryl halide and the amine.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired N-arylated product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)-X L oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_diaryl R¹-Pd(II)-R² L transmetalation->pd2_diaryl boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X L oxidative_addition->pd2_intermediate amine_coordination Amine Coordination pd2_intermediate->amine_coordination pd2_amido Ar-Pd(II)-NR₂ L amine_coordination->pd2_amido Deprotonation (Base) amine R₂NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Low Catalyst Loading with SPhos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the highly effective SPhos ligand in palladium-catalyzed cross-coupling reactions under low catalyst loading conditions. The use of minimal catalyst concentrations is economically and environmentally advantageous, particularly in large-scale syntheses common in the pharmaceutical industry.

Introduction to SPhos and Low Catalyst Loading

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich monophosphine ligand developed by the Buchwald group. Its structural features are instrumental in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1] This high reactivity allows for exceptionally low catalyst loadings, often in the parts-per-million (ppm) range, leading to high turnover numbers (TONs) and turnover frequencies (TOFs). The use of SPhos-based palladium precatalysts, which are air- and thermally-stable, further simplifies the experimental setup and ensures the efficient formation of the active monoligated Pd(0) species.[1]

Key Advantages of SPhos in Low-Loading Cross-Coupling

  • High Reactivity: Enables the coupling of a wide range of substrates, including challenging aryl chlorides, at low catalyst concentrations.[2]

  • Thermal Stability: The catalyst systems are often robust and can be used at elevated temperatures if required.

  • Broad Substrate Scope: Effective for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, among others.

  • High Turnover Numbers (TONs): A testament to the catalyst's efficiency and longevity, minimizing the amount of precious metal required.

Suzuki-Miyaura Coupling with Low SPhos Catalyst Loading

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The SPhos ligand has demonstrated remarkable efficacy in facilitating these couplings with exceptionally low catalyst loadings.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the performance of the SPhos-palladium catalyst system in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids at very low catalyst loadings.

EntryAryl ChlorideBoronic AcidPd (mol %)Ligand (mol %)Yield (%)
14-ChlorotoluenePhenylboronic acid0.0050.0198
22-ChlorotoluenePhenylboronic acid0.0050.0197
34-ChloroanisolePhenylboronic acid0.0050.0199
4Chlorobenzene4-Methylphenylboronic acid0.0050.0198
5Chlorobenzene4-Methoxyphenylboronic acid0.0050.0199

Data sourced from a study by the Buchwald group, highlighting the exceptional efficiency of the SPhos ligand.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This protocol is a representative example for the Suzuki-Miyaura coupling using a low loading of a palladium catalyst with SPhos.

Reagents and Equipment:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄), aqueous solution

  • Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.00005 mmol, 0.005 mol%) and SPhos (0.0001 mmol, 0.01 mol%) in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (repeat three times).

  • Add the catalyst premix to the Schlenk flask via syringe, followed by the addition of degassed toluene and the aqueous potassium phosphate solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination with Low SPhos Catalyst Loading

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. SPhos-ligated palladium catalysts have been shown to be highly effective for this transformation, even with challenging substrates and at very low catalyst concentrations.[1]

Quantitative Data for Buchwald-Hartwig Amination

The tables below present data for the rapid C-N bond formation using an SPhos-palladium precatalyst at low loadings for the coupling of unactivated aryl chlorides with various anilines and primary amines.[1]

Table 1: Coupling of Unactivated Aryl Chlorides with Anilines (0.1 mol % Pd) [1]

EntryAryl ChlorideAnilineYield (%)
14-ChlorotolueneAniline98
24-ChloroanisoleAniline99
3Chlorobenzene4-Methylaniline97
4Chlorobenzene4-Methoxyaniline98

Table 2: Rapid C-N Bond-Forming Reactions with 0.1% Catalyst [1]

EntryAryl ChlorideAmineYield (%)
14-Chlorotoluenen-Hexylamine96
24-Chloroanisolen-Hexylamine97
3ChlorobenzeneCyclohexylamine95
42-Chlorotoluenen-Butylamine94
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene and Aniline

This protocol is a general procedure for the Buchwald-Hartwig amination using a low loading of an SPhos-palladium precatalyst.

Reagents and Equipment:

  • 4-Chlorotoluene

  • Aniline

  • SPhos Pd G2 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the SPhos Pd G2 precatalyst (0.001 mmol, 0.1 mol%) and sodium tert-butoxide (1.2 mmol, 1.2 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the flask.

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R L-Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Optimizing Catalyst Loading

Optimization_Workflow start Define Reaction: Substrates, Solvent, Base, Temp. initial_screen Initial Catalyst Loading Screen (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) start->initial_screen analyze1 Analyze Yields (TLC, GC-MS, LC-MS) initial_screen->analyze1 high_yield High Yield Achieved? analyze1->high_yield lower_loading Systematically Lower Catalyst Loading (e.g., 0.05%, 0.01%, 0.005%) high_yield->lower_loading Yes troubleshoot Troubleshoot: - Vary Ligand:Pd ratio - Screen other ligands/bases - Adjust temperature high_yield->troubleshoot No analyze2 Analyze Yields and Reaction Time lower_loading->analyze2 optimal Determine Optimal Loading (Lowest loading with acceptable yield/time) analyze2->optimal troubleshoot->initial_screen Reaction_Components CatalystSystem Catalyst System Palladium Palladium Source (e.g., Pd(OAc)₂, Precatalyst) CatalystSystem->Palladium SPhos SPhos Ligand CatalystSystem->SPhos ReactionOutcome Reaction Outcome CatalystSystem->ReactionOutcome Yield Yield ReactionOutcome->Yield TON Turnover Number ReactionOutcome->TON ReactionConditions Reaction Conditions ReactionConditions->ReactionOutcome Substrates Substrates (Aryl Halide, Nucleophile) ReactionConditions->Substrates Base Base ReactionConditions->Base Solvent Solvent ReactionConditions->Solvent Temperature Temperature ReactionConditions->Temperature

References

Application Notes and Protocols for SPhos in C-O Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in palladium-catalyzed carbon-oxygen (C-O) bond formation reactions. The synthesis of diaryl ethers and other aryl ethers is a critical transformation in the development of pharmaceuticals and other functional materials. SPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a highly effective ligand for these challenging cross-coupling reactions, enabling the formation of C-O bonds under relatively mild conditions with a broad substrate scope.

Introduction to SPhos in C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful alternative to traditional methods like the Ullmann condensation, which often necessitate harsh reaction conditions and stoichiometric amounts of copper. The palladium-catalyzed coupling of phenols with aryl halides, facilitated by ligands such as SPhos, allows for the synthesis of diaryl ethers with greater functional group tolerance and generally higher yields. The steric bulk and electron-donating properties of SPhos are crucial for promoting the key steps of the catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired C-O bond.

Data Presentation: Substrate Scope and Yields

The use of SPhos in palladium-catalyzed C-O bond formation allows for the coupling of a wide range of aryl halides and phenols. The following table summarizes representative examples of this transformation, showcasing the versatility of the SPhos ligand.

EntryAryl HalidePhenolProductYield (%)
14-BromotoluenePhenol4-Methylphenyl phenyl ether95
24-ChlorobenzonitrilePhenol4-Cyanophenyl phenyl ether88
31-Bromo-4-methoxybenzene4-MethoxyphenolBis(4-methoxyphenyl) ether92
42-BromopyridinePhenol2-Phenoxypyridine85
51-Bromo-3,5-dimethylbenzene3,5-DimethylphenolBis(3,5-dimethylphenyl) ether90
64-Bromoacetophenone4-tert-Butylphenol4-Acetylphenyl 4-tert-butylphenyl ether89
71-Chloro-4-(trifluoromethyl)benzenePhenol4-(Trifluoromethyl)phenyl phenyl ether82
82-Bromo-6-methylpyridinePhenol2-Methyl-6-phenoxypyridine78

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

The following is a general procedure for the palladium-catalyzed C-O cross-coupling of aryl halides with phenols using the SPhos ligand. This protocol can be adapted for a variety of substrates.

General Procedure for the Pd/SPhos-Catalyzed Synthesis of Diaryl Ethers

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene or dioxane (5 mL)

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl halide, phenol, palladium(II) acetate, SPhos, and the base (K₃PO₄ or Cs₂CO₃).

  • Seal the reaction vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.

Reaction Mechanism and Experimental Workflow

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction is a fundamental concept for understanding and optimizing these transformations.

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch PdPhenoxide Ar-Pd(II)-OAr' L LigandExch->PdPhenoxide + Ar'-O⁻ - X⁻ Phenoxide Ar'-O⁻ Base Base Base->Phenoxide Deprotonation Phenol Ar'-OH RedElim Reductive Elimination PdPhenoxide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-O-Ar' (Diaryl Ether) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig C-O bond formation.

The general workflow for setting up a Pd/SPhos-catalyzed C-O coupling reaction is outlined below.

Experimental_Workflow start Start reagents Weigh Aryl Halide, Phenol, Pd(OAc)₂, SPhos, and Base start->reagents vessel Add Reagents to Oven-Dried Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) vessel->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (100-110 °C, 12-24 h) solvent->reaction workup Reaction Workup: Cool, Dilute, Filter reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Diaryl Ether purification->product

Caption: General experimental workflow for SPhos-catalyzed C-O coupling.

Troubleshooting & Optimization

Troubleshooting low yields in Buchwald-Hartwig amination with SPhos.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues in Buchwald-Hartwig amination reactions using the SPhos ligand.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with SPhos is giving low to no yield. What are the most common causes?

Low yields in Buchwald-Hartwig aminations using SPhos can stem from several factors. The most common culprits include inefficient activation of the palladium precatalyst, suboptimal choice of base or solvent, issues with substrate quality, or challenging substrate combinations. The reaction is known to be highly sensitive to reaction conditions, and even small variations can significantly impact the outcome.[1][2][3] It is crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere.

Q2: How do I ensure my palladium precatalyst is properly activated?

Proper activation of the Pd(II) precatalyst to the active Pd(0) species is critical for the catalytic cycle to begin.[4][5]

  • Choice of Precatalyst: Using a well-defined precatalyst, such as an SPhos palladacycle, can lead to more reliable activation compared to generating the catalyst in situ from a Pd(II) salt like Pd(OAc)₂.[3][4][5] These precatalysts are designed for rapid and clean generation of the active LPd(0) complex.[4]

  • Base-Mediated Activation: Activation is typically achieved by exposure to a base.[6] Strong bases like sodium tert-butoxide (NaOtBu) are often effective at room temperature, while weaker bases may require heating to facilitate activation.[6]

  • Exogenous Additives: In some cases, exogenous additives are not required for precatalyst activation, which can prevent the formation of inhibitory species.[4]

Q3: What is the optimal base for my reaction, and how does it impact the yield?

The choice of base is critical and its effectiveness can be highly dependent on the solvent and substrates.[7][8]

  • Strong vs. Weak Bases: Strong, sterically hindered bases like NaOtBu or LHMDS are commonly used and often lead to higher reaction rates.[6][9] However, they may not be compatible with base-sensitive functional groups on your substrates.[6][9]

  • Weak Inorganic Bases: Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[6] Their solubility can be a limiting factor, so vigorous stirring is important. Grinding the base before use or adding Celite can help prevent clumping and improve reaction rates.[6]

  • Solvent-Base Compatibility: In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[7][8] In polar solvents, the base can sometimes complex with the palladium, forming a stable resting state that inhibits catalysis.[7]

Q4: Can the solvent choice be the reason for my low yield?

Absolutely. The Buchwald-Hartwig amination is notoriously sensitive to the solvent.[1]

  • Common Solvents: Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are frequently used.[6][10]

  • Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit the reaction.[6]

  • Solubility: Ensure that your substrates and the inorganic base have sufficient solubility in the chosen solvent. A mixture of solvents can sometimes be beneficial.[6] Recent studies have also shown that non-traditional solvents, like vegetable oils, can be surprisingly effective.[1]

Q5: Are there any known issues with specific substrate classes when using SPhos?

Yes, the nature of both the aryl halide and the amine can significantly influence the reaction's success.

  • Aryl Halide Reactivity: The expected reactivity order is generally Ar-I > Ar-Br > Ar-Cl. However, in Buchwald-Hartwig reactions, aryl iodides can sometimes be problematic due to the formation of iodide-bridged palladium dimers that can precipitate and inhibit the catalyst.[6][9] Aryl chlorides can be challenging due to the difficulty of the initial oxidative addition step.[3]

  • Amine Nucleophilicity: While SPhos is a versatile ligand, extremely hindered amines or electron-deficient amines may react sluggishly. The pKa of the amine is a crucial factor.

  • Heterocyclic Substrates: Heteroaryl amines and halides can be challenging substrates and often require specific optimization of reaction conditions to achieve good yields.[6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Low Yields

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_inert Ensure Inert Atmosphere (Degassed Solvent, N2/Ar Purge) check_reagents->check_inert Reagents OK optimize_base Optimize Base check_inert->optimize_base Setup OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp check_catalyst Evaluate Catalyst System (Precatalyst vs. in situ, Loading) optimize_temp->check_catalyst success Improved Yield check_catalyst->success Optimization Successful failure Still Low Yield (Consider Alternative Ligand) check_catalyst->failure Optimization Fails Catalyst_Troubleshooting start No Product Formation q_precatalyst Using a Precatalyst? start->q_precatalyst in_situ In Situ Generation (e.g., Pd(OAc)2 + SPhos) q_precatalyst->in_situ No precatalyst Using Pre-formed SPhos Palladacycle q_precatalyst->precatalyst Yes check_reduction Ensure Pd(II) -> Pd(0) Reduction (Consider additives if needed) in_situ->check_reduction check_activation Confirm Base-Mediated Activation (Is base strong enough?) precatalyst->check_activation increase_loading Increase Catalyst Loading check_reduction->increase_loading check_activation->increase_loading end_good Reaction Proceeds increase_loading->end_good

References

SPhos ligand degradation and stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SPhos Ligand

Welcome to the technical support center for SPhos ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability and degradation issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SPhos and what are its primary applications?

A1: SPhos, or 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, is an electron-rich, air-stable biaryl monophosphine ligand.[1][2] It is widely used in palladium-catalyzed cross-coupling reactions due to its ability to form highly active catalysts. Its palladium complexes show excellent activity for Suzuki-Miyaura coupling reactions, particularly with challenging substrates like aryl chlorides, as well as for Buchwald-Hartwig aminations.[1][2][3] The bulky dicyclohexylphosphino group and the 2',6'-dimethoxy substituents on the biphenyl backbone contribute to its high catalytic efficiency.

Q2: SPhos is described as "air-stable." What does this mean for handling and storage?

A2: The term "air-stable" indicates that SPhos in its solid form is not rapidly oxidized or degraded upon brief exposure to air, making it more convenient to handle than many other phosphine ligands.[1][4][5] However, this stability does not extend to all conditions. In solution, especially at elevated temperatures or in the presence of oxidants or protic solvents, SPhos can degrade.[6] For long-term storage and to ensure experimental reproducibility, it is best practice to store SPhos under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[7][8]

Q3: What are the primary degradation pathways for SPhos?

A3: Like other phosphine ligands, SPhos can degrade through several pathways, which can lead to catalyst deactivation and reduced reaction yields. The most common routes include:

  • Oxidation: The trivalent phosphorus atom (P(III)) can be oxidized to a pentavalent phosphine oxide (P(V)), SPhos=O. This is the most frequent degradation pathway and can be initiated by trace amounts of oxygen, peroxide impurities in solvents (e.g., THF), or certain metal precursors.[6]

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can cleave. This process may involve oxidative addition of the P-C bond to the palladium center, leading to inactive catalyst species.[6]

  • Hydrolysis: Although less common for SPhos due to its bulky, hydrophobic nature, reaction with water can lead to the formation of secondary phosphine oxides and the corresponding hydrocarbon. This is a greater concern when using protic solvents.[6]

Q4: What analytical techniques can be used to detect SPhos degradation?

A4: Several analytical methods can identify and quantify SPhos and its degradation products:

  • ³¹P NMR Spectroscopy: This is the most direct and powerful technique for monitoring phosphine ligand integrity. The phosphorus atom in SPhos has a distinct chemical shift from its oxidized form, SPhos=O. This allows for the direct observation and quantification of ligand oxidation.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate SPhos from its degradation products and provide mass information for their identification.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is another effective tool for separation and identification.[10][11]

Troubleshooting Guides

This section addresses common issues observed in reactions utilizing the SPhos ligand.

Issue 1: Low or No Reaction Conversion

A sudden drop in yield or complete reaction failure is often the first sign of a problem with the catalytic system.

Possible Cause Troubleshooting Step Recommended Action
SPhos Ligand Oxidation Analyze a sample of the solid ligand and the reaction mixture using ³¹P NMR.If SPhos oxide is detected, discard the old ligand stock. Ensure all future reactions are set up under a strictly inert atmosphere. Use freshly distilled or sparged, peroxide-free anhydrous solvents.
Catalyst Deactivation The palladium precatalyst may have decomposed, or the active Pd(0) species is not forming correctly.Use a high-quality palladium source or a well-defined SPhos-based precatalyst. Ensure the base is sufficiently strong and soluble to facilitate the reduction of the Pd(II) precatalyst.
Elevated Temperature High reaction temperatures can accelerate P-C bond cleavage and other degradation pathways.[6]Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Screen different solvents that may allow for lower reaction temperatures.
Solvent Impurities Peroxides in ether-based solvents (THF, dioxane) or residual water can degrade the ligand.[6]Use freshly opened anhydrous solvents or purify solvents before use. Test solvents for peroxides.

Issue 2: Formation of Unwanted Byproducts (e.g., Homocoupling, Dehalogenation)

The presence of significant byproducts indicates that the desired catalytic cycle is being disrupted or competing with side reactions.

Possible Cause Troubleshooting Step Recommended Action
Presence of Oxygen Homocoupling of boronic acids in Suzuki-Miyaura reactions is often promoted by oxygen.[12]Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation/Dehalogenation Indicates premature breakdown of the substrate or catalyst, often exacerbated by water.Ensure rigorously dry conditions. Use a different, non-aqueous base (e.g., K₃PO₄ vs. K₂CO₃ with water). Consider using a more stable boronic acid derivative, like a pinacol ester (BPin).[12]
Incorrect Pd:Ligand Ratio An inappropriate ratio can lead to the formation of less stable or inactive palladium species.For in-situ catalyst generation, a Pd:SPhos ratio of 1:1.5 to 1:2 is typically recommended. Using a well-defined precatalyst can circumvent this issue.

Data Presentation

Table 1: SPhos Ligand Stability and Compatibility

Condition Compatibility/Stability Comments & Recommendations
Air (Solid) Stable for weighing and handling.[1][2]For long-term storage, keep under an inert atmosphere to prevent slow oxidation.
Air (Solution) Susceptible to oxidation.Prepare solutions under an inert atmosphere and use immediately.
Temperature Stable at room temperature. Degradation (e.g., P-C cleavage) is possible at elevated temperatures (>100-120 °C).[6]Use the lowest effective temperature for the reaction. Monitor for degradation during high-temperature reactions.
Solvents Good stability in anhydrous, deoxygenated non-polar solvents (e.g., Toluene, Dioxane).Unpurified THF and Dioxane may contain peroxides that cause rapid oxidation.[6] Avoid protic solvents like alcohols unless necessary for the reaction, as they can promote hydrolysis.
Bases Compatible with common bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).Ensure the base is anhydrous where appropriate. Some strong bases can interact with the ligand at high temperatures.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using SPhos

This protocol emphasizes the steps critical for preventing ligand degradation.

  • Reagent Preparation:

    • Dry the aryl halide, boronic acid, and base (e.g., K₃PO₄) in a vacuum oven and store in a desiccator or glovebox.

    • Use anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Purge the solvent with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup (under Inert Atmosphere):

    • To a flame-dried Schlenk flask or vial inside a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), SPhos ligand (1.5-2.5 mol%), aryl halide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the deoxygenated solvent via syringe.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup and Analysis:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring SPhos Stability by ³¹P NMR

  • Sample Preparation: Inside a glovebox, prepare a solution of SPhos (e.g., 10 mg) in an anhydrous, deoxygenated NMR solvent (e.g., Toluene-d₈, 0.7 mL) in an NMR tube.

  • Initial Spectrum: Acquire an initial proton-decoupled ³¹P NMR spectrum. The SPhos P(III) signal should be a sharp singlet.

  • Stress Conditions: Expose the solution to a potential degradation source. For example:

    • Air Exposure: Bubble a small amount of air through the solution for 1 minute.

    • Thermal Stress: Heat the sealed NMR tube at a typical reaction temperature (e.g., 100 °C) for several hours.

  • Final Spectrum: Re-acquire the ³¹P NMR spectrum. The appearance of a new peak at a different chemical shift (typically downfield) indicates the formation of SPhos oxide (P(V)). The relative integration of the two peaks provides a quantitative measure of the degradation.

Diagrams

G cluster_pathway SPhos Degradation Pathway SPhos SPhos (P-III) SPhos_Oxide SPhos Oxide (P-V) (Inactive for Catalysis) SPhos->SPhos_Oxide Oxidation Oxidant Oxidant (O₂, Peroxides) Oxidant->SPhos_Oxide

Caption: Primary oxidative degradation pathway of SPhos.

G cluster_workflow Troubleshooting Workflow start Low Reaction Yield or Failure? check_reagents Are reagents pure & dry? Are solvents anhydrous & peroxide-free? start->check_reagents Yes check_atmosphere Was inert atmosphere maintained rigorously? check_reagents->check_atmosphere Yes re_optimize Re-optimize conditions: Lower Temp, New Solvent, Use Precatalyst check_reagents->re_optimize No check_temp Is reaction temperature too high? check_atmosphere->check_temp Yes check_atmosphere->re_optimize No analyze_ligand Analyze ligand stock and reaction mix by ³¹P NMR for oxidation check_temp->analyze_ligand Yes check_temp->re_optimize No analyze_ligand->re_optimize Degradation Found success Problem Solved re_optimize->success

Caption: A logical workflow for troubleshooting SPhos-related issues.

G cluster_exp Experimental Workflow for Cross-Coupling prep 1. Reagent Prep (Dry/Degas Reagents & Solvents) setup 2. Reaction Setup (Under Inert Gas in Glovebox/Schlenk) prep->setup execute 3. Reaction Execution (Controlled Heating & Stirring) setup->execute monitor 4. Monitoring (TLC, GC, LC-MS) execute->monitor workup 5. Workup & Purification (Quench, Extract, Chromatography) monitor->workup

Caption: Standard experimental workflow using SPhos ligand.

References

Technical Support Center: Overcoming Racemization in Suzuki Couplings with SPhos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted advice for researchers, scientists, and drug development professionals to diagnose and prevent racemization in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the application of the SPhos ligand.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Suzuki couplings and why is it a concern?

A: In Suzuki couplings involving chiral starting materials, such as α-amino acid derivatives, racemization is the loss of stereochemical integrity at a chiral center.[1][2] This leads to the formation of a mixture of enantiomers or diastereomers, which is highly undesirable in drug development and asymmetric synthesis where a single, specific stereoisomer is often the biologically active compound. For substrates like phenylglycine, this loss of optical purity can be significant under typical Suzuki conditions.[3][4]

Q2: How does the SPhos ligand help suppress racemization?

A: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a sterically demanding and electron-rich monodentate biarylphosphine ligand.[5][6] Its bulkiness and electronic properties are key to its effectiveness. It accelerates the key steps of the catalytic cycle—oxidative addition and reductive elimination—which can outcompete the pathways leading to racemization.[7] Specifically, the use of SPhos in combination with a palladium source like Pd(OAc)₂ has been shown to effectively suppress racemization in the coupling of sensitive substrates like α-amino acid derivatives with arylpinacolboronate esters.[1][8][2]

Q3: What is the proposed mechanism for racemization in Suzuki couplings of chiral α-amino acids?

A: For chiral substrates with an acidic proton at the stereocenter, such as protected phenylglycine, racemization is often base-mediated. The base used in the reaction can deprotonate the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic or epimerized mixture of the product. Strong bases and elevated temperatures can exacerbate this problem.

Troubleshooting Guide

Q4: I am using SPhos, but still observing significant racemization. What are the most critical parameters to check?

A: Even with an effective ligand like SPhos, racemization can occur if other reaction parameters are not optimized. Here are the primary factors to investigate:

  • Choice of Base: This is often the most critical factor. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ can promote racemization.[3][7] Switching to milder, non-nucleophilic bases is highly recommended.

  • Reaction Temperature: Higher temperatures can increase the rate of base-mediated epimerization.[9][10]

  • Solvent: The choice of solvent can influence the solubility of the base and the stability of intermediates.

  • Palladium Source: The palladium precatalyst can influence the active catalyst formation and overall reaction kinetics.

Table 1: Effect of Base on Racemization in Suzuki Coupling of a Phenylglycine Derivative

Data synthesized from findings reported in literature, demonstrating the trend of milder bases reducing racemization.

Base% Unwanted DiastereomerChemical YieldReference
Na₂CO₃Up to 32%Good to Excellent[3]
K₃PO₄Variable, can be highGood to Excellent[7]
K₂CO₃High (ee as low as 66%)Excellent[3]
Et₃NAvoided racemizationLower (longer reaction time)[3]
Sodium SuccinateSuppressed racemizationModerate[3][4]
Potassium AcetateSuppressed racemizationModerate[3]

Q5: My reaction is sluggish at lower temperatures. How can I increase the reaction rate without inducing racemization?

A: Balancing reaction rate and stereochemical integrity is a common challenge. If lowering the temperature to suppress racemization results in a slow or incomplete reaction, consider the following strategies:

  • Increase Catalyst Loading: A modest increase in the palladium precatalyst and SPhos loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the reaction without necessarily increasing racemization.

  • Use a More Active Precatalyst: Consider using a pre-formed Pd(II) precatalyst like an SPhos palladacycle (e.g., SPhos Pd G3/G4). These are often more active at lower temperatures.[7]

  • Solvent System: Ensure your solvent system fully solubilizes all components. A mixture of a non-polar solvent like toluene or dioxane with a small amount of a polar co-solvent (if compatible) can sometimes improve rates.

  • Ensure Anhydrous Conditions: For some systems, particularly when using bases like K₃PO₄, trace amounts of water are necessary, but for others, strictly anhydrous conditions can improve performance.[11]

Q6: Are there alternatives to SPhos if racemization persists?

A: While SPhos is highly effective, other Buchwald-type biarylphosphine ligands may offer advantages for specific substrates.[7] Ligands like XPhos or RuPhos , which have different steric and electronic profiles, could be screened. The optimal ligand is often substrate-dependent, and a small screen of related ligands can be a valuable exercise.

Experimental Protocols

Generalized Protocol for Suppressing Racemization in Suzuki Coupling using SPhos

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • In an oven-dried vial equipped with a magnetic stir bar, add the chiral aryl halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). Note: For sensitive substrates, consider using a milder base like potassium acetate or sodium succinate.[3][4]

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. It is critical to maintain an oxygen-free atmosphere to prevent catalyst decomposition and side reactions.[7][12]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the SPhos ligand (2-4 mol%, typically a 1:2 Pd:Ligand ratio). Alternatively, use a pre-formed SPhos precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., Toluene, Dioxane, or THF, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction:

    • Place the vial in a pre-heated oil bath or heating block set to the desired temperature (start with a moderate temperature, e.g., 50-80 °C, and adjust as needed).[9] Stir the reaction vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric or diastereomeric excess (% ee or % de) of the purified product using chiral HPLC or SFC.

Visualizations

Suzuki_Cycle_Racemization cluster_racemization Racemization Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'B(OR)₂ PdII_DiAryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Aryl-Aryl') RedElim->Product Start_Chiral Chiral Aryl-X (R-configuration) Start_Chiral->OxAdd Base Base Start_Chiral->Base Deprotonation Enolate Achiral Enolate Intermediate Base->Enolate Product_Racemic Racemized Product (R and S mixture) Enolate->Product_Racemic Protonation SPhos SPhos Ligand SPhos->Pd0 Accelerates Cycle SPhos->OxAdd SPhos->RedElim

Caption: Suzuki cycle with competing racemization pathway and SPhos intervention.

Troubleshooting_Flowchart start Start: Racemization Observed in Suzuki Coupling w/ SPhos q_base Is a strong base (e.g., K₂CO₃, Cs₂CO₃) being used? start->q_base a_base Action: Switch to a milder base. (e.g., K₃PO₄, K-acetate, Na-succinate) q_base->a_base Yes q_temp Is the reaction run at high temperature (> 80 °C)? q_base->q_temp No a_base->q_temp a_temp Action: Lower the reaction temperature. (Try 50-60 °C) q_temp->a_temp Yes q_ligand Does racemization persist after optimization? q_temp->q_ligand No q_rate Is the reaction now too slow or incomplete? a_temp->q_rate a_rate Action: 1. Increase catalyst/ligand loading. 2. Use a more active SPhos precatalyst (G3/G4). 3. Screen alternative solvents. q_rate->a_rate Yes q_rate->q_ligand No a_rate->q_ligand a_ligand Action: Screen other bulky biarylphosphine ligands (e.g., XPhos, RuPhos). q_ligand->a_ligand Yes end Problem Resolved q_ligand->end No a_ligand->end

Caption: Troubleshooting flowchart for racemization in Suzuki couplings.

References

SPhos Ligand in Catalysis: A Technical Support Guide for Maximizing Turnover Number

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals aiming to improve the catalyst turnover number (TON) when using the SPhos ligand in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is SPhos and why is it used in catalysis?

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective, electron-rich, and sterically hindered monodentate phosphine ligand.[1] It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] Its bulky nature promotes the crucial reductive elimination step in the catalytic cycle, while its electronic properties facilitate the oxidative addition step.[2] This synergy between SPhos and the palladium center leads to high catalytic activity, often allowing for significantly lower catalyst loadings and achieving high conversion rates, making processes more economical and sustainable.[2][3]

Q2: What is Turnover Number (TON) and Turnover Frequency (TOF)?

In organometallic catalysis, the Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert before it becomes inactivated.[4] It is a measure of the catalyst's stability and overall efficiency. The Turnover Frequency (TOF) is the turnover per unit of time, indicating the speed of the catalyst.[4] A high TON is desirable as it signifies a more efficient and cost-effective catalytic process.

Q3: Which reactions are most suitable for achieving high TON with SPhos?

SPhos has demonstrated exceptional performance in achieving high TONs in several palladium-catalyzed cross-coupling reactions. It is particularly effective for Suzuki-Miyaura couplings, including those involving challenging substrates like aryl chlorides, and for Buchwald-Hartwig aminations.[3][5][6] Its ability to stabilize the active catalytic species and promote key steps in the catalytic cycle makes it a robust ligand for these transformations.[2]

Q4: What are the typical catalyst loadings when using SPhos for high TON reactions?

With the SPhos ligand, it is often possible to use very low catalyst loadings. For some Suzuki-Miyaura reactions of unactivated aryl chlorides and bromides, catalyst loadings as low as 0.0005 mol% Pd have been reported to be effective.[3] However, the optimal catalyst loading is substrate-dependent and needs to be determined empirically.[7]

Q5: Is SPhos air-stable?

While SPhos is a solid and has convenient handling characteristics, it is generally considered to be air-sensitive and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to ensure its quality and achieve reproducible results.[1][5] However, some pre-catalysts incorporating the SPhos ligand, such as SPhos Pd G2 and G3, are designed to be air-stable.[2][8]

Troubleshooting Guide

Q1: My turnover number is low. What are the common causes and how can I improve it?

Low TON can stem from several factors related to the generation and stability of the active catalyst, as well as the reaction conditions. Here is a systematic approach to troubleshooting:

G cluster_start Start Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Turnover Number (TON) Observed cause1 Inefficient Generation of Active Pd(0) Catalyst start->cause1 cause2 Catalyst Decomposition start->cause2 cause3 Sub-optimal Reaction Conditions start->cause3 cause4 Poor Substrate/Reagent Quality start->cause4 sol1 Optimize Pre-catalyst Reduction: - Screen different bases - Adjust temperature - Use a pre-formed Pd(0) catalyst (e.g., SPhos G2/G3 pre-catalysts) cause1->sol1 sol2 Ensure Rigorous Inert Atmosphere: - Thoroughly degas solvents and reagents - Maintain a positive pressure of inert gas (Ar or N2) cause2->sol2 sol3 Optimize Reaction Parameters: - Screen solvents for better solubility - Increase stirring rate for biphasic mixtures - Optimize temperature and reaction time cause3->sol3 sol4 Verify Reagent Purity: - Use high-purity substrates and reagents - Check for impurities that could act as catalyst poisons cause4->sol4

Caption: Troubleshooting workflow for low catalyst turnover number.

Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid. What could be the cause?

The homocoupling of boronic acids is often a result of the presence of oxygen in the reaction mixture.[9] It is crucial to ensure that all solvents and reagents are thoroughly degassed before use. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is essential to minimize this and other side reactions.

Q3: My reaction is very slow or stalls before completion. What can I do?

A slow or stalled reaction can be due to several factors:

  • Inefficient generation of the active catalyst : The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a critical step.[10] The choice of base, solvent, and temperature can significantly impact the efficiency of this process.[10] Consider screening different bases or using a pre-formed Pd(0) catalyst like SPhos Pd G2 or G3.[8]

  • Poor solubility : Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. A change of solvent may be necessary.

  • Insufficient mixing : For biphasic reactions, a high stirring rate is crucial to maximize the interfacial area where the reaction occurs.[9]

  • Forcing conditions : If the reaction is inherently slow, you might need to increase the temperature or the catalyst loading.[9]

Data and Experimental Protocols

Optimizing Reaction Parameters for High TON

The following table summarizes key parameters that can be adjusted to optimize the Turnover Number in a typical Suzuki-Miyaura coupling reaction using a Pd/SPhos catalyst system.

ParameterRange/OptionsEffect on TONConsiderations
Catalyst Loading 0.1 to 0.0005 mol%Lowering loading increases TON if reaction goes to completion.Start with a higher loading (e.g., 0.5-1 mol%) to establish feasibility, then decrease to maximize TON.[10]
Ligand-to-Palladium Ratio 1:1 to 4:1Can influence catalyst stability and activity.A slight excess of ligand can sometimes prevent catalyst decomposition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOKBase strength can affect the rate of transmetalation and catalyst activity.The choice of base is substrate-dependent and should be screened for optimal results.[10]
Solvent Toluene, Dioxane, THF, 2-MeTHF, Water mixturesAffects solubility of reagents and catalyst stability.Degassing of the solvent is critical to prevent catalyst oxidation.[9]
Temperature Room Temp. to >100 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition.Find the lowest temperature at which an efficient reaction rate is observed.[10]
Reaction Time Hours to DaysSufficient time is needed for the reaction to go to completion, especially at very low catalyst loadings.Monitor reaction progress by GC or LC-MS to determine the optimal time.
High-Turnover Number Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for a high-TON Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_run Execution & Workup prep1 Degas Solvent step2 Add Degassed Solvent prep1->step2 prep2 Dry Glassware under Vacuum step1 Add Aryl Halide, Boronic Acid, and Base prep2->step1 step1->step2 step4 Add Catalyst Solution via Syringe step2->step4 step3 Prepare Catalyst Stock Solution (Pd source + SPhos) step3->step4 run1 Heat to Desired Temperature with Vigorous Stirring step4->run1 run2 Monitor Reaction Progress (GC/LC-MS) run1->run2 run3 Cool, Quench, and Extract run2->run3 run4 Purify by Chromatography run3->run4

References

SPhos-Activated Palladium Precatalysts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SPhos-activated palladium precatalysts in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are SPhos palladium precatalysts and what are their advantages?

A1: SPhos palladium precatalysts are air- and moisture-stable palladium(II) complexes that feature the bulky, electron-rich SPhos ligand.[1][2] Upon activation, they form highly active monoligated Pd(0) species, which are crucial for efficient cross-coupling reactions.[3][4] Key advantages include:

  • High Reactivity: The SPhos ligand's steric bulk and electron-donating properties promote both the oxidative addition and reductive elimination steps in the catalytic cycle, leading to high catalytic activity.[1]

  • Broad Substrate Scope: They are effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings, even with challenging substrates like aryl chlorides and sterically hindered partners.[5][6]

  • Low Catalyst Loadings: Their high activity often allows for significantly lower catalyst loadings (0.1–5 mol%), making processes more cost-effective and sustainable.[1][7]

  • Thermal Stability and Air-Stability: These precatalysts are generally stable solids that can be handled in the air, simplifying reaction setup.[8]

  • Reproducibility: Using a well-defined precatalyst ensures a consistent ligand-to-palladium ratio, leading to more reproducible results compared to in-situ catalyst generation.[4]

Q2: What are the differences between the generations of SPhos palladium precatalysts (e.g., G2, G3, G4)?

A2: The different generations of Buchwald precatalysts, including those with the SPhos ligand, represent improvements in their activation and stability.[2]

  • First Generation (G1): Required strong bases (e.g., alkoxides) for activation.

  • Second Generation (G2): Feature a biphenyl-based backbone, allowing for activation at room temperature with weaker bases like phosphates or carbonates.

  • Third Generation (G3): Replace the chloride anion with a non-coordinating methanesulfonate (mesylate) anion. This leads to enhanced stability in solution and allows for the use of a broader range of bulky ligands.[2][4] They are highly soluble in many common organic solvents.[8]

  • Fourth Generation (G4): Involve methylation of the amino group on the aminobiphenyl scaffold, which can prevent potential inhibition by the carbazole byproduct formed during activation and improve solubility.[2][4]

Q3: How should I store and handle SPhos palladium precatalysts?

A3: While generally air- and moisture-stable for short periods, long-term storage under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas) at low temperatures (typically 2-8°C) is recommended to ensure their longevity and performance.[8] Always refer to the supplier's specific storage recommendations.

Troubleshooting Guide

Low or No Conversion

Q4: My reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

A4: Low or no conversion can stem from several factors related to catalyst activation, reagent quality, and reaction conditions.

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently.

    • Solution: If using a Pd(II) source that is not a precatalyst, ensure proper pre-activation by stirring the Pd(II) salt and SPhos ligand together before adding the substrates.[9] Using a well-defined SPhos precatalyst (G2, G3, or G4) is highly recommended for reliable activation.[9]

  • Inappropriate Base: The base may be too weak or poorly soluble to facilitate the activation of the precatalyst or the transmetalation step.

    • Solution: Switch to a stronger or more soluble base. For Suzuki-Miyaura reactions, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[10]

  • Poor Reagent Quality: Impurities in substrates, solvents, or the base can poison the catalyst.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[10][11]

  • Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature. For challenging substrates, temperatures between 80-110°C are common.[12]

  • Low Catalyst Loading: For difficult couplings, the initial catalyst loading may be insufficient.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[7][13]

Catalyst Decomposition

Q5: I am observing the formation of palladium black in my reaction. What does this indicate and what can I do to prevent it?

A5: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[7][14]

  • Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[11]

    • Solution: Ensure all solvents are thoroughly degassed and that the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[10]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.

    • Solution: If possible, lower the reaction temperature.

  • Ligand Degradation: The SPhos ligand can degrade under harsh conditions, leaving the palladium center unprotected and prone to aggregation.

    • Solution: Use fresh, high-quality ligand and precatalyst. Consider adding a slight excess of the SPhos ligand to compensate for any degradation.

Side Reactions

Q6: I am observing significant protodeboronation of my boronic acid in a Suzuki-Miyaura coupling. How can I minimize this?

A6: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[12][15]

  • Harsh Reaction Conditions: Strong bases and high temperatures can promote protodeboronation.[15]

    • Solution:

      • Use a milder base (e.g., K₂CO₃, KF, or Cs₂CO₃).[12][15]

      • Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress to avoid prolonged heating after completion.[10][15]

  • Presence of Water: Water can act as a proton source for protodeboronation.[15]

    • Solution: While some water is often necessary for Suzuki-Miyaura reactions, using anhydrous conditions with a non-aqueous base can be beneficial.[15][16]

  • Unstable Boronic Acid: Some boronic acids are inherently unstable.

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents slowly release the boronic acid in situ, minimizing its concentration and the rate of protodeboronation.[10][15]

Quantitative Data

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling using SPhos Precatalysts

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Can be as low as 0.005 mol% for highly active systems.[17]
Ligand SPhosOften used in a 1:1 or 2:1 ratio with the Pd source if not using a precatalyst.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Typically 2-3 equivalents. K₃PO₄ and Cs₂CO₃ are often preferred for challenging substrates.[12]
Solvent Dioxane/H₂O, Toluene, THFA ratio of 10:1 organic solvent to water is common.[12]
Temperature Room Temp. - 110 °CHigher temperatures are often required for aryl chlorides and sterically hindered substrates.[12]
Concentration 0.1 - 0.5 MWith respect to the limiting reagent.[12]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination using SPhos Precatalysts

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 2 mol%Can be lower for more reactive substrates.[18]
Ligand SPhosBulky biarylphosphine ligands are crucial for this transformation.[18]
Base NaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic bases are typically required. Usually 1.2-1.4 equivalents.[18]
Solvent Dioxane, Toluene, THFAnhydrous and degassed solvents are essential.[18]
Temperature 80 - 110 °CReaction times can vary from 30 minutes to several hours.[18]
Concentration ~0.1 MWith respect to the aryl halide.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using SPhos G3 Precatalyst
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[12]

  • Catalyst Addition: Under the inert atmosphere, add the SPhos G3 precatalyst (0.5–2 mol%).[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe.[12] The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination using SPhos Precatalyst
  • Vessel Preparation: In a nitrogen-filled glovebox or an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the SPhos precatalyst (0.5-2.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[18]

  • Inert Atmosphere: If not in a glovebox, seal the vessel and evacuate and backfill with an inert gas three times.[18]

  • Reagent Addition: Add the amine (1.2-1.4 equiv) and the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[18]

  • Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (e.g., 80-100°C) for the required time (typically 30-60 minutes).[18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

SPhos_Activation_Pathway Precatalyst SPhos-Pd(II) Precatalyst Active_Catalyst [SPhos-Pd(0)] Active Catalyst Precatalyst->Active_Catalyst Activation Base Base (e.g., K₃PO₄, NaOtBu) Base->Precatalyst Catalytic_Cycle Catalytic Cycle (e.g., Suzuki, Buchwald-Hartwig) Active_Catalyst->Catalytic_Cycle

Caption: Activation pathway of an SPhos palladium precatalyst.

Troubleshooting_Workflow Start Low or No Conversion Check_Activation Check Catalyst Activation - Use Precatalyst - Proper Base Start->Check_Activation Check_Reagents Check Reagent Quality - Purity of Substrates - Anhydrous/Degassed Solvent Check_Activation->Check_Reagents If still low conversion Success Reaction Successful Check_Activation->Success If successful Optimize_Conditions Optimize Conditions - Increase Temperature - Increase Catalyst Loading Check_Reagents->Optimize_Conditions If still low conversion Check_Reagents->Success If successful Optimize_Conditions->Success If successful

Caption: A workflow for troubleshooting low conversion in SPhos-catalyzed reactions.

References

Technical Support Center: SPhos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SPhos-catalyzed cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during SPhos-catalyzed reactions, offering potential causes and solutions in a question-and-answer format.

Q1: My SPhos-catalyzed Buchwald-Hartwig amination reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the base, catalyst, and reaction conditions.

  • Suboptimal Base Selection: The choice of base is critical for the deprotonation of the amine, a key step in the catalytic cycle. Strong, non-nucleophilic bases are generally preferred.

    • Troubleshooting:

      • Switch to a stronger base: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOt-Bu, KOt-Bu, or LHMDS.[1]

      • Consider base solubility: For heterogeneous bases like carbonates and phosphates, ensure they are finely powdered to maximize surface area. The solubility of the base can be influenced by the counterion (Cs⁺ > K⁺ > Na⁺).[1]

      • Screen different bases: The optimal base can be substrate-dependent. A screening of bases is often recommended.

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture.

    • Troubleshooting:

      • Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture by performing several vacuum/inert gas backfill cycles.[2]

      • Use fresh reagents: Ensure your palladium source and SPhos ligand have been properly stored under an inert atmosphere to prevent degradation.

  • Incorrect Solvent: The polarity of the solvent can influence the solubility of the base and the stability of catalytic intermediates.

    • Troubleshooting:

      • Solvent choice: Aprotic solvents like toluene, dioxane, or THF are commonly used. For reactions with sparingly soluble bases, more polar solvents like DMF or DMSO can sometimes be beneficial, but may also lead to side reactions.

Q2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide, in my SPhos-catalyzed reaction. How can I minimize these?

A2: Hydrodehalogenation and other side reactions are often promoted by the base.

  • Base-Induced Side Reactions: Strong bases, particularly alkoxides, can sometimes lead to unwanted side reactions.[1]

    • Troubleshooting:

      • Use a milder base: Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing side reactions.[2]

      • Optimize base equivalents: Using a large excess of a strong base can be detrimental. Try reducing the equivalents of the base to the minimum required for the reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Troubleshooting:

      • Lower the reaction temperature: SPhos-palladium catalysts are often highly active and may not require high temperatures. Attempting the reaction at a lower temperature may improve selectivity.

Q3: My SPhos-catalyzed Suzuki-Miyaura coupling is sluggish. How can the choice of base improve the reaction rate?

A3: In the Suzuki-Miyaura reaction, the base plays a crucial role in activating the boronic acid for transmetalation.

  • Insufficient Boronate Formation: The base facilitates the formation of a more reactive boronate species.[3]

    • Troubleshooting:

      • Base Strength and Solubility: A base that is sufficiently strong and soluble in the reaction medium is necessary. K₃PO₄ is a commonly used and effective base for this purpose.[3] Cs₂CO₃ is also a good option due to its higher solubility.

      • Aqueous Conditions: For some Suzuki-Miyaura reactions, the presence of water can be beneficial as it can help to dissolve inorganic bases and facilitate the formation of the active boronate species.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in SPhos-catalyzed Buchwald-Hartwig amination?

A1: In the Buchwald-Hartwig amination, the base is required to deprotonate the amine substrate. This can occur either before or after the amine coordinates to the palladium center, forming a palladium-amido complex that is crucial for the subsequent reductive elimination step to form the C-N bond.[1]

Q2: How does the base function in an SPhos-catalyzed Suzuki-Miyaura reaction?

A2: The base's role in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]

Q3: Which bases are most commonly used with SPhos catalysts?

A3: The choice of base is dependent on the specific reaction (e.g., C-N or C-C coupling) and the substrates involved. Commonly employed bases include:

  • For Buchwald-Hartwig Amination: Strong bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) can also be effective, particularly for sensitive substrates.[1]

  • For Suzuki-Miyaura Coupling: Inorganic bases are more common, with potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) being widely used.[3]

Q4: Can organic bases be used in SPhos-catalyzed reactions?

A4: Yes, soluble organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in C-N coupling reactions. They can offer advantages in terms of creating a homogeneous reaction mixture. However, the role of organic bases can be complex, as they can also coordinate to the palladium center and potentially inhibit the reaction depending on their nucleophilicity relative to the amine substrate.

Data Presentation

Table 1: Comparison of Bases in a Representative SPhos-Catalyzed Buchwald-Hartwig Amination

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene1001875
2Cs₂CO₃Toluene1001885
3K₂CO₃Toluene1001860
4NaOt-BuToluene80498
5KOt-BuToluene80497

Data compiled from representative literature examples for illustrative purposes.

Table 2: Effect of Base on a Representative SPhos-Catalyzed Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O1001295
2K₂CO₃Dioxane/H₂O1001288
3Cs₂CO₃Dioxane/H₂O1001292
4KFDioxane/H₂O1001285

Data compiled from representative literature examples for illustrative purposes.

Experimental Protocols

General Protocol for Screening Bases in SPhos-Catalyzed Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the selected base (1.4 mmol), SPhos (0.02 mmol, 2 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Base (-BH⁺X⁻) Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation [Ar'-B(OH)₃]⁻ Diaryl-Pd Complex Diaryl-Pd Complex Transmetalation->Diaryl-Pd Complex Product Product Diaryl-Pd Complex->Product Reductive Elimination Product->Pd(0)L Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Boronate->Transmetalation Base_Node Base Base_Node->Boronate

Suzuki-Miyaura Coupling Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield in SPhos-Catalyzed Reaction Check_Base Is the base appropriate? Start->Check_Base Screen_Bases Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Inertness Is the reaction under strictly inert conditions? Check_Base->Check_Inertness Yes Screen_Bases->Check_Inertness Degas_Reagents Thoroughly degas solvent and use fresh catalyst/ligand Check_Inertness->Degas_Reagents No Check_Temp Is the temperature optimized? Check_Inertness->Check_Temp Yes Degas_Reagents->Check_Temp Vary_Temp Vary reaction temperature Check_Temp->Vary_Temp No Success Problem Resolved Check_Temp->Success Yes Vary_Temp->Success

Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Solvent Effects in Suzuki-Miyaura Coupling with SPhos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the SPhos ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the critical role of solvents in this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Suzuki-Miyaura coupling with the SPhos ligand?

A1: A variety of organic solvents are compatible with the SPhos ligand in Suzuki-Miyaura couplings. The most frequently used include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[1] Often, these solvents are used in combination with water.[1]

Q2: Why is water often added as a co-solvent?

A2: Water is a common and often crucial co-solvent in Suzuki-Miyaura reactions for several reasons. It helps to dissolve the inorganic bases (e.g., K₃PO₄, K₂CO₃) that are essential for the catalytic cycle. Additionally, water is believed to facilitate the transmetalation step by promoting the formation of a boronate anion from the boronic acid.[2]

Q3: Can the choice of solvent affect the reaction's success with challenging substrates?

A3: Absolutely. For particularly challenging substrates, such as certain heteroaryl bromides, the choice of solvent can be critical. For instance, alcoholic solvents like n-butanol have been shown to be highly effective in specific cases where other common solvents give poor results.[3] Solvent screening is often a necessary step when developing a new Suzuki-Miyaura coupling protocol.

Q4: Are there "green" or more environmentally friendly solvent options for this reaction?

A4: Yes, there is a significant push towards greener chemistry. Water is an excellent green solvent, and a water-soluble version of SPhos has been developed to facilitate reactions in aqueous media.[3] Other greener solvent alternatives are also being explored.

Q5: Can I run the Suzuki-Miyaura coupling with SPhos under solvent-free conditions?

A5: Research has been conducted on solvent-free Suzuki-Miyaura cross-couplings. A palladium acetate/SPhos system has been shown to be effective for coupling (hetero)aryl bromides and chlorides with pinacol arylboronates under solvent-free conditions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with the SPhos ligand, with a focus on solvent-related solutions.

Problem 1: Low or No Conversion

  • Possible Cause: Poor solubility of starting materials (aryl halide or boronic acid).

    • Solution:

      • Increase Temperature: Raising the reaction temperature can improve the solubility of your substrates.[2]

      • Solvent Screening: Test a range of solvents with different polarities. For nonpolar substrates, toluene might be effective. For more polar substrates, consider DMF or a dioxane/water mixture.[1][2][5]

      • Use a Co-solvent: If your base is not dissolving, ensure an adequate amount of water is present in your solvent system.[2]

  • Possible Cause: Inefficient generation of the active Pd(0) catalyst.

    • Solution:

      • Solvent Choice: The solvent can influence the stability and activity of the palladium catalyst.[6] Experiment with different solvent systems.

      • Stirring Rate: For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5]

Problem 2: Significant Side Product Formation (Protodeboronation)

  • Possible Cause: Hydrolysis of the boronic acid to the corresponding arene. This can be exacerbated by high temperatures and the presence of water.

    • Solution:

      • Solvent System: For substrates prone to protodeboronation, minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ can be beneficial.[5]

      • Reaction Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.

      • Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin).[5]

Problem 3: Significant Side Product Formation (Homocoupling)

  • Possible Cause: Coupling of two boronic acid molecules, often promoted by the presence of oxygen.

    • Solution:

      • Degassing: Ensure that all solvents, including water, are thoroughly degassed before use to remove dissolved oxygen.[5] Common methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

Problem 4: Reaction Stalls Before Completion

  • Possible Cause: Catalyst deactivation.

    • Solution:

      • Solvent Purity: Use high-purity, dry solvents to avoid impurities that can poison the catalyst.

      • Ligand Choice: While SPhos is a robust ligand, for particularly challenging couplings, screening other Buchwald ligands might be necessary.

Data Presentation

The following tables summarize the effect of different solvents on the yield of representative Suzuki-Miyaura coupling reactions using the SPhos ligand.

Table 1: Solvent Effect on the Coupling of 4-Chlorotoluene with Phenylboronic Acid

SolventBaseTemperature (°C)Time (h)Yield (%)
Dioxane/H₂O (2:1)K₃PO₄80298
Toluene/H₂O (2:1)K₃PO₄80495
THF/H₂O (2:1)K₃PO₄65692
n-ButanolK₃PO₄100385

Data synthesized from literature reports for illustrative purposes.

Table 2: Solvent Optimization for the Coupling of N-Boc-pyrrole-2-boronic acid with 4-Bromoanisole

SolventAdditiveTemperature (°C)Yield (%)
n-Butanol None 100 95
DioxaneNone10070
TolueneNone10065
n-ButanolH₂O100<10

This table highlights a case where n-butanol was found to be the optimal solvent and the addition of water was detrimental. Data adapted from literature.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with SPhos

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the SPhos ligand (1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) to the flask containing the substrates and base. Stir for a few minutes to dissolve the solids.

  • Reaction Initiation: Add the palladium source and SPhos ligand to the reaction mixture.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) in inert atmosphere catalyst 2. Catalyst Preparation (Pd source + SPhos) setup->catalyst solvent 3. Solvent Addition (Degassed Solvent System) catalyst->solvent initiation 4. Reaction Initiation (Add Catalyst) solvent->initiation heating 5. Heating & Stirring initiation->heating monitoring 6. Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring workup 7. Aqueous Workup monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Guide Troubleshooting Solvent-Related Issues start Problem Encountered low_conversion Low or No Conversion start->low_conversion side_products Side Products start->side_products solubility Poor Solubility? low_conversion->solubility catalyst_activity Catalyst Inactivity? low_conversion->catalyst_activity protodeboronation Protodeboronation? side_products->protodeboronation homocoupling Homocoupling? side_products->homocoupling sol_solution1 Increase Temperature solubility->sol_solution1 Yes sol_solution2 Screen Solvents (Toluene, Dioxane, DMF) solubility->sol_solution2 Yes sol_solution3 Add Water for Base Solubility solubility->sol_solution3 Yes cat_solution1 Ensure Vigorous Stirring (for biphasic systems) catalyst_activity->cat_solution1 Yes cat_solution2 Use High-Purity Solvents catalyst_activity->cat_solution2 Yes proto_solution1 Use Anhydrous Conditions protodeboronation->proto_solution1 Yes proto_solution2 Lower Reaction Temperature protodeboronation->proto_solution2 Yes homo_solution1 Thoroughly Degas Solvents homocoupling->homo_solution1 Yes

Caption: Decision tree for troubleshooting common solvent-related issues.

References

Managing difficult substrates with SPhos in cross-coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing difficult substrates in cross-coupling reactions using SPhos and its associated palladium precatalysts. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What qualifies as a "difficult substrate" in SPhos-mediated cross-coupling?

Difficult substrates are those that react sluggishly or lead to significant side products under standard cross-coupling conditions. Key categories include:

  • Sterically Hindered Substrates: Aryl halides or amines with bulky groups (e.g., methyl, isopropyl) in the ortho positions slow down the reaction by impeding the approach of the catalyst. SPhos, a bulky biarylphosphine ligand itself, is particularly effective at promoting these challenging couplings.[1][2]

  • Electron-Poor Heterocycles: Halogenated N-heterocycles like chloropyridines can be challenging substrates.[3] Their electron-deficient nature can complicate the oxidative addition step, and the nitrogen atom can potentially coordinate to the palladium center, leading to catalyst deactivation.[3]

  • Electron-Rich Aryl Chlorides: The strong carbon-chlorine bond in electron-rich aryl chlorides makes the initial oxidative addition step of the catalytic cycle energetically demanding, often requiring highly active catalysts to proceed efficiently.[4]

  • Substrates Prone to Side Reactions: Certain substrates, like some heteroaryl boronic acids, can be unstable and susceptible to side reactions such as protodeboronation under the reaction conditions.[5]

Q2: Why choose an SPhos-based catalyst system for these difficult substrates?

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for palladium-catalyzed cross-coupling reactions due to a combination of steric bulk and electron-rich character.[6]

  • Steric Bulk: The bulky cyclohexyl groups and the biphenyl backbone facilitate the formation of a monoligated Pd(0) species, which is highly reactive in the crucial oxidative addition step, especially with unreactive aryl chlorides.[4][6]

  • Electron-Rich Nature: The two methoxy groups on the biphenyl scaffold increase the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density promotes the oxidative addition of challenging electrophiles like aryl chlorides.[6]

Q3: What are the main differences between SPhos precatalyst generations (G2, G3, G4)?

The evolution of Buchwald precatalysts has focused on improving stability, solubility, and ease of activation to generate the active LPd(0) species.

  • Second Generation (G2): These precatalysts feature a biphenyl-based backbone and can be activated at room temperature with weak bases like phosphates or carbonates.[7]

  • Third Generation (G3): G3 precatalysts replace the chloride ligand with a non-coordinating methanesulfonate (OMs) anion. This modification enhances solution stability and allows for the use of a wider range of bulky ligands.[7][8] Activation of G3 precatalysts reductively eliminates carbazole, which can in rare cases inhibit the reaction or complicate purification.[7]

  • Fourth Generation (G4): To address the carbazole byproduct issue, G4 precatalysts feature a methylated amino group on the biphenyl backbone.[7][8] This leads to higher solubility in common organic solvents while maintaining excellent catalytic activity and avoids the generation of potentially problematic byproducts.[4][7] Both G3 and G4 precatalysts are highly effective for coupling unstable boronic acids with sterically hindered and heteroaryl chlorides.[8]

Section 2: Troubleshooting Guide

Problem: Low or No Conversion in the Reaction

Q: My cross-coupling reaction with a difficult substrate shows minimal or no product formation. What are the common causes and how can I troubleshoot this?

Low conversion is a frequent issue, especially with challenging substrates. A systematic approach to troubleshooting is essential. The workflow below outlines the key parameters to investigate.

TroubleshootingWorkflow Start Low / No Conversion Observed Catalyst 1. Check Catalyst System - Is the precatalyst generation appropriate? - Is the catalyst/ligand air-sensitive? - Is loading sufficient? Start->Catalyst Initial Check Base 2. Evaluate Base - Is the base strong enough? - Is it soluble in the solvent? - Is it compatible with functional groups? Catalyst->Base If catalyst is OK Solvent 3. Assess Solvent System - Are all reagents soluble? - Is the solvent properly degassed? - Is a co-solvent (e.g., water) needed? Base->Solvent If base is OK Temp 4. Optimize Temperature & Time - Is the temperature high enough for C-Cl activation? - Has the reaction run long enough? Solvent->Temp If solvent is OK Success Problem Solved Temp->Success Optimization Successful

Caption: Troubleshooting workflow for low conversion.

Potential Causes and Solutions

Potential Cause Recommended Solution(s)
Inactive Catalyst Ensure you are using a high-quality, air-stable precatalyst (G3 or G4 are often reliable choices).[4] For reactions sensitive to air, use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).[3] Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Ineffective Base For difficult couplings like those involving aryl chlorides, strong bases are often required. Screen bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu.[6][9] Base solubility is critical; for inorganic bases, a co-solvent like water may be necessary to facilitate the reaction.[3]
Improper Solvent Ensure all coupling partners are soluble in the chosen solvent. Anhydrous, degassed solvents like toluene, dioxane, or THF are standard.[3][9] Thoroughly degas the solvent via sparging with argon or nitrogen to prevent oxygen from deactivating the Pd(0) catalyst.
Insufficient Activation Energy Sterically hindered substrates and aryl chlorides often require higher temperatures (e.g., 80-110 °C) to overcome the activation barrier for oxidative addition.[3] Monitor the reaction over a longer period (e.g., 18-24 hours) as these couplings can be slow.[3]
Catalyst Poisoning Substrates with certain functional groups (e.g., unprotected N-H on some heterocycles) can act as ligands and poison the catalyst.[3] Ensure substrates are pure. If poisoning is suspected, a change in ligand or protection of the problematic functional group may be necessary.

Problem: Side Product Formation

Q: My reaction is proceeding, but I'm observing significant side products like dehalogenation or homocoupling. How can I minimize these?

Side reactions are common when the desired catalytic cycle is slow, allowing competing pathways to dominate.

Common Side Reactions and Mitigation Strategies

Side Product Common Cause(s) Recommended Solution(s)
Hydrodehalogenation (Ar-H)The aryl halide is reduced instead of coupled. This can be promoted by sources of hydride, sometimes from the solvent or base, competing with reductive elimination.[9]Use a bulky ligand like SPhos or XPhos which can accelerate reductive elimination. Ensure the base is not promoting a competing reduction pathway.
Homocoupling (Ar-Ar or B-B)Coupling of two identical partners. Often promoted by the presence of oxygen or if the Pd(II) precatalyst reduction is inefficient.Rigorously degas all solvents and reagents. Using a well-defined precatalyst (like G3 or G4) can ensure efficient generation of the active Pd(0) species and minimize side reactions during the initiation phase.
Protodeboronation The boronic acid reacts with a proton source (often water) to release the corresponding arene, consuming the nucleophile. This is common with unstable heteroaryl boronic acids.[5]Use anhydrous conditions and a non-aqueous base if possible. Using boronate esters (e.g., pinacol esters) can increase stability. Newer generation precatalysts that are rapidly activated can help the desired coupling outcompete this side reaction.[8]

Section 3: Performance Data & Protocols

Data Presentation: SPhos in Suzuki-Miyaura Coupling

The following table summarizes the performance of SPhos in the Suzuki-Miyaura coupling of various challenging aryl chlorides. The data demonstrates the high efficiency of the SPhos ligand system for these difficult substrates.

Table 1: SPhos-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides (Data adapted from Barder, T. E.; et al. J. Am. Chem. Soc. 2005, 127, 4685–4696.[6])

EntryAryl ChlorideBoronic AcidTemp (°C)Time (h)Yield (%)
12-ChlorotoluenePhenylboronic acidRT298
24-ChloroanisolePhenylboronic acidRT2>99
32-Chloro-m-xylenePhenylboronic acidRT498
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidRT298
52-ChlorobiphenylPhenylboronic acid802196
64-Chlorotoluene2-Methylphenylboronic acidRT497
74-Chlorotoluene2,6-Dimethylphenylboronic acid1002193

Conditions: 1.0 mmol aryl chloride, 1.5 mmol boronic acid, 2.0 mmol K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% SPhos, in toluene.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol provides a method for the coupling of 2-chloropyridine with pyridine-3-boronic acid, a challenging heteroaryl-heteroaryl coupling.[3]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the flask.[3]

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 18 hours.[3]

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2,3'-bipyridine.[3]

Section 4: Key Concepts Visualized

Catalytic Cycle and Precatalyst Activation

The efficiency of SPhos-mediated coupling relies on the rapid and clean generation of the active Pd(0) catalyst from a stable Pd(II) precatalyst.

CatalyticCycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst SPhos-Pd(II) Precatalyst (e.g., G3 or G4) ActiveCatalyst Active (SPhos)Pd(0) Precatalyst->ActiveCatalyst Base-mediated reductive elimination OA_Complex (SPhos)Pd(II)(Ar)(X) ActiveCatalyst->OA_Complex Oxidative Addition (Ar-X) TM_Complex (SPhos)Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) TM_Complex->ActiveCatalyst Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product

Caption: SPhos precatalyst activation and catalytic cycle.

PrecatalystGenerations G2 G2 Precatalyst (Biphenyl backbone) G3 G3 Precatalyst (Mesylate ligand, generates carbazole) G2->G3 Improved Stability G4 G4 Precatalyst (Methylated amine, higher solubility) G3->G4 Avoids Byproduct & Improves Solubility

References

Validation & Comparative

SPhos vs. XPhos: A Comparative Guide for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The success of this reaction is often dictated by the choice of phosphine ligand coordinated to the palladium catalyst. Among the most powerful and versatile ligands are the bulky, electron-rich dialkylbiarylphosphines developed by the Buchwald group. This guide provides an in-depth, objective comparison of two of the most widely used ligands in this class: SPhos and XPhos. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual aids to assist in ligand selection for your specific synthetic challenges.

Ligand Structures at a Glance

The structural distinction between SPhos and XPhos lies in the substituents on the upper phenyl ring of the biphenyl backbone. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) features two methoxy groups, while XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) possesses three isopropyl groups. These differences in steric bulk and electronic properties significantly influence their catalytic activity and substrate scope.

The Suzuki-Miyaura Catalytic Cycle: A General Overview

Both SPhos and XPhos facilitate the Suzuki-Miyaura coupling through a common catalytic cycle. Their bulky and electron-rich nature promotes the formation of a highly active monoligated Pd(0) species, which is crucial for the oxidative addition step, especially with challenging substrates like aryl chlorides.[1]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Aryl Halide (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR')2) Pd(II)_Complex->Transmetalation Organoboron Reagent (Base) Pd(II)_Intermediate Ar-Pd(II)-R(L) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-R Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron Organoboron Reagent (R-B(OR')2) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: SPhos vs. XPhos

Both SPhos and XPhos are highly effective ligands for a broad range of Suzuki coupling reactions. However, their performance can vary depending on the nature of the coupling partners. The following table summarizes their performance with different substrate classes, with yields extracted from various literature sources.

Coupling Partners (Aryl Halide + Boronic Acid)LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene + Phenylboronic acidSPhos2K₃PO₄TolueneRT298[1]
2-Chloropyridine + 4-Methoxyphenylboronic acidSPhos1.5K₃PO₄Dioxane/H₂O801295[2]
2-Chloro-4,6-dimethoxypyrimidine + Benzo[b]furan-2-boronic acidXPhos0.003K₂CO₃THF/MeOH601~90[3][4]
4-Chloroanisole + 2-Methylphenylboronic acidXPhos2K₃PO₄Toluene1001894
2-Chloro-N,N-dimethylaniline + 4-Tolylboronic acidSPhos2K₃PO₄TolueneRT299[1]
2-Chloro-N,N-dimethylaniline + 4-Tolylboronic acidXPhos2K₃PO₄Toluene1001891
1-Bromo-3,5-dimethylbenzene + 2,6-Dimethylphenylboronic acidSPhos0.00005K₃PO₄Toluene1102497[2]

Key Observations:

  • SPhos often demonstrates exceptional activity, enabling reactions to proceed at room temperature with low catalyst loadings and short reaction times, particularly for a wide variety of substrates including sterically hindered and electron-deficient aryl chlorides.[1][2][5]

  • XPhos is also a highly universal ligand, proving very efficient for the coupling of unactivated aryl and heteroaryl chlorides. In some cases, particularly with heteroaryl substrates, XPhos-ligated precatalysts show high activity.[3]

  • For sterically demanding couplings, both ligands perform well, with the choice often depending on the specific substrate combination.

  • The addition of ortho substituents on the bottom ring of the biarylphosphine in both SPhos and XPhos leads to a significant increase in activity and stability by preventing palladacycle formation.[2]

Deciding Between SPhos and XPhos

The choice between SPhos and XPhos is often nuanced and can depend on the specific characteristics of the substrates. The following decision-making workflow can serve as a general guideline for ligand selection.

Ligand_Selection cluster_selection Ligand Selection Workflow Start Substrate Analysis Aryl_Chloride Is the aryl halide an unactivated or hindered chloride? Start->Aryl_Chloride Heteroaryl Does the reaction involve heteroaryl coupling partners? Aryl_Chloride->Heteroaryl Yes Steric_Hindrance Is steric hindrance a major concern for either coupling partner? Aryl_Chloride->Steric_Hindrance No Heteroaryl->Steric_Hindrance No Try_XPhos Consider XPhos (generally very robust) Heteroaryl->Try_XPhos Yes Try_SPhos Consider SPhos (often good for room temp reactions) Steric_Hindrance->Try_SPhos No Screen_Both Screen both SPhos and XPhos Steric_Hindrance->Screen_Both Yes

Caption: A workflow to guide the selection between SPhos and XPhos ligands.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura reactions using SPhos and XPhos. It is crucial to note that the optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates.

General Procedure for Suzuki Coupling Using SPhos

This protocol is adapted from the work of Buchwald and coworkers.[1]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated) for the specified time.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the desired biaryl product.

General Procedure for Suzuki Coupling Using XPhos Precatalyst

This protocol is a general representation for using a preformed XPhos palladacycle precatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 or G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, XPhos precatalyst, and potassium phosphate.

  • Add 1,4-dioxane to the vial.

  • The vial is sealed and heated to the specified temperature with vigorous stirring for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography to afford the desired biaryl product.

Conclusion

Both SPhos and XPhos are exceptionally powerful and versatile ligands for Suzuki-Miyaura cross-coupling reactions. SPhos has been extensively demonstrated to be highly active, often enabling reactions to proceed at room temperature with low catalyst loadings.[1][2] XPhos provides excellent results for a wide array of substrates, including challenging heteroaryl chlorides.[3] The choice between these two state-of-the-art ligands will ultimately depend on the specific substrates, desired reaction conditions, and the outcomes of preliminary screening experiments. For particularly challenging transformations, empirical screening of both ligands is often the most effective strategy to identify the optimal catalytic system.

References

SPhos vs. CPhos: A Comparative Guide for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of this reaction is intricately linked to the choice of phosphine ligand, which plays a crucial role in the efficiency, substrate scope, and reaction conditions. Among the plethora of available ligands, SPhos and CPhos, both belonging to the family of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, have emerged as highly effective catalysts.

This guide provides an objective comparison of the performance of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) in the context of Buchwald-Hartwig amination. By presenting experimental data, detailed protocols, and a visual representation of the catalytic cycle, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific synthetic needs.

Performance Comparison

Table 1: Performance of SPhos in Buchwald-Hartwig Amination

Aryl HalideAminePd-SourceBaseSolventTemp. (°C)Time (h)Yield (%)
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
BromobenzenePhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
4-ChlorotolueneMorpholinePd₂(dba)₃NaOtBuToluene1001895
2-BromotolueneAnilinePd(OAc)₂K₃PO₄Toluene1002492

Table 2: Performance of CPhos in Buchwald-Hartwig Amination

Aryl HalideAminePd-SourceBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chlorotoluenen-HexylamineCPhos Pd G3NaOtBuToluene1101898
4-ChloroanisoleMorpholineCPhos Pd G2NaOtBuToluene100499
1-Chloro-4-(trifluoromethyl)benzeneAnilineCPhos Pd G3NaOtBut-Amyl alcohol1001897
2-ChlorotolueneIndoleCPhos Pd G3K₂CO₃Dioxane1102485

From the available data, both SPhos and CPhos demonstrate excellent efficacy in promoting the Buchwald-Hartwig amination of a range of aryl halides with various amines. SPhos has shown high yields in the coupling of aryl bromides with both acyclic and heterocyclic amines. CPhos appears to be particularly effective for the amination of challenging aryl chlorides, including those bearing electron-withdrawing or electron-donating groups.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-rich nature of ligands like SPhos and CPhos facilitates each of these steps, leading to high catalytic turnover.

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (L-Pd(II)(Ar)(NHR'R''))(X) OxAdd->AmineCoord Deprotonation Deprotonation (L-Pd(II)(Ar)(NR'R'')) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0

SPhos in the Spotlight: A Comparative Guide to Biaryl Phosphine Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal phosphine ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions. Among the vast landscape of available ligands, the Buchwald biaryl phosphines have proven to be exceptionally versatile and efficient. This guide provides an objective, data-driven comparison of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with other prominent biaryl phosphine ligands, offering insights into their relative performance in key synthetic transformations.

The efficacy of a palladium catalyst is intrinsically linked to the properties of its supporting ligand. Biaryl phosphine ligands, characterized by their steric bulk and electron-rich nature, have revolutionized the field of cross-coupling chemistry, enabling reactions with previously challenging substrates under milder conditions. SPhos, a member of this ligand class, is renowned for its high activity in a variety of catalytic processes, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide will delve into a comparative analysis of SPhos against other widely used biaryl phosphine ligands such as XPhos, RuPhos, BrettPhos, and CPhos, presenting experimental data to inform ligand selection for specific applications.

Structural Overview of Key Biaryl Phosphine Ligands

The subtle yet significant structural variations among biaryl phosphine ligands have a profound impact on their catalytic performance. These differences in substituents on the biaryl backbone influence the steric and electronic properties of the ligand, which in turn affect the stability and reactivity of the palladium center.

Ligand_Structures cluster_SPhos SPhos cluster_XPhos XPhos cluster_RuPhos RuPhos cluster_BrettPhos BrettPhos cluster_CPhos CPhos SPhos_img SPhos_name This compound XPhos_img XPhos_name 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl RuPhos_img RuPhos_name 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl BrettPhos_img BrettPhos_name 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl CPhos_img CPhos_name 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl

Figure 1. Structures of SPhos and other common biaryl phosphine ligands.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered aryl chlorides. SPhos has demonstrated exceptional activity in these transformations, often enabling reactions to proceed at room temperature with low catalyst loadings.[1][2]

Below is a compilation of data comparing the performance of SPhos with other biaryl phosphine ligands in the Suzuki-Miyaura coupling of various aryl chlorides.

Table 1: Performance Comparison of Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl HalideArylboronic AcidPd Precursor (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (0.005)K₃PO₄TolueneRT298[1]
SPhos 2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ (1)K₃PO₄Toluene1002094[1]
CPhos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)K₃PO₄Dioxane801897[2]
XPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)K₃PO₄t-BuOH802499[3]
SPhos 3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)K₃PO₄Dioxane/H₂O1001556[4]
XPhos 3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)K₃PO₄Dioxane/H₂O1001553[4]

Note: Direct comparison of yields should be approached with caution due to variations in experimental conditions across different studies.

From the data, both SPhos and CPhos show excellent efficacy in the Suzuki-Miyaura coupling of various aryl chlorides.[2] SPhos is particularly notable for its high activity at room temperature with low catalyst loadings, making it a prime choice for a broad range of substrates.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of biaryl phosphine ligands like SPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, especially with challenging substrates like aryl chlorides.[2][5]

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(L)-Ar'->Pd(0)L Reductive Elimination (Ar-Ar')

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The performance of the catalyst is highly dependent on the ligand structure. SPhos has been shown to be a highly effective ligand for the amination of a wide range of aryl halides.

The following table presents a comparison of SPhos with other biaryl phosphine ligands in the Buchwald-Hartwig amination.

Table 2: Performance Comparison of Biaryl Phosphine Ligands in Buchwald-Hartwig Amination

LigandAryl HalideAminePd Precursor (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotolueneMorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)NaOtBuToluene100694[6]
RuPhos 3-BromoanisoleMorpholinePd(OAc)₂ (1)NaOtBuDioxane1000.17>99[7]
BrettPhos 4-Bromo-tert-butylbenzenen-HexylaminePd₂(dba)₃ (1)NaOtBuToluene802098[8]
tBuXPhos 4-ChloroanisoleAnilinePd-G3 (0.5)LHMDSToluene1001895[9]
tBuBrettPhos 4-ChloroanisoleAnilinePd-G3 (0.5)LHMDSToluene1001885[9]

Note: The data is compiled from various sources and reaction conditions may vary.

DFT calculations have shown that for the Buchwald-Hartwig amination, the rate-limiting step can differ depending on the ligand. For a Pd-BrettPhos catalytic system, oxidative addition is often the rate-limiting step, whereas for a Pd-RuPhos system, it is reductive elimination. This is attributed to differences in steric hindrance and electronic structure between the ligands.[10]

Experimental Workflow for Ligand Screening

A systematic approach to ligand screening is crucial for identifying the optimal catalyst system for a specific transformation. High-throughput experimentation (HTE) is a powerful tool for this purpose.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction Parameters (Substrates, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Substrates, Internal Standard) A->B C Dispense Reagents into 96-well Plate B->C D Seal Plate and Heat with Stirring C->D E Quench Reactions and Perform Work-up D->E F Analyze by GC/LC-MS to Determine Yields E->F G Identify Optimal Ligand(s) F->G

Figure 3. A generalized experimental workflow for high-throughput phosphine ligand screening.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a biaryl phosphine ligand like SPhos.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general methodology for the Buchwald-Hartwig amination of an aryl halide with an amine using a biaryl phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Biaryl Phosphine Ligand (e.g., XPhos) (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃, the biaryl phosphine ligand, and NaOtBu.

  • Add the aryl halide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired arylamine.

Conclusion

Both SPhos and other biaryl phosphine ligands like XPhos, RuPhos, BrettPhos, and CPhos are exceptionally powerful tools for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. SPhos has been extensively demonstrated to be highly active, often enabling reactions to proceed at room temperature with low catalyst loadings, making it an excellent choice for a wide variety of substrates, including sterically hindered and electron-deficient aryl chlorides.[2] The optimal choice of ligand is often substrate-dependent, and for challenging transformations, screening a variety of ligands is recommended to achieve the best results. The provided data and protocols serve as a valuable starting point for researchers to make informed decisions in their synthetic endeavors.

References

SPhos vs. PPh3: A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison between the modern Buchwald ligand, SPhos, and the traditional phosphine ligand, triphenylphosphine (PPh3), supported by experimental data to inform your selection process.

The efficiency, substrate scope, and reaction conditions of widely utilized cross-coupling reactions, such as the Suzuki-Miyaura coupling, are profoundly influenced by the choice of phosphine ligand coordinated to the palladium catalyst. While triphenylphosphine (PPh3) has been a longstanding staple in organic synthesis due to its low cost and availability, the development of bulky, electron-rich biaryl phosphine ligands, such as SPhos, has revolutionized the field, enabling previously challenging transformations.[1][2]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of ligands, characterized by its steric bulk and electron-donating properties.[3][4] These features promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for the oxidative addition step, particularly with unreactive substrates like aryl chlorides.[4][5] In contrast, PPh3 is less sterically demanding and less electron-rich, which can lead to lower catalytic activity, especially with challenging substrates, often requiring higher reaction temperatures and catalyst loadings.[2]

Performance Comparison in Suzuki-Miyaura Coupling

The superior performance of SPhos in Suzuki-Miyaura cross-coupling reactions is evident across a range of substrates, particularly with sterically hindered and electron-deficient aryl chlorides. The following tables summarize comparative performance data compiled from various studies.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideLigandCatalyst SystemConditionsTime (h)Yield (%)Reference
14-ChlorotolueneSPhos2 mol% Pd(OAc)₂, 4 mol% SPhosK₃PO₄, Toluene/H₂O, 100 °C1>95[5]
24-ChlorotoluenePPh32 mol% Pd(OAc)₂, 8 mol% PPh3K₃PO₄, Toluene/H₂O, 100 °C24<10[2]
32-ChloroanisoleSPhos1.5 mol% Pd(OAc)₂, 3 mol% SPhosK₃PO₄, Dioxane/H₂O, 80 °C492[5]
42-ChloroanisolePPh35 mol% Pd(PPh₃)₄Na₂CO₃, DME/H₂O, 80 °C1265[6]
54-ChloroacetophenoneSPhos2 mol% Pd(OAc)₂, 4 mol% SPhosK₃PO₄, Dioxane/H₂O, 100 °C298[5]
64-ChloroacetophenonePPh31 mol% Pd(OAc)₂, 4 mol% PPh3K₃PO₄, Toluene/H₂O, 100 °C180[2]

Table 2: Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideLigandCatalyst SystemConditionsTime (h)Yield (%)Reference
14-BromotolueneSPhos1 mol% Pd(OAc)₂, 2 mol% SPhosK₃PO₄, Toluene, 100 °C0.5>99[5]
24-BromotoluenePPh31 mol% Pd(OAc)₂, 4 mol% PPh3K₃PO₄, Toluene/H₂O, 100 °C195[2]
32-BromoanisoleSPhos1 mol% Pd(OAc)₂, 2 mol% SPhosK₃PO₄, Toluene, 80 °C196[5]
42-BromoanisolePPh33 mol% Pd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, reflux1688[7]

The data clearly indicates that SPhos-based catalyst systems generally afford higher yields in shorter reaction times, especially with the less reactive aryl chlorides.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using both SPhos and PPh3.

General Procedure for Suzuki-Miyaura Coupling using SPhos

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[8] The tube is evacuated and backfilled with argon. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are then added, followed by the addition of anhydrous dioxane (4 mL) and degassed water (1 mL) via syringe.[8] The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]

General Procedure for Suzuki-Miyaura Coupling using PPh3

To a round-bottom flask is added the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).[6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. The flask is fitted with a condenser, and a mixture of solvent (e.g., 4:1 methanol/water) is added.[6] The reaction mixture is heated to reflux under an inert atmosphere and stirred for the required time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired biaryl product.[6]

Mechanistic and Structural Insights

The difference in performance between SPhos and PPh3 can be attributed to their distinct structural and electronic properties.

Ligand_Structures cluster_SPhos SPhos cluster_PPh3 PPh3 (Triphenylphosphine) SPhos_img PPh3_img

Caption: Structures of SPhos and PPh3 ligands.

SPhos possesses a bulky biaryl backbone with two dicyclohexylphosphino groups and two methoxy groups.[3] This steric hindrance facilitates the formation of a monoligated Pd(0) complex, which is a highly active catalytic species.[4] The electron-rich nature of the ligand enhances the rate of oxidative addition. In contrast, PPh3 is significantly less bulky, and typically, multiple PPh3 ligands coordinate to the palladium center, leading to a less reactive catalyst.[2][9]

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which is facilitated by both ligands, albeit at different efficiencies.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L n=1 for SPhos n=2-4 for PPh3 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Workflow Comparison

The choice of ligand can also influence the experimental workflow. The higher activity of SPhos often allows for milder reaction conditions and shorter reaction times, potentially simplifying the process and reducing energy consumption.

Experimental_Workflow cluster_SPhos SPhos Protocol cluster_PPh3 PPh3 Protocol SPhos_Start Combine Reactants (Ar-X, Ar'-B(OR)2, Base) SPhos_Catalyst Add Pd(OAc)2/SPhos SPhos_Start->SPhos_Catalyst SPhos_Solvent Add Dioxane/H2O SPhos_Catalyst->SPhos_Solvent SPhos_Degas Degas SPhos_Solvent->SPhos_Degas SPhos_Heat Heat (e.g., 80-100 °C) SPhos_Degas->SPhos_Heat SPhos_Monitor Monitor Reaction (TLC/GC-MS) (Typically 0.5-4 h) SPhos_Heat->SPhos_Monitor SPhos_Workup Workup & Purification SPhos_Monitor->SPhos_Workup PPh3_Start Combine Reactants (Ar-X, Ar'-B(OR)2, Base) PPh3_Catalyst Add Pd(PPh3)4 PPh3_Start->PPh3_Catalyst PPh3_Solvent Add Solvent (e.g., Toluene/EtOH/H2O) PPh3_Catalyst->PPh3_Solvent PPh3_Heat Heat to Reflux PPh3_Solvent->PPh3_Heat PPh3_Monitor Monitor Reaction (TLC/GC-MS) (Typically 12-24 h) PPh3_Heat->PPh3_Monitor PPh3_Workup Workup & Purification PPh3_Monitor->PPh3_Workup

Caption: Comparative experimental workflow.

Conclusion

For routine and straightforward Suzuki-Miyaura couplings involving activated aryl bromides, PPh3 can be a cost-effective choice. However, for more challenging substrates, such as sterically hindered or electron-deficient aryl chlorides and bromides, SPhos offers significant advantages.[3][5] Its use leads to higher yields, shorter reaction times, milder conditions, and broader substrate scope. For researchers in drug development and complex molecule synthesis, the reliability and efficiency of SPhos often justify its higher cost, making it the superior ligand for achieving desired chemical transformations.

References

Mechanistic Insights into SPhos-Palladium Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of palladium catalysis is paramount for reaction optimization and the rational design of novel synthetic routes. This guide provides a comparative analysis of the mechanistic studies of SPhos-palladium complexes, contrasting their performance with other relevant phosphine ligands and offering insights supported by experimental data.

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, cornerstones of modern synthetic chemistry, heavily rely on the efficacy of palladium catalysts. The choice of ligand plays a pivotal role in the catalytic cycle, influencing reaction rates, substrate scope, and catalyst stability. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands, has emerged as a highly effective ligand for a wide array of cross-coupling reactions. Its unique structural features significantly impact the key mechanistic steps of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted catalytic cycle for SPhos-palladium catalyzed cross-coupling reactions involves several key steps: precatalyst activation, oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of the SPhos ligand is instrumental in promoting the formation of a highly reactive, monoligated palladium(0) species, which is often the active catalyst.

Catalytic_Cycle Figure 1. General Catalytic Cycle for SPhos-Palladium Complexes Pd(II) Precatalyst Pd(II) Precatalyst LPd(0) LPd(0) Pd(II) Precatalyst->LPd(0) Activation Oxidative Addition Complex Oxidative Addition Complex LPd(0)->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization (optional) Product Complex->LPd(0) Reductive Elimination Product Product Product Complex->Product Product Release (Ar-R)

Figure 1. General Catalytic Cycle for SPhos-Palladium Complexes

Precatalyst Activation: Generating the Active Species

Palladium precatalysts are typically air- and moisture-stable Pd(II) complexes that require activation to the catalytically active Pd(0) species. The SPhos ligand can be incorporated into various generations of Buchwald precatalysts (e.g., G1, G2, G3). The activation process is crucial and can be influenced by the choice of base, solvent, and temperature.

For instance, the activation of palladacycle-based precatalysts often involves a base-mediated process to generate the desired LPd(0) species. Studies have shown that this activation can occur under mild conditions.[1]

Precatalyst_Activation Figure 2. Activation of a G3-type SPhos Palladacycle Precatalyst SPhos_G3_Precatalyst (SPhos)Pd(II)(2-aminobiphenyl)X Intermediate [(SPhos)Pd(II)(aminobiphenyl anion)] SPhos_G3_Precatalyst->Intermediate + Base Base_Interaction Base Base_Interaction->Intermediate LPd0 (SPhos)Pd(0) Intermediate->LPd0 Reductive Elimination Byproducts Byproducts Intermediate->Byproducts

Figure 2. Activation of a G3-type SPhos Palladacycle Precatalyst

Oxidative Addition: The Rate-Determining Step

Oxidative addition of the organic halide (Ar-X) to the Pd(0) center is frequently the rate-limiting step in the catalytic cycle. The steric bulk of the SPhos ligand promotes the formation of a monoligated (SPhos)Pd(0) complex, which is more coordinatively unsaturated and thus more reactive towards oxidative addition than a bis-ligated species. This is a key advantage of SPhos and other Buchwald-type ligands, particularly for less reactive substrates like aryl chlorides.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states and activation barriers for this step. While direct comparative kinetic data for SPhos versus other ligands in a single study is scarce, DFT calculations consistently show that bulky, electron-rich phosphines lower the activation barrier for oxidative addition.

Reductive Elimination: Forging the New Bond

The final step of the catalytic cycle is the reductive elimination from the Pd(II) intermediate to form the desired C-C or C-heteroatom bond and regenerate the active Pd(0) catalyst. The steric hindrance imposed by the SPhos ligand is thought to facilitate this step by bringing the coupling partners into close proximity, thereby lowering the activation energy for bond formation. Studies on related systems have shown that the electronic properties of the ligands and substrates also play a crucial role in the rate of reductive elimination.[2]

Comparative Performance Data

EntryAryl ChlorideLigandTemperature (°C)Time (h)Yield (%)
14-ChlorotolueneSPhosRT298
24-ChlorotolueneCPhos801295
32-ChloroanisoleSPhosRT496
42-ChloroanisoleCPhos801292
51-Chloro-4-(trifluoromethyl)benzeneSPhosRT299
61-Chloro-4-(trifluoromethyl)benzeneCPhos801297

Data compiled from various sources and should be used for qualitative comparison.

The data suggests that SPhos can facilitate Suzuki-Miyaura couplings at room temperature with high efficiency, highlighting its superior activity for these transformations.

Experimental Protocols

General Procedure for SPhos-Palladium Precatalyst Activation and In Situ Use
  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the SPhos ligand (1.1-1.2 equivalents relative to palladium).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, THF, or dioxane) to the Schlenk tube.

  • Pre-formation of the Active Catalyst: Stir the mixture at room temperature for 10-15 minutes. For Pd(II) precatalysts, the addition of a base (e.g., K₃PO₄, Cs₂CO₃) is required for reduction to Pd(0). In some cases, gentle heating may be necessary.

  • Addition of Reagents: To the pre-formed catalyst mixture, add the aryl halide, the coupling partner (e.g., boronic acid, amine), and the base.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC, or LC-MS.

Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst and SPhos ligand in a deuterated solvent. In a separate vial, prepare a solution of the substrates and an internal standard (e.g., mesitylene).

  • Initiation of Reaction: In an NMR tube, combine the catalyst solution with the substrate solution. The reaction is typically initiated by the addition of the base.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature. Acquire single-scan ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the starting materials, products, and the internal standard. Plot the concentration of the product as a function of time to determine the reaction rate.

Logical Workflow for Ligand Selection in Catalysis

Ligand_Selection_Workflow Figure 3. Workflow for Ligand Selection in Palladium Catalysis Define_Reaction Define Target Transformation (e.g., Suzuki, Buchwald-Hartwig) Substrate_Analysis Analyze Substrate Properties (Steric Hindrance, Electronics) Define_Reaction->Substrate_Analysis Literature_Search Consult Literature for Similar Transformations Substrate_Analysis->Literature_Search Ligand_Screening Initial Ligand Screen (e.g., SPhos, XPhos, RuPhos) Literature_Search->Ligand_Screening Reaction_Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Ligand_Screening->Reaction_Optimization Mechanistic_Investigation Mechanistic Studies (Optional) (Kinetics, DFT) Reaction_Optimization->Mechanistic_Investigation Scale_Up Scale-Up Synthesis Reaction_Optimization->Scale_Up Mechanistic_Investigation->Reaction_Optimization

Figure 3. Workflow for Ligand Selection in Palladium Catalysis

Conclusion

Mechanistic studies of SPhos-palladium complexes reveal that the ligand's steric bulk and electron-donating properties are key to its high performance in cross-coupling reactions. By promoting the formation of a reactive monoligated Pd(0) species, SPhos facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. This understanding allows researchers to make informed decisions when selecting catalysts and optimizing reaction conditions for the synthesis of complex molecules in pharmaceutical and materials science applications. While direct quantitative comparisons of kinetic parameters with other ligands are still an area of active research, the available data consistently places SPhos among the most active and versatile ligands for palladium-catalyzed cross-coupling reactions.

References

SPhos in Nickel-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ascent of nickel catalysis in cross-coupling reactions marks a significant stride towards more sustainable and cost-effective chemical synthesis. As a less expensive, earth-abundant alternative to palladium, nickel offers unique reactivity, particularly in activating challenging substrates like aryl chlorides. Central to the success of these transformations is the choice of ancillary ligand, which governs the catalyst's stability, activity, and selectivity. Among the pantheon of phosphine ligands, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a member of the Buchwald family of biaryl phosphines, has demonstrated significant utility. This guide provides an objective comparison of SPhos's performance against other phosphine ligands in key nickel-catalyzed cross-coupling reactions, supported by experimental data.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been a fertile ground for the application of nickel catalysts. The performance of SPhos in this reaction is highly dependent on the specific substrates and reaction conditions.

In the nickel-catalyzed Suzuki-Miyaura coupling of an electronically mismatched aryl chloride, 4-chloroanisole, with 3,5-dimethylphenylboronic acid, SPhos was found to be inactive. In contrast, smaller Buchwald-type ligands such as CyJohnPhos and CataCXium PCy provided moderate to good yields. This suggests that for certain electronically challenging couplings, the steric bulk of SPhos may hinder the formation of the active catalytic species.

However, in the coupling of an activated aryl chloride, 4-chlorobenzotrifluoride, with phenylboronic acid, SPhos demonstrated reactivity, albeit lower than other Buchwald ligands like CyJohnPhos and XPhos. This indicates that the electronic nature of the substrate plays a crucial role in determining the efficacy of SPhos in nickel-catalyzed Suzuki-Miyaura reactions.

LigandAryl ChlorideBoronic AcidYield (%)
SPhos 4-Chloroanisole3,5-Dimethylphenylboronic acid0
CyJohnPhos4-Chloroanisole3,5-Dimethylphenylboronic acid55
CataCXium PCy4-Chloroanisole3,5-Dimethylphenylboronic acid75
SPhos 4-ChlorobenzotrifluoridePhenylboronic acid30
CyJohnPhos4-ChlorobenzotrifluoridePhenylboronic acid85
XPhos4-ChlorobenzotrifluoridePhenylboronic acid70

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In the context of nickel catalysis, the choice of ligand is critical for achieving high efficiency. A comparative study of the nickel-catalyzed amination of 4-chlorotoluene with morpholine revealed that SPhos is a highly effective ligand, providing a quantitative yield. Its performance was comparable to that of another bulky Buchwald ligand, RuPhos, and superior to ligands with less steric bulk.

LigandAryl ChlorideAmineYield (%)
SPhos 4-ChlorotolueneMorpholine99
RuPhos4-ChlorotolueneMorpholine98
CyJohnPhos4-ChlorotolueneMorpholine70
XPhos4-ChlorotolueneMorpholine95

Performance in Kumada Coupling

The Kumada coupling utilizes Grignard reagents as nucleophiles and is one of the earliest examples of nickel-catalyzed cross-coupling. While direct comparative studies featuring SPhos against a wide array of other phosphine ligands in a single systematic investigation for nickel-catalyzed Kumada coupling are less common, the literature suggests a preference for other types of ligands. For the coupling of tertiary alkylmagnesium halides with aryl bromides, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective. In other instances of Kumada coupling of aryl halides, ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and tripodal phosphine ligands have been successfully employed.

The available data does not frequently highlight SPhos as a ligand of choice for nickel-catalyzed Kumada reactions, suggesting that for this specific transformation, other ligand classes may offer superior performance in terms of yield and suppression of side reactions.

Experimental Protocols

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

An oven-dried vial was charged with Ni(COD)₂ (2 mol %), the phosphine ligand (4 mol %), and K₃PO₄ (4.5 equiv.). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the boronic acid (1.5 equiv.) were added via syringe. The reaction mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated in vacuo. The yield was determined by ¹H NMR spectroscopy using an internal standard.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

An oven-dried vial was charged with Ni(COD)₂ (2 mol %), the phosphine ligand (4 mol %), and NaOtBu (1.5 equiv.). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the amine (1.2 equiv.) were added via syringe. The reaction mixture was stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated in vacuo. The yield was determined by ¹H NMR spectroscopy using an internal standard.

Visualizing Reaction Components and Workflow

To better understand the relationships between the components in these catalytic systems and the general workflow, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products ArylHalide Aryl Halide (Ar-X) CoupledProduct Cross-Coupled Product (Ar-Nu) ArylHalide->CoupledProduct CouplingPartner Coupling Partner (Boronic Acid, Amine, Grignard) CouplingPartner->CoupledProduct Ni_precatalyst Nickel Precatalyst (e.g., Ni(COD)₂) SPhos SPhos Ligand Ni_precatalyst->SPhos Forms Active Catalyst SPhos->CoupledProduct Catalyzes Reaction Base Base (e.g., K₃PO₄, NaOtBu) Base->SPhos Byproducts Byproducts

Caption: Key components in a SPhos-ligated nickel-catalyzed cross-coupling reaction.

G start Start: Assemble Reactants & Catalyst Components reaction Inert Atmosphere Reaction at Elevated Temp. start->reaction 1. Add Solvent & Reagents workup Reaction Workup: Quenching, Filtration reaction->workup 2. Cool to RT purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product analysis Analysis: NMR, GC-MS purification->analysis 4. Characterize Product end End: Isolated Product analysis->end

Caption: General experimental workflow for nickel-catalyzed cross-coupling reactions.

Conclusion

SPhos is a valuable and effective ligand in certain nickel-catalyzed cross-coupling reactions, particularly for C-N bond formation via Buchwald-Hartwig amination, where it can provide excellent yields. Its performance in Suzuki-Miyaura couplings is more substrate-dependent, showing good reactivity with activated aryl chlorides but being less effective or even inactive for more challenging, electron-rich substrates. For Kumada couplings, other classes of ligands, such as NHCs, often appear to be favored. The selection of SPhos versus other phosphine ligands should, therefore, be guided by the specific transformation and the electronic and steric nature of the coupling partners. The provided data and protocols serve as a guide for researchers to make informed decisions in the development of robust and efficient nickel-catalyzed cross-coupling methodologies.

SPhos in Aqueous Suzuki-Miyaura Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The growing emphasis on green chemistry has spurred the development of catalytic systems that operate in environmentally benign solvents, with water being the most desirable. This guide provides a comprehensive comparison of the efficacy of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a highly successful biaryl phosphine ligand, in aqueous Suzuki-Miyaura couplings against other common phosphine ligands.

SPhos and its Water-Soluble Analogue

SPhos is a bulky, electron-rich phosphine ligand that has demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate scope, even with challenging aryl chlorides.

For reactions in aqueous media, a water-soluble version of SPhos, typically sulfonated SPhos (sSPhos), is employed. This modification allows the ligand to be soluble in water while retaining the beneficial steric and electronic properties of the parent SPhos. This water-soluble variant has been shown to facilitate Suzuki-Miyaura couplings in excellent yields for a wide variety of substrates, including highly functionalized aryl and heteroaryl chlorides.

Comparative Performance of Phosphine Ligands in Aqueous Suzuki-Miyaura Couplings

The choice of ligand is critical for a successful Suzuki-Miyaura coupling. While SPhos is highly effective, other bulky, electron-rich phosphine ligands such as XPhos and RuPhos are also widely used. The following table summarizes the performance of these ligands in aqueous or partially aqueous Suzuki-Miyaura couplings based on available literature data. It is important to note that direct side-by-side comparisons under identical conditions are not always available, so the data presented here is representative of each ligand's capabilities.

LigandPalladium SourceSubstrates (Aryl Halide + Boronic Acid)Solvent SystemCatalyst Loading (mol%)Time (h)Yield (%)Reference
sSPhos Pd(OAc)₂4-Chlorotoluene + Phenylboronic acidH₂O2% Pd, 4% sSPhos298
sSPhos Pd(OAc)₂2-Chloro-6-methylpyridine + 4-Methoxyphenylboronic acidH₂O2% Pd, 4% sSPhos1295
XPhos Pd₂(dba)₃4-Chloroanisole + Phenylboronic acidDioxane/H₂O2% Pd, 4% XPhos1897
RuPhos Pd-G3-RuPhos4-Chloro-N,N-dimethylaniline + 2-Thiopheneboronic acidt-AmylOH/H₂O1% Pd194
TPPTS Pd(OAc)₂Iodobenzene + Phenylboronic acidH₂O1% Pd, 3% TPPTS0.595

Note: TPPTS (tris(3-sulfophenyl)phosphine) is a common water-soluble phosphine ligand included for comparison.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction in aqueous media using the water-soluble sSPhos ligand.

General Procedure for Aqueous Suzuki-Miyaura Coupling with sSPhos:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sulfonated SPhos (sSPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Degassed water (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), sSPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed water (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To better understand the underlying mechanism and experimental setup, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal Ar'B(OR)₂, Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand) start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Aqueous Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 6. Reaction Workup (Cool, Extract with Organic Solvent) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

SPhos, particularly its water-soluble sulfonated derivative, is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura couplings in aqueous media. It demonstrates broad substrate scope, including challenging heteroaryl chlorides, and promotes reactions to high yields under relatively mild conditions. While other ligands like XPhos and RuPhos also show excellent activity, the development of water-soluble SPhos provides a robust and green option for chemists. The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. However, for researchers and drug development professionals seeking to perform Suzuki-Miyaura couplings in aqueous media, SPhos represents a state-of-the-art and reliable choice.

SPhos vs. N-Heterocyclic Carbene Ligands: A Comparative Guide for Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, directly influencing catalyst efficacy, substrate scope, and reaction kinetics. Among the most powerful and widely employed ligand classes are the bulky biaryl phosphines, exemplified by SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and N-heterocyclic carbenes (NHCs), such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This guide provides an objective, data-driven comparison of SPhos and representative NHC ligands in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

At a Glance: Key Differences and Strengths

FeatureSPhos (Biaryl Phosphine)N-Heterocyclic Carbenes (NHCs)
σ-Donation StrongVery Strong
Steric Bulk Tunable, significant bulk from the biphenyl backbone and phosphine substituents.Highly tunable, with steric hindrance primarily dictated by the N-substituents.
Bonding to Metal Moderately strong Pd-P bond.Very strong, robust Pd-C bond, leading to high thermal stability.[1]
Catalyst Stability Generally good, but can be susceptible to oxidation.Typically higher thermal and oxidative stability.[2]
Typical Applications Broadly effective in a wide range of cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations.Highly effective in a variety of cross-coupling reactions, often showing exceptional activity for challenging substrates.[1][3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when employing less reactive aryl chlorides as substrates. Below is a comparison of SPhos and a representative NHC ligand, IPr, in the coupling of various aryl chlorides with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
EntryAryl ChlorideLigandCatalyst Loading (mol %)Reaction Time (h)Yield (%)Reference
14-ChlorotolueneSPhos0.56>95[4]
24-ChlorotolueneIPr0.56>80[4]
32-ChlorotolueneSPhos12196[5]
42-ChlorotolueneIPr212"Very Good"[6]
54-ChloroanisoleSPhos1498[5]
64-ChloroanisoleIPr212"High"[6]
71-Chloro-4-(trifluoromethyl)benzeneSPhos1498[5]
81-Chloro-4-(trifluoromethyl)benzeneIPr212"Very Good"[6]

Note: "High" and "Very Good" are used where specific quantitative yields for this exact reaction were not provided in the source, but the ligand was reported to be highly effective for similar substrates. Direct comparison should be approached with caution as reaction conditions may differ slightly between studies.

As the data indicates, both SPhos and IPr are highly effective ligands for the Suzuki-Miyaura coupling of aryl chlorides. SPhos often demonstrates exceptional activity, achieving high yields with relatively low catalyst loadings and, in some cases, at room temperature.[5][7] NHC ligands like IPr also provide excellent yields and are known for their high stability and activity, particularly with challenging substrates.[6]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Ligand performance is crucial for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
EntryAryl ChlorideAmineLigandCatalyst Loading (mol %)Reaction Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineSPhos1.5694[1]
24-ChlorotolueneMorpholineIPr0.524Excellent[8]
3ChlorobenzeneAnilineSPhos1.52498[1]
4ChlorobenzeneAnilineIPr0.524Excellent[8]
54-ChloroanisoleDi-n-butylamineSPhos1.52495[1]
64-ChloroanisoleDi-n-butylamineIPr0.524Excellent[8]

In the realm of C-N coupling, both SPhos and NHC ligands demonstrate high efficacy. The choice between them may depend on the specific substrates and desired reaction conditions. SPhos is a well-established, highly versatile ligand for this transformation. NHC-palladium complexes are also extremely active, with their robustness allowing for efficient catalysis even with demanding substrates.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for benchmarking and implementing catalytic systems.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for both SPhos and NHC ligands.

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol %) and the ligand (SPhos or NHC precursor, 0.012 mmol, 1.2 mol %) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk tube via syringe.

Reaction and Workup:

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time, monitoring by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of aryl chlorides.

Reaction Setup:

  • To a 2-necked flask under a nitrogen atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 0.015 mmol, 1.5 mol %), the ligand (e.g., SPhos or IPr·HCl, 0.03 mmol, 3.0 mol %), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) in one portion.

Reaction and Workup:

  • The resulting mixture is stirred at the desired temperature (e.g., reflux) for the specified time.

  • The reaction progress is monitored by GC or TLC.

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalytic cross-coupling, the following diagrams are provided.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, & Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Catalyst Add Pd Precursor & Ligand Solvent->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Ligand_Selection Substrate_Properties Substrate_Properties Aryl_Chloride Aryl Chloride? Substrate_Properties->Aryl_Chloride Sterically_Hindered Sterically Hindered? Aryl_Chloride->Sterically_Hindered Electron_Rich_Poor Electron Rich/Poor? Sterically_Hindered->Electron_Rich_Poor High_TON_Required High TON/Stability Needed? Electron_Rich_Poor->High_TON_Required Choose_SPhos Consider SPhos (General High Activity) High_TON_Required->Choose_SPhos Yes Choose_NHC Consider NHC (High Stability, Active for Challenging Substrates) High_TON_Required->Choose_NHC Yes

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of SPhos, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. SPhos is classified as a hazardous substance that is harmful if swallowed and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

All handling of SPhos, including weighing and transfer, should be conducted in a well-ventilated fume hood to avoid inhalation of any dust particles. Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of SPhos should be approached in a systematic manner, beginning with the segregation and potential deactivation of the chemical waste, followed by proper packaging and labeling for collection by a licensed hazardous waste disposal contractor.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental to preventing hazardous reactions.

  • Solid Waste: Collect pure SPhos waste, as well as grossly contaminated items such as weighing paper and gloves, in a dedicated, clearly labeled, and compatible container.

  • Liquid Waste: Solutions containing SPhos should be collected in a separate, leak-proof hazardous waste container.

  • Incompatible Materials: Do not mix SPhos waste with incompatible materials. According to its SDS, SPhos is incompatible with strong oxidizing agents and strong acids.[2]

Step 2: Chemical Deactivation (Oxidation)

While not a mandatory step before handing waste to a disposal service, converting the reactive phosphine to its less reactive phosphine oxide can be a good practice for enhancing safety during storage. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Oxidation of SPhos Waste:

  • Preparation: In a fume hood, prepare a reaction vessel of an appropriate size to accommodate the SPhos waste. If the waste is solid, dissolve it in a suitable solvent like tetrahydrofuran (THF) or toluene.

  • Oxidation: Slowly add a mild oxidizing agent, such as a dilute solution of hydrogen peroxide or sodium hypochlorite (bleach), to the stirred SPhos solution. The reaction is exothermic, so the addition should be controlled, and the vessel may need to be cooled in an ice bath.

  • Monitoring: Monitor the reaction to ensure it proceeds safely. The disappearance of the phosphine can be tracked by thin-layer chromatography (TLC) or other analytical methods if desired.

  • Quenching: Once the reaction is complete, any excess oxidizing agent should be carefully quenched. For example, excess hydrogen peroxide can be decomposed by the addition of a reducing agent like sodium bisulfite.

  • Collection: The resulting solution containing the SPhos oxide should be collected as hazardous waste.

Step 3: Waste Accumulation and Storage

All SPhos waste, whether deactivated or not, must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Requirements: Use only appropriate, compatible, and properly sealed containers for waste storage. The container must be in good condition, free from leaks or cracks.

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label. The label must include the full chemical name ("this compound" and any other constituents), the accumulation start date, and the associated hazards.

  • Storage Conditions: Store the waste container in secondary containment to prevent spills.

Step 4: Decontamination of Empty Containers

Empty containers that previously held SPhos must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve SPhos.

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected depending on local regulations and the initial concentration of the chemical.

  • Drying: Allow the rinsed container to air dry completely in a fume hood.

  • Disposal: Once decontaminated, deface the original label and dispose of the container as regular laboratory glass or plastic waste.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity limit.

  • Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for the disposal manifest.

Quantitative Data Summary

ParameterGuidelineReference
pH for Aqueous Waste If neutralized, ensure pH is within acceptable local limits (typically 5.5-10.5) before collection, provided no other hazards are present.General Lab Safety
Satellite Accumulation Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.EPA Regulations
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.General Lab Safety

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Deactivation cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify & Segregate SPhos Waste B Chemical Deactivation (Oxidation) (Optional, Recommended) A->B C Collect in Labeled Hazardous Waste Container B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS/Contractor D->E F Transport to Licensed Disposal Facility E->F

Caption: Workflow for the safe disposal of SPhos waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.